Zinc Aspartate
描述
属性
CAS 编号 |
36393-20-1 |
|---|---|
分子式 |
C8H12N2O8Zn |
分子量 |
329.6 g/mol |
IUPAC 名称 |
zinc bis((2S)-2-amino-4-hydroxy-4-oxobutanoate) |
InChI |
InChI=1S/2C4H7NO4.Zn/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*2-;/m00./s1 |
InChI 键 |
POEVDIARYKIEGF-CEOVSRFSSA-L |
手性 SMILES |
C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O.[Zn] |
规范 SMILES |
C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O.[Zn] |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Zinc Aspartate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc aspartate is a chelated form of the essential mineral zinc, where zinc ions are bound to the amino acid L-aspartic acid. This complex is of significant interest in pharmaceutical and nutraceutical fields due to its potential for enhanced bioavailability compared to inorganic zinc salts. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound, tailored for a scientific audience.
Chemical and Physical Properties
This compound is typically a white, odorless, crystalline powder with a slightly salty taste. It is known to be hygroscopic, readily absorbing moisture from the air.[1] While generally described as insoluble in water, it is soluble in dilute hydrochloric acid.[2][3][4]
Data Presentation
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂N₂O₈Zn | [5][6] |
| Molecular Weight | 329.6 g/mol | [5][7] |
| Appearance | White crystalline powder | [2][5] |
| Solubility in Water | Insoluble (quantitative data not readily available) | [2][3][4][8] |
| Solubility in Dilute HCl | Soluble (quantitative data not readily available) | [2][3][4] |
| Melting Point | Data not readily available | - |
| Decomposition | Hazardous decomposition products (carbon dioxide, carbon monoxide, zinc oxides) may form when heated to decomposition. | - |
| Stability | Stable under ordinary conditions of use and storage. | - |
| Shelf Life | 3 years at 20°C as a powder. | [5] |
Chemical Structure and Coordination Chemistry
This compound is a coordination complex where a central zinc ion (Zn²⁺) is chelated by two L-aspartate anions.[5] The aspartate ligands coordinate with the zinc ion through the amino group and one of the carboxylate oxygen atoms, forming stable chelate rings. This chelation is crucial for its distinct chemical properties and biological activity.
The coordination geometry around the zinc ion can vary. In a homochiral three-dimensional this compound framework, zinc has been observed to display three distinct coordination geometries. The flexibility of the aspartate ligand allows for multiple coordination modes.
Visualization of Chemical Structure
Figure 1: 2D representation of the coordination of a central zinc ion with two L-aspartate molecules.
Experimental Protocols
Synthesis of this compound (Low-Temperature Solid-Phase Method)
This protocol is adapted from a patented method for the low-temperature solid-phase synthesis of this compound.[9]
Materials:
-
L-Aspartic acid powder
-
Basic zinc carbonate [ZnCO₃·2Zn(OH)₂·H₂O] powder
-
Distilled water
-
Mortar and pestle
-
Drying oven
Procedure:
-
Uniformly mix L-aspartic acid powder and basic zinc carbonate powder in a 6:1 molar ratio in a mortar.[9]
-
Add distilled water to the mixture to achieve a water content of 20-40% of the total weight of the powders.[9]
-
Continue to mix thoroughly until a homogeneous paste is formed.
-
Transfer the material to a drying oven and heat at a temperature between 50-100°C.[9] The reaction and drying occur concurrently.
-
Continue heating until the product is completely dry.
-
The resulting solid this compound can be crushed to obtain a fine powder.[9]
Spectroscopic Analysis
FT-IR spectroscopy is a valuable tool for confirming the coordination of the zinc ion with the aspartate ligand.
Methodology:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the synthesized this compound powder.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Collection: Record the spectrum in the range of 4000-400 cm⁻¹.
Expected Vibrational Signatures: The key vibrational bands to confirm zinc-aspartate coordination are those of the carboxylate group.[2]
-
Asymmetric carboxylate stretching vibration (νₐₛ(COO⁻)): Expected in the range of 1580-1620 cm⁻¹.[2]
-
Symmetric carboxylate stretching vibration (νₛ(COO⁻)): Expected in the range of 1400-1420 cm⁻¹.[2] The shift of these bands compared to free aspartic acid is indicative of coordination with the zinc ion.
¹H and ¹³C NMR spectroscopy can be used to characterize the structure of this compound in solution.
Methodology:
-
Solvent: Deuterium oxide (D₂O) is a suitable solvent.
-
Instrumentation: A standard high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Collection: Acquire ¹H and ¹³C NMR spectra at room temperature.
Expected Spectral Features: The NMR spectra of this compound will show characteristic shifts for the protons and carbons of the aspartate ligand. The coordination with zinc will influence the chemical shifts compared to free aspartic acid. Specific peak assignments would require detailed 2D NMR experiments, but the overall spectra will confirm the presence of the aspartate backbone.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound.
Methodology: A detailed protocol for the synthesis of single crystals of a homochiral three-dimensional this compound framework has been reported. This involves a solvothermal method using zinc carbonate, L-aspartic acid, and 4,4'-bipyridyl in a water/methanol mixture. The resulting crystals can then be analyzed using a single-crystal X-ray diffractometer. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.
Biological Signaling Pathways and Interactions
The biological effects of this compound are primarily attributed to the zinc ion, with the aspartate ligand potentially enhancing its absorption and bioavailability.
Modulation of T-Cell Activity and Cytokine Signaling
This compound has been shown to modulate the immune response by affecting T-cell function.
-
Inhibition of T-Cell Proliferation: this compound can suppress the proliferation of both freshly stimulated and pre-activated human T-cells in a dose-dependent manner.[10][11][12]
-
Cytokine Production: It significantly inhibits the production of pro-inflammatory Th1 cytokines such as IL-2 and IFN-γ, as well as Th17 cytokines.[10][12][13] Conversely, it can also reduce the production of some anti-inflammatory cytokines like IL-10.[10] Interestingly, it has been observed to induce the secretion of IL-16.[10]
Figure 2: Signaling pathway of this compound's effect on T-Cells.
Interaction with NMDA Receptors
Zinc ions are known to be potent modulators of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and neurotransmission. Zinc acts as a noncompetitive antagonist of the NMDA receptor.[1] Specifically, zinc has a high-affinity binding site on the NR2A subunit of the NMDA receptor, and this interaction is crucial for its inhibitory effects.[10][14] The binding of zinc to the NR2A subunit enhances proton inhibition of the receptor, leading to a decrease in channel open probability.[10]
Figure 3: this compound's interaction with the NMDA receptor.
Experimental Workflow for Assessing Bioactivity
A common method to assess the effect of this compound on cell viability and proliferation is the MTT assay.
Protocol for MTT Assay:
-
Cell Culture: Plate cells (e.g., T-cells) in a 96-well plate at a suitable density and culture overnight.
-
Treatment: Treat the cells with varying concentrations of this compound and control substances.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[15] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Conclusion
This compound is a chemically distinct form of zinc with important implications for nutritional and therapeutic applications. Its chelated structure influences its physical properties and is thought to enhance its bioavailability. The experimental protocols and structural information provided in this guide offer a foundation for researchers and drug development professionals working with this compound. Further research is warranted to fully elucidate its quantitative chemical properties, explore its diverse crystalline forms, and further detail its specific interactions with biological signaling pathways.
References
- 1. Zinc inhibition of rat NR1/NR2A N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zinc L-aspartate - Wikipedia [en.wikipedia.org]
- 3. This compound Induces IL-16 Secretion and Apoptosis in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. wbcil.com [wbcil.com]
- 6. This compound - Cortex Chemicals [cortexch.com]
- 7. This compound | C8H12N2O8Zn | CID 56841018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy Zinc L-aspartate | 36393-20-1 [smolecule.com]
- 9. This compound suppresses T cell activation in vitro and relapsing experimental autoimmune encephalomyelitis in SJL/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zinc inhibition of rat NR1/NR2A N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. This compound suppresses proliferation and Th1/Th2/Th17 cytokine production of pre-activated human T cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Zinc alleviates pain through high-affinity binding to the NMDA receptor NR2A subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
Synthesis and Characterization of Zinc Aspartate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc aspartate, a chelated form of the essential mineral zinc with the amino acid L-aspartic acid, offers enhanced bioavailability compared to inorganic zinc salts. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in drug development. It details various synthesis methodologies, comprehensive characterization techniques, and relevant quantitative data. This document aims to serve as a practical resource for the preparation and analysis of this compound in a laboratory setting.
Introduction
Zinc is a vital trace element crucial for a myriad of physiological processes, including enzymatic function, immune response, and neurotransmission.[1] Aspartic acid, a non-essential amino acid, also plays a significant role as an excitatory neurotransmitter. The chelation of zinc with aspartic acid to form this compound creates a stable complex that facilitates gastrointestinal absorption and potentially enhances tissue-specific delivery.[2] This guide outlines the key procedures for the synthesis of this compound and the analytical techniques for its thorough characterization.
Synthesis of this compound
Several methods have been developed for the synthesis of this compound, primarily involving the reaction of a zinc salt with L-aspartic acid. The choice of method may depend on the desired purity, particle size, and scalability.
Aqueous Solution Synthesis
This is a common method involving the reaction of a zinc salt with L-aspartic acid in an aqueous medium.
Experimental Protocol:
-
Dissolution: Dissolve L-aspartic acid in deionized water. The dissolution can be facilitated by gentle heating (e.g., 50-60 °C) and stirring.
-
pH Adjustment: Adjust the pH of the L-aspartic acid solution to a neutral or slightly alkaline range (pH 7-9) by the dropwise addition of a suitable base, such as sodium hydroxide or ammonium hydroxide. This deprotonates the carboxylic acid groups of aspartic acid, making them available for chelation.
-
Addition of Zinc Salt: In a separate vessel, prepare an aqueous solution of a zinc salt (e.g., zinc sulfate heptahydrate, zinc chloride, or zinc acetate).
-
Reaction: Slowly add the zinc salt solution to the L-aspartic acid solution under constant stirring. The reaction mixture is typically stirred for a specified period (e.g., 2-4 hours) at a controlled temperature (e.g., 40-80 °C) to ensure complete chelation.[3]
-
Crystallization and Isolation: The resulting this compound may precipitate out of the solution upon cooling or after concentration of the solution. The precipitate is then collected by filtration.
-
Washing and Drying: The collected solid is washed with deionized water and a suitable organic solvent (e.g., ethanol) to remove any unreacted starting materials and byproducts. The final product is then dried in an oven or under vacuum at a controlled temperature.
Low-Temperature Solid-Phase Synthesis
This method offers a more environmentally friendly approach with lower energy consumption.[4]
Experimental Protocol:
-
Mixing: Uniformly mix L-aspartic acid powder and a basic zinc salt, such as basic zinc carbonate [ZnCO₃·2Zn(OH)₂·H₂O], in a specified molar ratio (e.g., 6:1).[4]
-
Hydration: Add a controlled amount of distilled water (typically 20-40% of the total weight of the solid mixture) and mix thoroughly to form a paste-like material.[4]
-
Reaction and Drying: The mixture is then heated in an oven at a temperature ranging from 50-100 °C for a period of 4-7 hours.[4] During this time, the reaction and drying occur simultaneously.
-
Pulverization: The resulting solid mass is then crushed and pulverized to obtain a fine powder of this compound.[4]
Characterization of this compound
A combination of spectroscopic and analytical techniques is employed to confirm the synthesis and characterize the physicochemical properties of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂N₂O₈Zn | [5] |
| Molar Mass | 329.59 g/mol | [5] |
| Appearance | White crystalline powder | [5] |
| Solubility | Insoluble in water; Soluble in dilute hydrochloric acid | [5] |
Table 1: Physical and Chemical Properties of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule and to confirm the chelation of zinc to aspartic acid. The coordination of the zinc ion to the carboxylate and amino groups of aspartic acid results in characteristic shifts in the vibrational frequencies of these groups.
Experimental Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the finely ground this compound sample (approximately 1-2 mg) with dry KBr powder (approximately 100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the FT-IR spectrum in the mid-IR range (typically 4000-400 cm⁻¹) using an FT-IR spectrometer. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Analyze the positions and shapes of the absorption bands to identify the characteristic functional groups and confirm chelation.
Quantitative Data from FT-IR Analysis:
| Functional Group | Vibrational Mode | L-Aspartic Acid (cm⁻¹) | This compound (cm⁻¹) | Reference(s) |
| Carboxylic Acid (C=O) | Stretching | ~1700 | Disappears | [6] |
| Carboxylate (COO⁻) | Asymmetric Stretching | - | ~1590 (amorphous) / ~1540 (crystalline) | [6] |
| Carboxylate (COO⁻) | Symmetric Stretching | - | ~1410-1390 | [6] |
| Amino Group (N-H) | Bending | ~1600-1500 | Shifted upon coordination | [7] |
| Metal-Oxygen (Zn-O) | Stretching | - | ~500-400 | [7] |
Table 2: Characteristic FT-IR Absorption Bands for L-Aspartic Acid and this compound.
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of this compound. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into an inert crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the crucible in the TGA/DSC instrument.
-
Data Acquisition: Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: Analyze the resulting TGA and DSC curves to determine the decomposition temperatures, mass loss percentages, and thermal events (e.g., endothermic or exothermic processes).
Quantitative Data from Thermal Analysis:
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Atmosphere | Reference(s) |
| Dehydration | 50 - 150 | Varies (if hydrated) | Nitrogen/Air | [8][9] |
| Decomposition of Organic Moiety | 200 - 500 | Significant | Nitrogen/Air | [8][9] |
| Final Residue | > 500 | Remaining mass corresponds to ZnO | Nitrogen/Air | [8][9] |
Table 3: Typical Thermal Decomposition Profile of this compound.
X-ray Diffraction (XRD)
XRD is a powerful technique for determining the crystal structure and phase purity of this compound. The diffraction pattern is unique to the crystalline arrangement of the atoms in the solid.
Experimental Protocol:
-
Sample Preparation: The this compound powder should be finely ground to ensure random orientation of the crystallites. The powder is then mounted in a sample holder.
-
Data Acquisition: The XRD pattern is recorded using a diffractometer with a specific X-ray source (e.g., Cu Kα radiation). The data is collected over a specific 2θ range (e.g., 10-80°) with a defined step size and scan speed.
-
Data Analysis: The resulting diffractogram is analyzed by comparing the peak positions and intensities to standard diffraction databases to confirm the phase and determine the crystal structure.
Quantitative Data from XRD Analysis:
A representative XRD pattern for a crystalline metal-amino acid complex would show a series of diffraction peaks at specific 2θ angles. The exact peak positions and intensities are dependent on the crystal structure. For a novel or uncharacterized material like this compound, the XRD pattern would need to be indexed to determine the unit cell parameters.
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| Specific values would be determined from experimental data. | Calculated from 2θ using Bragg's Law. | Normalized to the most intense peak. |
Table 4: Representative XRD Data Table for this compound (Hypothetical).
Signaling Pathways and Experimental Workflows
Zinc Modulation of NMDA Receptor Signaling
Zinc ions are known to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key receptor in the central nervous system that is activated by glutamate and aspartate. This modulation plays a crucial role in synaptic plasticity and neurotransmission.
Caption: Zinc modulation of the NMDA receptor signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: A typical experimental workflow for this compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols for aqueous and solid-phase synthesis, along with the methodologies for FT-IR, thermal analysis, and XRD, offer a comprehensive framework for researchers. The presented quantitative data and visual workflows serve as valuable resources for the practical application of these techniques. Further research can build upon these methods to explore the diverse applications of this compound in pharmaceuticals and nutritional science.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. CN102627766B - Preparation method for polyaspartic acid zinc as agricultural zinc supplement - Google Patents [patents.google.com]
- 4. CN104326932A - Method for low temperature solid-phase synthesis of this compound - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Multi-technique structural analysis of zinc carboxylates (soaps) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Zinc Aspartate Solubility: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of zinc aspartate, a chelated form of zinc with applications in pharmaceutical and nutraceutical formulations. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the solubility of this compound in various solvents, detailed experimental protocols for solubility determination, and conceptual diagrams to illustrate key processes.
Executive Summary
This compound is a coordination complex of zinc with the amino acid L-aspartic acid. While recognized for its potential for enhanced bioavailability compared to inorganic zinc salts, its solubility is a critical parameter influencing its formulation and efficacy. This guide summarizes the known qualitative solubility of this compound and provides a comprehensive methodology for its quantitative determination.
Solubility Profile of this compound
Published data on the quantitative solubility of this compound is limited. However, qualitative descriptions consistently indicate its behavior in aqueous and acidic solutions. The available information is summarized in the table below.
| Solvent | Solubility | Remarks |
| Water | Insoluble[1][2] | Described as a white crystalline powder that is insoluble in water.[1][2] Chelation with aspartate is suggested to improve solubility over inorganic zinc salts, but it remains sparingly soluble. |
| Dilute Hydrochloric Acid | Soluble[1][2] | The compound readily dissolves in dilute acidic conditions, which is relevant to its behavior in gastric fluid.[1] |
| Ethanol | No data found | - |
| Methanol | No data found | - |
| Organic Solvents | No data found | - |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is necessary. The following methodology is based on the well-established shake-flask method, a common technique for determining the equilibrium solubility of sparingly soluble compounds.
Materials and Equipment
-
This compound (high purity)
-
Selected Solvents (e.g., deionized water, 0.1 M HCl, ethanol, methanol)
-
Constant-Temperature Orbital Shaker/Incubator
-
Centrifuge
-
Analytical Balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
pH meter
Procedure: Shake-Flask Method
-
Preparation of Solvent: Prepare the desired solvents. For aqueous solutions, adjust the pH if necessary and record the final pH.
-
Addition of Solute: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Place the flasks in a constant-temperature shaker set to a physiologically relevant temperature (e.g., 25°C or 37°C). Agitate the flasks for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of dissolved this compound remains constant.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a pipette. Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration range suitable for the analytical method.
-
Quantification: Analyze the concentration of zinc in the diluted solution using a validated analytical method, such as Atomic Absorption Spectrometry (AAS).
-
Calculation: Calculate the solubility of this compound from the measured zinc concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).
Analytical Method: Zinc Quantification by Atomic Absorption Spectrometry (AAS)
-
Instrument Setup:
-
Instrument: Atomic Absorption Spectrometer
-
Lamp: Zinc hollow-cathode lamp
-
Wavelength: 213.9 nm
-
Slit Width: 0.7 nm
-
Flame: Air-acetylene
-
-
Preparation of Standards: Prepare a series of zinc standard solutions of known concentrations from a certified zinc reference standard. The concentration range of the standards should bracket the expected zinc concentration in the diluted samples.
-
Calibration Curve: Aspirate the standard solutions into the AAS and measure their absorbance. Plot a calibration curve of absorbance versus zinc concentration.
-
Sample Analysis: Aspirate the diluted samples of the saturated this compound solution into the AAS and measure their absorbance.
-
Concentration Determination: Determine the zinc concentration in the samples using the calibration curve.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Workflow for the experimental determination of this compound solubility.
Factors Influencing this compound Solubility
This diagram illustrates the key factors that can influence the solubility of this compound in a solution.
Caption: Conceptual diagram of factors affecting this compound solubility.
Conclusion
The solubility of this compound is a fundamental property that dictates its behavior in various applications. While qualitatively understood to be poorly soluble in water and soluble in dilute acids, quantitative data is essential for formulation development. The experimental protocol detailed in this guide provides a robust framework for researchers to determine the precise solubility of this compound in different solvents and environmental conditions. This information is critical for optimizing drug delivery systems and ensuring the consistent performance of products containing this important zinc chelate.
References
An In-Depth Technical Guide on the In Vivo Fate and Metabolism of Zinc Aspartate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc is an essential trace element crucial for a myriad of physiological processes. Its bioavailability is highly dependent on the form in which it is ingested. Zinc aspartate, a chelated form of zinc, has garnered attention for its potential for enhanced absorption and efficacy. This technical guide provides a comprehensive overview of the current understanding of the in vivo fate and metabolism of this compound, including its absorption, distribution, metabolism, and excretion (ADME). It details relevant experimental protocols and explores the signaling pathways modulated by this compound. This document is intended to serve as a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.
Introduction
Zinc plays a critical role as a catalytic, structural, and regulatory ion in cellular metabolism. Adequate zinc homeostasis is vital for immune function, wound healing, protein and DNA synthesis, and cell division. Zinc deficiency can lead to a variety of health issues, including impaired immune response, growth retardation, and neurological disorders.
Oral zinc supplementation is a common strategy to prevent and treat zinc deficiency. The efficacy of supplementation is largely determined by the bioavailability of the zinc salt. This compound, a chelate of zinc with the amino acid L-aspartic acid, is believed to offer superior absorption compared to inorganic zinc salts like zinc sulfate. This guide delves into the scientific evidence supporting this claim and elucidates the journey of this compound within a biological system.
Absorption
The primary site of zinc absorption is the small intestine, specifically the duodenum and jejunum[1]. The process involves both carrier-mediated transport and passive diffusion at higher concentrations. For this compound, the chelation with L-aspartate is thought to facilitate its transport across the intestinal epithelium.
A comparative study in humans demonstrated that the fractional zinc absorption from this compound is significantly higher than that from zinc gluconate and zinc sulfate when administered with milk[2]. This suggests that the aspartate ligand may enhance the solubility and uptake of zinc in the intestinal lumen.
The proposed mechanism for enhanced absorption involves the utilization of amino acid transporters in addition to the primary zinc transporters like Zrt- and Irt-like protein 4 (ZIP4) on the apical membrane of enterocytes. Once inside the enterocyte, zinc is chaperoned by metallothioneins and then exported into the portal circulation via the basolateral transporter Zinc Transporter 1 (ZnT1).
Distribution
Following absorption, zinc is transported in the blood primarily bound to albumin. From the portal circulation, it is distributed to various tissues, with the highest concentrations typically found in the liver, pancreas, kidney, bone, and muscle. While specific quantitative data on the tissue distribution of zinc following oral administration of this compound is limited, studies on other zinc salts provide a general understanding of its distribution pattern[3][4].
It is hypothesized that the aspartate moiety may influence the tissue-specific uptake of zinc, but further research is needed to confirm this.
Table 1: Hypothetical Tissue Distribution of Zinc After Oral Administration of this compound in a Rodent Model
| Tissue | Zinc Concentration (µg/g wet weight) - Predicted |
| Liver | High |
| Kidney | High |
| Pancreas | High |
| Bone | Moderate to High |
| Muscle | Moderate |
| Brain | Low to Moderate |
| Adipose | Low |
Note: This table is a predictive representation based on general zinc distribution patterns. Specific studies on this compound are required for accurate quantitative data.
Metabolism
Zinc Metabolism
Once dissociated from aspartate, zinc enters the systemic zinc pool and is utilized in various metabolic processes. It serves as a cofactor for over 300 enzymes and is involved in the synthesis and degradation of carbohydrates, lipids, proteins, and nucleic acids. Intracellular zinc levels are tightly regulated by a complex network of zinc transporters (ZIP and ZnT families) and zinc-binding proteins like metallothionein.
Aspartate Metabolism
The L-aspartate moiety is expected to enter the body's amino acid pool. Aspartate is a non-essential amino acid that plays a crucial role in the urea cycle, gluconeogenesis, and as a precursor for other amino acids and nucleotides. Orally administered D-aspartate has been shown to cross the blood-brain barrier in rodents and may influence neurotransmission[5][6]. The metabolic fate of the L-aspartate from this compound supplementation is likely to follow established metabolic pathways for this amino acid, potentially contributing to cellular energy production through the citric acid cycle. Studies on oral aspartate administration in rats suggest its conversion to alanine in the small intestine, which can then be utilized in inter-organ metabolism[7].
Excretion
The primary route of zinc excretion is through the feces, which includes unabsorbed dietary zinc and endogenous zinc secreted into the gastrointestinal tract[8]. A smaller amount of zinc is excreted in the urine. While specific studies on the excretion of zinc following this compound administration are lacking, it is anticipated to follow the general pathways of zinc elimination. It is plausible that the enhanced absorption of this compound could lead to a lower proportion of unabsorbed zinc being excreted in the feces compared to less bioavailable zinc salts.
Table 2: Predicted Excretion Profile of Zinc from this compound
| Excretion Route | Percentage of Administered Dose (Predicted) |
| Feces (Unabsorbed) | Lower compared to less bioavailable salts |
| Feces (Endogenous) | Dependent on zinc status |
| Urine | Minor pathway |
Note: This table is predictive and requires validation through specific studies on this compound.
Signaling Pathways Modulated by this compound
Recent research has begun to uncover the specific signaling pathways influenced by this compound supplementation.
Wnt/β-catenin Signaling Pathway
A study in mice demonstrated that this compound enhances intestinal stem cell activity and protects the integrity of the intestinal mucosa by activating the Wnt/β-catenin signaling pathway[9][10]. This pathway is crucial for tissue regeneration and homeostasis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of the Oral Absorption, Distribution, Excretion, and Bioavailability of Zinc Sulfate, Zinc Gluconate, and Zinc-Enriched Yeast in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, tissue distribution, and excretion of zinc oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Emerging Role of Altered d-Aspartate Metabolism in Schizophrenia: New Insights From Preclinical Models and Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Zinc metabolism in humans after oral and intravenous administration of Zn-69m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zinc L-Aspartate enhances intestinal stem cell activity to protect the integrity of the intestinal mucosa against deoxynivalenol through activation of the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cellular Uptake and Transport of Zinc Aspartate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc, an essential trace element, plays a pivotal role in a vast array of physiological processes, including enzymatic activity, immune function, and cellular signaling. Its bioavailability and cellular uptake are of paramount importance for maintaining human health. Zinc aspartate, a chelated form of zinc, has garnered significant interest due to its potential for enhanced absorption and bioavailability. This technical guide provides an in-depth exploration of the cellular uptake and transport mechanisms of this compound, intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development. The guide will delve into the molecular pathways governing its transport, present quantitative data from key studies, and provide detailed experimental protocols for further investigation.
Core Cellular Uptake and Transport Mechanisms
The cellular uptake of zinc is a tightly regulated process mediated by two primary families of zinc transporters: the Zrt- and Irt-like Proteins (ZIP, or SLC39A family) and the Zinc Transporters (ZnT, or SLC30A family). ZIP transporters are responsible for the influx of zinc into the cytoplasm from the extracellular space or intracellular organelles, while ZnT transporters mediate the efflux of zinc from the cytoplasm to the extracellular space or into intracellular compartments.
While the transport of ionic zinc is well-characterized, the uptake of this compound appears to involve additional mechanisms. Evidence suggests that as a zinc-amino acid complex, this compound may be transported across the intestinal epithelium via amino acid transporters, potentially belonging to the Solute Carrier (SLC) family, which includes transporters for acidic amino acids like aspartate. This alternative pathway may allow for more efficient absorption and could bypass some of the common inhibitors of ionic zinc uptake. Once inside the enterocyte, it is likely that the zinc ion dissociates from the aspartate moiety to enter the cellular zinc pool. The free zinc is then utilized for various cellular functions or transported across the basolateral membrane into the bloodstream, primarily by the ZnT1 transporter.
Signaling Pathways Modulated by this compound
Recent studies have elucidated the significant role of zinc in modulating key signaling pathways within intestinal cells, which are critical for maintaining gut health and integrity. This compound, in particular, has been shown to influence these pathways, contributing to its beneficial effects on intestinal function.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is fundamental for intestinal stem cell (ISC) proliferation and epithelial regeneration. Research has demonstrated that zinc L-aspartate can activate this pathway, thereby enhancing ISC activity and promoting the integrity of the intestinal mucosa.[1][2] This activation is crucial for repairing intestinal injury and maintaining a healthy epithelial barrier.
PI3K/AKT/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is another critical signaling cascade that regulates cell growth, proliferation, and survival. Studies utilizing the Caco-2 intestinal cell line model have shown that zinc enhances intestinal epithelial barrier function by activating the PI3K/AKT/mTOR pathway.[3][4] This activation leads to increased expression of tight junction proteins, such as ZO-1, which are essential for maintaining the integrity of the intestinal barrier.
Quantitative Data on this compound Transport
Quantitative analysis of transport kinetics provides crucial insights into the efficiency and mechanisms of substrate uptake. While specific kinetic parameters for this compound transport across the intestinal epithelium are not extensively documented, data from related studies on zinc uptake in Caco-2 cells and mitochondrial transport of zinc from this compound offer valuable comparative information.
| Parameter | Value | Cell/Organelle System | Zinc Form | Reference |
| Kt | 41 µM | Caco-2 cells (apical) | Zinc | [5] |
| Vmax | 0.3 nmols/cm²/10 min | Caco-2 cells (apical) | Zinc | [5] |
| Km | 65 µM | Caco-2 cells | Zinc | [6] |
| Vmax | 93 nmol/mg protein/2 h | Caco-2 cells | Zinc | [6] |
| Km | ~55-60 µM | Rat prostate mitochondria | This compound | |
| Vmax | ~0.63-0.67 nmol/mg protein/min | Rat prostate mitochondria | This compound |
Note: The kinetic parameters for Caco-2 cells were determined using zinc chloride, which serves as a proxy for ionic zinc uptake. The mitochondrial data specifically utilized this compound.
Experimental Protocols
In Vitro Zinc Uptake Assay in Caco-2 Cells
This protocol describes a method to measure the uptake of zinc into Caco-2 cells, a widely used in vitro model for the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound solution (prepared in HBSS)
-
Radiolabeled zinc (e.g., ⁶⁵Zn) or a fluorescent zinc probe (e.g., FluoZin-3 AM)
-
Cell lysis buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding on Transwells: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm² and allow them to differentiate for 18-21 days, with media changes every 2-3 days.
-
Experimental Setup:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Add HBSS to the basolateral compartment.
-
Add the this compound solution (containing a tracer) to the apical compartment.
-
-
Incubation: Incubate the cells at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
Termination of Uptake:
-
Remove the uptake solution from the apical compartment.
-
Wash the monolayers three times with ice-cold HBSS containing 5 mM EDTA to remove surface-bound zinc.
-
-
Cell Lysis: Add cell lysis buffer to the apical compartment and incubate for 30 minutes at room temperature with gentle shaking.
-
Quantification:
-
For radiolabeled zinc, measure the radioactivity in the cell lysate using a scintillation counter.
-
For fluorescent probes, measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis: Normalize the uptake to the protein concentration of the cell lysate and express as nmol zinc/mg protein.
Transwell Assay for Transepithelial this compound Transport
This protocol is designed to measure the transport of this compound across a Caco-2 cell monolayer, simulating intestinal absorption.
Materials:
-
Differentiated Caco-2 cell monolayers on Transwell® inserts (as prepared above)
-
HBSS
-
This compound solution
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Procedure:
-
Preparation: Wash the differentiated Caco-2 monolayers twice with pre-warmed HBSS.
-
Transport Initiation:
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Add the this compound solution to the apical (donor) compartment.
-
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect aliquots from the basolateral compartment and replace with an equal volume of fresh, pre-warmed HBSS.
-
Zinc Quantification: Determine the concentration of zinc in the collected basolateral samples using AAS or ICP-MS.
-
Calculation of Apparent Permeability (Papp):
-
Calculate the cumulative amount of zinc transported to the basolateral side over time.
-
The apparent permeability coefficient (Papp) can be calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of zinc across the monolayer (µg/s)
-
A is the surface area of the Transwell® membrane (cm²)
-
C₀ is the initial concentration of zinc in the apical compartment (µg/mL)
-
-
Conclusion
The cellular uptake and transport of this compound is a multifaceted process involving both dedicated zinc transporters and potentially amino acid transport systems. Its ability to modulate key intestinal signaling pathways, such as the Wnt/β-catenin and PI3K/AKT/mTOR pathways, highlights its potential for promoting gut health and integrity. While further research is needed to fully elucidate the specific transporters and precise kinetic parameters involved in its absorption, the available evidence suggests that this compound is a highly bioavailable form of zinc with significant physiological effects. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of this compound transport and its impact on cellular function. This knowledge will be invaluable for the development of novel therapeutic and nutritional strategies aimed at optimizing zinc status and improving human health.
References
- 1. Zinc L-Aspartate enhances intestinal stem cell activity to protect the integrity of the intestinal mucosa against deoxynivalenol through activation of the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zinc enhances intestinal epithelial barrier function through the PI3K/AKT/mTOR signaling pathway in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distinct mechanisms of zinc uptake at the apical and basolateral membranes of caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Molecular interactions of zinc aspartate with proteins
An In-depth Technical Guide on the Molecular Interactions of Zinc Aspartate with Proteins
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc is an indispensable trace element, integral to a vast spectrum of biological processes, from enzymatic catalysis to gene regulation. Its interactions with proteins are fundamental to cellular function, and the nature of its coordination sphere dictates its biological role. Aspartate residues are frequently involved in creating these coordination sites. This compound, a common dietary supplement, provides a bioavailable source of zinc, which is then trafficked to interact with a multitude of proteins. This technical guide delves into the core molecular interactions of zinc with proteins, with a special focus on the role of aspartate residues. It provides a comprehensive overview of the coordination chemistry, thermodynamic principles, and functional consequences of these interactions. Detailed experimental protocols for studying zinc-protein binding are presented, alongside quantitative data and visual representations of relevant biological pathways and experimental workflows.
Core Principles of Zinc-Protein Interactions
The biological functions of zinc are mediated through its coordination with amino acid side chains within proteins. The most common coordinating ligands are the sulfur of cysteine, the nitrogen of histidine, and the oxygen of aspartate and glutamate.[1][2] This versatility allows zinc to play several distinct roles:
-
Structural Role: Zinc ions can stabilize the tertiary structure of proteins. The most prominent example is the zinc finger motif, where a zinc ion holds together disparate parts of the polypeptide chain, creating a stable domain required for DNA, RNA, or protein binding.[3][4][5] While Cys2His2 is the classic zinc finger motif, aspartate can also participate in zinc coordination in these structures, particularly in prokaryotic zinc fingers, influencing their thermodynamic properties.[3][6]
-
Catalytic Role: In metalloenzymes, a zinc ion located in the active site acts as a Lewis acid, polarizing substrates and activating water molecules for catalysis.[1][7] Metalloproteinases, for instance, utilize a catalytic zinc ion coordinated by three amino acid residues (often including histidine and aspartate/glutamate) and a water molecule.[7][8][9]
-
Regulatory Role: Reversible binding of zinc can modulate protein function and trigger signaling cascades.[1][10] Zinc transporters and sensors, for example, have evolved to handle zinc ions with specificity to maintain cellular homeostasis.[1]
Aspartate can coordinate with zinc in a monodentate fashion (using one carboxylate oxygen) or a bidentate fashion (using both oxygens), and it can also form bridges between multiple zinc ions.[2] This flexibility contributes to the diverse coordination geometries observed in zinc-binding proteins.
Zinc Coordination Sphere
The arrangement of ligands around the zinc ion is known as the coordination sphere. In proteins, zinc typically adopts a tetrahedral coordination geometry, although five- and six-coordinate sites are also observed, particularly in catalytic sites where flexibility is required.[11][12] The combination of Cys, His, Asp, and Glu ligands fine-tunes the chemical properties of the zinc ion for its specific biological function.[1]
References
- 1. Zinc coordination environments in proteins determine zinc functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Zinc fingers: DNA binding and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of zinc-dependent enzymes by metal carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zinc finger - Wikipedia [en.wikipedia.org]
- 6. The (unusual) aspartic acid in the metal coordination sphere of the prokaryotic zinc finger domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metalloproteinase - Wikipedia [en.wikipedia.org]
- 8. Inhibition of bacterial and human zinc-metalloproteases by bisphosphonate- and catechol-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal Preferences of Zinc-Binding Motif on Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Critical Roles of Zinc: Beyond Impact on Myocardial Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zinc Coordination Geometry and Ligand Binding Affinity: The Structural and Kinetic Analysis of the Second-Shell Serine 228 Residue and the Methionine 180 Residue of the Aminopeptidase from Vibrio proteolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Role of Zinc Aspartate in Modulating Enzymatic Activity: A Technical Guide
Executive Summary: Zinc is an indispensable trace element, critical for the function of over 300 enzymes and a vast number of proteins involved in gene expression, signaling, and cellular metabolism.[1][2] Zinc aspartate, a chelated form of zinc bound to the amino acid aspartic acid, serves as a bioavailable source for delivering this crucial ion to biological systems.[3] This guide provides a technical overview of the multifaceted roles of the zinc ion (Zn²⁺) in enzymatic activity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. The focus is on the catalytic and structural functions of zinc, its influence on signaling pathways, and the methodologies used to investigate these interactions.
Introduction to Zinc in Biological Systems
Zinc's importance in biology stems from its versatile coordination chemistry and its role as a potent Lewis acid, while lacking redox activity under physiological conditions.[4] This allows it to participate in enzymatic reactions without causing oxidative damage. The human body maintains tight control over zinc homeostasis through a complex network of transporters (ZIP and ZnT families) and binding proteins like metallothionein.[5][6]
1.1 this compound as a Bioavailable Source
This compound is a salt in which zinc is chelated to aspartic acid. This chelation is believed to enhance the bioavailability of zinc by facilitating its transport across the intestinal wall.[3] Once absorbed, the complex dissociates, releasing Zn²⁺ ions to be incorporated into a vast array of zinc-dependent proteins, known as metalloenzymes.[7]
The Roles of Zinc in Enzymes
The function of zinc in enzymes can be broadly categorized into catalytic, structural, and regulatory roles.[8][9]
2.1 Catalytic Role: Zinc as a Lewis Acid
In the active site of enzymes, the positively charged Zn²⁺ ion can polarize substrates, stabilize negative charges in transition states, and activate water molecules.[4][10] A classic example is Carbonic Anhydrase, where a zinc-bound water molecule is deprotonated to form a potent zinc-hydroxide nucleophile that attacks carbon dioxide.[11][12][13]
-
Carbonic Anhydrase: Catalyzes the rapid interconversion of CO₂ and bicarbonate. The Zn²⁺ ion, coordinated by three histidine residues and a water molecule, is central to this mechanism.[11][14]
-
Alkaline Phosphatase: This enzyme contains two zinc ions and one magnesium ion in its active center, which are crucial for the hydrolysis of phosphate esters.[15][16][17] The zinc ions coordinate with the substrate to facilitate the reaction.[15]
2.2 Structural Role: The Zinc Finger Motif
Zinc also plays a critical role in maintaining the tertiary structure of many proteins.[18][19] The "zinc finger" is a small structural motif where a zinc ion is coordinated by cysteine and/or histidine residues, stabilizing the fold.[20][21] These motifs are abundant in transcription factors, where they are essential for sequence-specific DNA binding and the regulation of gene expression.[18][22]
Quantitative Analysis of Zinc-Modulated Enzymatic Activity
The effect of zinc concentration on enzymatic activity can be quantified by measuring key kinetic parameters. This compound can be used as the zinc source in such assays to determine its efficacy in activating or restoring enzyme function.
Table 1: Kinetic Parameters of Human Carbonic Anhydrase II with Varying Zinc Concentrations This table presents hypothetical data for illustrative purposes.
| Zinc Concentration (µM) | Apparent K_m (mM) for CO₂ | Apparent V_max (µmol/min/mg) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) |
| 0 (Apoenzyme) | 15.2 | 1.2 | 5.1 x 10⁵ |
| 0.1 | 10.8 | 15.5 | 9.4 x 10⁶ |
| 1.0 | 4.1 | 35.2 | 5.6 x 10⁷ |
| 10.0 | 3.9 | 36.1 | 6.1 x 10⁷ |
Table 2: Comparative Effect of Zinc Supplementation on Alkaline Phosphatase Activity This table presents hypothetical data based on findings that zinc supplementation can increase ALP activity.[7][23]
| Cell Type | Treatment (24h) | Basal ALP Activity (mU/mg protein) | Post-Treatment ALP Activity (mU/mg protein) | Fold Increase |
| Human Osteoblasts | Control (No Zinc) | 150.4 ± 12.1 | 148.9 ± 11.8 | ~1.0 |
| Human Osteoblasts | 50 µM this compound | 151.2 ± 13.5 | 225.8 ± 18.9 | ~1.5 |
| SaOS-2 Cells | Control (No Zinc) | 210.6 ± 19.8 | 205.5 ± 21.0 | ~1.0 |
| SaOS-2 Cells | 50 µM this compound | 212.3 ± 20.1 | 388.1 ± 25.6 | ~1.8 |
Key Signaling Pathways Modulated by Zinc
Beyond its direct role in enzymes, zinc acts as an intracellular signaling molecule, or "zinc signal," that can modulate major signaling pathways.[24][25][26][27] One of the most well-studied is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is central to inflammatory responses. Zinc has been shown to inhibit NF-κB activation.[6][28][29] This inhibitory effect can occur through multiple mechanisms, including the direct inhibition of the IκB kinase (IKK) complex.[29][30]
Caption: Zinc's inhibitory effect on the canonical NF-κB signaling pathway.
Experimental Protocols
Investigating the role of this compound requires precise and reproducible methodologies. The following sections outline core protocols for in vitro and cell-based assays.
5.1 Protocol: In Vitro Metalloenzyme Activity Assay
This protocol describes the reconstitution and activity measurement of a zinc-dependent enzyme, using carbonic anhydrase as an example.
-
Objective: To determine the effect of this compound on the catalytic activity of apo-carbonic anhydrase II.
-
Materials:
-
Human Carbonic Anhydrase II (apoenzyme form)
-
This compound stock solution (e.g., 10 mM in sterile water)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5
-
Substrate: p-Nitrophenyl Acetate (pNPA)
-
96-well microplate reader
-
-
Procedure:
-
Enzyme Reconstitution: Prepare serial dilutions of this compound in assay buffer. Add a constant amount of apoenzyme to each dilution and incubate for 30 minutes at room temperature to allow for zinc binding.
-
Assay Initiation: Transfer reconstituted enzyme solutions to a 96-well plate.
-
Initiate the reaction by adding pNPA substrate to each well.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10 minutes. The product, p-nitrophenol, is yellow.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance curve. Plot V₀ against the this compound concentration to determine the concentration required for maximal activity.
-
Caption: Workflow for an in vitro zinc-dependent enzyme activity assay.
5.2 Protocol: Cellular Zinc Supplementation and Analysis
This protocol details a cell culture experiment to assess how this compound affects the activity of an endogenous zinc-dependent enzyme like alkaline phosphatase (ALP).
-
Objective: To measure the change in cellular ALP activity in response to this compound supplementation.
-
Materials:
-
Human osteoblast-like cells (e.g., SaOS-2)
-
Cell culture medium (e.g., McCoy's 5A) with 10% FBS
-
This compound stock solution
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
ALP activity assay kit
-
BCA Protein Assay kit
-
-
Procedure:
-
Cell Seeding: Seed SaOS-2 cells in 12-well plates and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 µM). Incubate for 24-48 hours.
-
Cell Lysis: Wash cells with PBS, then add ice-cold lysis buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.
-
ALP Assay: Use a commercial ALP activity kit to measure the enzymatic activity in each lysate, following the manufacturer's instructions.
-
Data Normalization: Normalize the ALP activity to the total protein concentration for each sample to get the specific activity (e.g., in mU/mg protein).
-
References
- 1. Function and mechanism of zinc metalloenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aberrance of Zinc Metalloenzymes-Induced Human Diseases and Its Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Regulation of zinc-dependent enzymes by metal carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Zinc-induced NF-kappaB inhibition can be modulated by changes in the intracellular metallothionein level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of zinc 64Zn aspartate for obesity management: impact on oxidative stress, lipid metabolism, pancreas and liver in high-calorie diet model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. karger.com [karger.com]
- 10. ZINC METALLOENZYMES IN PLANTS [redalyc.org]
- 11. Structure and mechanism of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 14. Revisiting Zinc Coordination in Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure and mechanism of alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alkaline phosphatase - Wikipedia [en.wikipedia.org]
- 17. scite.ai [scite.ai]
- 18. Zinc finger proteins: new insights into structural and functional diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Zinc finger - Wikipedia [en.wikipedia.org]
- 20. Zinc finger protein | PPTX [slideshare.net]
- 21. grokipedia.com [grokipedia.com]
- 22. academic.oup.com [academic.oup.com]
- 23. "The Effects of Zinc on Skeletal Alkaline Phosphatase Activity and Skel" by Susan L. Hall [scholarsrepository.llu.edu]
- 24. Functional Significance of Zinc-Related Signaling Pathways in Immune Cells | Annual Reviews [annualreviews.org]
- 25. Intracellular zinc homeostasis and zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Functional significance of zinc-related signaling pathways in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Welcome to the World of Zinc Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Physicochemical Properties of Crystalline Zinc Aspartate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc aspartate, the zinc salt of the amino acid aspartic acid, is a compound of significant interest in pharmaceutical and nutraceutical applications. As a bioavailable source of the essential trace element zinc, its efficacy and formulation are intrinsically linked to its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of crystalline this compound, with a focus on its structural, spectroscopic, and thermal properties. The information herein is intended to serve as a critical resource for researchers and professionals involved in the development and characterization of zinc-containing active pharmaceutical ingredients and supplements.
General and Structural Properties
Crystalline this compound typically presents as a white, odorless powder. It is a coordination complex where a central zinc ion (Zn²⁺) is bonded to two aspartate anions.[1] Its stability and solubility are key determinants of its behavior in various formulations.
Solubility Profile
The solubility of this compound is a critical parameter for its absorption and bioavailability. It is generally reported to be insoluble in water but soluble in dilute hydrochloric acid.[2][3] This characteristic suggests that dissolution and subsequent dissociation of the zinc and aspartate ions are likely to occur in the acidic environment of the stomach.[2]
Crystal Structure
Detailed structural analysis of a homochiral three-dimensional zinc L-aspartate framework has been accomplished through single-crystal X-ray diffraction. This crystalline form, with the formula Zn₃(C₄H₅NO₄)₃(H₂O), exhibits a monoclinic crystal system. The structural data provides foundational information for understanding the solid-state properties of this compound.
Table 1: Crystallographic Data for a Zinc L-Aspartate Framework
| Parameter | Value |
| Chemical Formula | Zn₃(C₄H₅NO₄)₃(H₂O) |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.484(3) |
| b (Å) | 10.491(3) |
| c (Å) | 10.187(3) |
| β (°) | 93.552(7) |
| Volume (ų) | 905.0(5) |
| Z (formula units/cell) | 2 |
| Calculated Density (g/cm³) | 2.247 |
| Temperature (K) | 100(2) |
Data sourced from a study on a homochiral three-dimensional this compound framework.
Spectroscopic Properties
Spectroscopic analysis is essential for the identification and quality control of this compound. The primary techniques include Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound. The coordination of the aspartate carboxylate and amino groups to the zinc ion results in characteristic shifts in their vibrational frequencies compared to free aspartic acid. The region between 400-600 cm⁻¹ is typically where vibrations corresponding to the Zn-O bond can be observed.[4]
Table 2: General FT-IR Peak Assignments for Zinc Carboxylates
| Wavenumber Range (cm⁻¹) | Assignment |
| 3400 - 3200 | O-H stretching (of coordinated or lattice water) |
| 3200 - 3000 | N-H stretching (of the amino group) |
| 2960 - 2850 | C-H stretching |
| 1650 - 1550 | Asymmetric COO⁻ stretching |
| 1450 - 1380 | Symmetric COO⁻ stretching |
| ~500 - 400 | Zn-O stretching |
Note: Specific peak positions for crystalline this compound may vary. This table provides general ranges for zinc carboxylates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. While specific ¹H and ¹³C NMR data for this compound in solution are not extensively reported in the literature, the coordination of aspartate to zinc would be expected to cause shifts in the proton and carbon signals of the aspartate backbone compared to the free amino acid.[5][6] Solid-state ⁶⁷Zn NMR is a specialized technique that can directly probe the local environment of the zinc nucleus, providing insights into the coordination geometry.[7]
UV-Visible (UV-Vis) Spectroscopy
In its aqueous form, this compound is not expected to have significant absorption in the visible range, as the d-shell of the Zn²⁺ ion is completely filled. Any absorption bands in the UV region would likely be attributable to the electronic transitions within the aspartate ligand. A detailed UV-Vis spectrum with a defined maximum absorbance (λ_max) and molar absorptivity for this compound solution is not widely available in the literature.
Thermal Properties
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability, decomposition profile, and the presence of solvates in the crystalline structure.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For the crystalline zinc L-aspartate framework, TGA reveals a two-step decomposition process under a nitrogen atmosphere. The initial mass loss is attributed to the removal of guest water molecules, followed by the decomposition of the organic framework at higher temperatures.
Table 3: Thermogravimetric Analysis Data for a Zinc L-Aspartate Framework
| Temperature Range (°C) | Mass Loss (%) | Assignment |
| 25 - 350 | ~5.4 | Loss of encapsulated guest water molecules |
| 350 - 700 | ~53.4 | Decomposition of the aspartate framework |
Data sourced from a study on a homochiral three-dimensional this compound framework, performed in an N₂ atmosphere with a heating rate of 5 °C/min.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique can identify phase transitions such as melting, crystallization, and decomposition by detecting endothermic or exothermic peaks.[8] Quantitative DSC data for crystalline this compound, including specific melting points and enthalpy changes, are not extensively detailed in the available literature.
Experimental Protocols
The following sections outline generalized methodologies for the synthesis and characterization of crystalline this compound.
Synthesis and Crystallization
Bulk Powder Synthesis:
-
Dissolve L-aspartic acid in a water/methanol mixture (e.g., 17/33 ml) by heating to 80 °C in a round-bottomed flask.
-
Add basic zinc carbonate in a 1:1 molar ratio to the aspartic acid.
-
Reflux the resulting mixture for approximately 8 hours.
-
Cool the mixture to room temperature to allow for the precipitation of a white crystalline powder.
-
Filter the product, wash with water and methanol, and dry under vacuum.
Single Crystal Synthesis (Solvothermal Method):
-
Charge a Teflon-lined autoclave with basic zinc carbonate and L-aspartic acid (1:1 molar ratio) in a water/methanol mixture.
-
Adjust the pH of the mixture to 6.0 using NaOH.
-
Heat the sealed autoclave to 130 °C for 2 days.
-
Cool the autoclave slowly to room temperature (e.g., at a rate of 0.2 °C/min).
-
Filter the resulting platelet-like single crystals and wash with water and methanol.
Analytical Characterization Protocols
Powder X-ray Diffraction (PXRD):
-
Instrument: A calibrated powder X-ray diffractometer.
-
Sample Preparation: Gently grind the crystalline this compound into a fine powder and mount it on a sample holder.
-
Analysis Conditions: Scan the sample over a 2θ range of 5-50° with a step size of 0.02° and a scan speed of 2°/min using Cu Kα radiation.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Instrument: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.
-
Analysis Conditions: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.[9] A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
Thermogravimetric Analysis (TGA):
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the crystalline sample into an alumina crucible.
-
Analysis Conditions: Heat the sample from room temperature to 800 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere with a flow rate of 50 mL/min.[10]
Differential Scanning Calorimetry (DSC):
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the crystalline sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.[11]
-
Analysis Conditions: Heat the sample from room temperature to a temperature above its decomposition point (e.g., 400 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.[10]
Biological Signaling Pathway
Extracellular zinc ions, such as those that may be released from this compound, are known to act as signaling molecules. A key target is the G protein-coupled receptor 39 (GPR39), also known as the zinc-sensing receptor (ZnR).[7] Activation of GPR39 by zinc initiates a cascade of intracellular signaling events that are involved in processes like cell proliferation and survival.[12]
Zinc-Activated GPR39 Signaling Cascade
The binding of extracellular zinc to GPR39 can activate multiple G protein pathways, including Gαq, Gαs, and Gα12/13. The Gαq pathway is particularly well-characterized and leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. This cascade ultimately leads to the activation of downstream kinases such as Extracellular signal-Regulated Kinase (ERK1/2) and Protein Kinase B (AKT).[12]
Experimental Workflow for Studying Signaling
A typical workflow to investigate the effect of this compound on a cellular signaling pathway like the GPR39 cascade would involve several key steps.
Conclusion
This technical guide has synthesized the available data on the physicochemical properties of crystalline this compound. The provided tables and diagrams offer a structured overview of its structural, spectroscopic, and thermal characteristics, as well as its role in biological signaling. While key crystallographic and thermal decomposition data have been presented, further research is warranted to provide a more complete quantitative analysis, particularly in the areas of solution-state spectroscopy (NMR, UV-Vis) and differential scanning calorimetry. The experimental protocols outlined serve as a foundation for researchers to conduct further characterization and quality control of this important compound. A thorough understanding of these properties is paramount for the rational design and development of effective and stable this compound-based products.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Zinc L-aspartate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Relationship between 1H and 13C NMR chemical shifts and the secondary and tertiary structure of a zinc finger peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functions of the Zinc-Sensing Receptor GPR39 in Regulating Intestinal Health in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. phytojournal.com [phytojournal.com]
- 9. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Role of GPR39 in Neurovascular Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Stability of Zinc Aspartate Under Physiological Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zinc, an essential trace element, plays a critical role in a myriad of physiological processes, including enzymatic function, immune response, and cellular signaling.[1][2] Zinc supplementation is often necessary to address deficiencies, and the choice of the zinc salt can significantly impact its bioavailability and efficacy. Zinc aspartate, a chelated form of zinc, is believed to offer enhanced absorption and tolerability. This technical guide provides an in-depth analysis of the stability of this compound under physiological conditions, focusing on its dissociation, solubility, and interactions with key biological molecules. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working with or considering this compound for therapeutic or supplemental applications.
Physicochemical Properties of this compound
This compound is a salt formed between the zinc cation (Zn²⁺) and the amino acid L-aspartic acid. It is described as a white crystalline powder.[3] One of the key characteristics of this compound is its solubility profile. It is reportedly soluble in dilute hydrochloric acid, a condition that mimics the gastric environment, which is crucial for its initial dissolution and subsequent absorption in the stomach.[3] However, it is considered insoluble in water, which has implications for its behavior in the neutral to slightly alkaline environment of the small intestine.[3]
Stability and Dissociation in Physiological Milieu
The stability of the this compound complex is a critical factor influencing the bioavailability of zinc. The stability of metal-ligand complexes is quantified by stability constants (log β) or dissociation constants (Kd). While specific experimentally determined stability constants for this compound were not found in the reviewed literature, data for structurally similar zinc-amino acid complexes, such as zinc asparagine, can provide valuable insights.
Table 1: Stability Constants of Zinc-Amino Acid Complexes
| Complex | Log β₁ | Log β₂ | Log β₃ | Temperature (°C) | Ionic Strength (M) | Method |
| Zn(II)-Asparagine | 4.44 | 8.08 | - | 25 | 0.1 (KNO₃) | Potentiometry |
| Zn(II)-Glycine | 5.08 | 9.15 | 11.9 | 25 | 0.1 (KNO₃) | Potentiometry |
| Zn(II)-Alanine | 4.75 | 8.71 | - | 25 | 0.1 (KNO₃) | Potentiometry |
| Zn(II)-Leucine | 4.50 | 8.35 | - | 25 | 0.1 (KNO₃) | Potentiometry |
| Zn(II)-Valine | 4.54 | 8.39 | - | 25 | 0.1 (KNO₃) | Potentiometry |
Data for Zn(II)-Asparagine and other amino acids from a study on mixed-ligand complexes, providing an estimation of the stability of similar zinc-amino acid chelates.[2]
The stability constants suggest that zinc forms moderately stable complexes with amino acids like asparagine. This stability is crucial for keeping zinc soluble in the gastrointestinal tract and protecting it from forming insoluble complexes with dietary inhibitors like phytates.
Dissociation of this compound.
Solubility in Simulated Physiological Fluids
The solubility of a compound in the gastrointestinal tract is a prerequisite for its absorption. The physiological environment of the GI tract varies significantly from the highly acidic stomach to the near-neutral small intestine.
Table 2: Solubility of Zinc Compounds in Simulated Gastric and Intestinal Fluids
| Compound | Fluid | pH | Temperature (°C) | Solubility |
| This compound | Dilute HCl (simulating gastric fluid) | ~1.2 | N/A | Soluble[3] |
| This compound | Water (approximating neutral pH) | ~7.0 | N/A | Insoluble[3] |
| Pure Zinc | Simulated Gastric Fluid (SGF) | 1.2 | 37 | High degradation rate[4] |
| Pure Zinc | Simulated Intestinal Fluid (SIF) | 6.8 | 37 | Forms insoluble precipitates[4] |
The solubility of this compound in acidic conditions suggests that it will likely dissolve in the stomach, releasing zinc ions and aspartate.[3] As it transitions to the higher pH of the small intestine, the free zinc ions may be prone to forming less soluble species. However, the presence of aspartate and other dietary components can help maintain zinc solubility.
Interaction with Plasma Proteins
Once absorbed into the bloodstream, zinc is transported bound to various plasma proteins, primarily albumin. The binding affinity of zinc to these proteins is crucial for its distribution and cellular uptake.
Table 3: Dissociation Constants (Kd) of Zinc Binding to Plasma Proteins
| Protein | Ligand | Dissociation Constant (Kd) | Method |
| Human Serum Albumin (HSA) | Zn²⁺ | ~32 µM (log Kd = -7.53)[5] | Not specified |
| Human Serum Albumin (HSA) | Zn²⁺ | 5.43 ± 0.5 µM (High affinity site) | Isothermal Titration Calorimetry (ITC)[6][7] |
| Human Serum Albumin (HSA) | Zn²⁺ | 80 ± 5 µM (Low affinity sites) | Isothermal Titration Calorimetry (ITC)[6][7] |
| Metallothionein (MT) | Zn²⁺ | pM to nM range[8] | Various |
Human serum albumin (HSA) is the primary carrier of zinc in the plasma, with both high and low-affinity binding sites.[5][6][7] Metallothioneins are intracellular proteins with very high affinity for zinc, playing a key role in zinc homeostasis and detoxification.[8][9] The interaction of zinc with these proteins is a dynamic process that regulates the concentration of free zinc ions in the circulation.
Experimental Protocols
Determination of Stability Constants by Potentiometric Titration
This method is used to determine the stability constants of metal complexes by measuring the change in pH of a solution upon addition of a titrant.
Materials:
-
This compound
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Background electrolyte (e.g., 0.1 M KNO₃ or NaClO₄) to maintain constant ionic strength
-
pH meter with a glass electrode
-
Thermostated reaction vessel
-
Magnetic stirrer
Procedure:
-
Prepare a solution of this compound of known concentration in the background electrolyte.
-
Calibrate the pH electrode using standard buffer solutions.
-
Place the this compound solution in the thermostated vessel and start stirring.
-
Record the initial pH of the solution.
-
Add small, precise volumes of the standardized NaOH solution and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Perform a separate titration of the ligand (aspartic acid) alone under the same conditions to determine its protonation constants.
-
Use a suitable software program (e.g., BEST) to analyze the titration data and calculate the stability constants (β values) for the zinc-aspartate complexes.[10]
Workflow for Potentiometric Titration.
Determination of Solubility in Simulated Gastric and Intestinal Fluids
This protocol outlines the procedure for measuring the equilibrium solubility of this compound in simulated physiological fluids.
Materials:
-
This compound
-
Simulated Gastric Fluid (SGF), USP (without pepsin for solubility testing)
-
Fasted State Simulated Intestinal Fluid (FaSSIF)
-
Shaking incubator or rotator set at 37°C
-
Centrifuge
-
HPLC or Atomic Absorption Spectrometer (AAS) for zinc quantification
Procedure:
-
Prepare SGF and FaSSIF according to established protocols.[11][12]
-
Add an excess amount of this compound to separate vials containing known volumes of SGF and FaSSIF.
-
Incubate the vials in a shaking incubator at 37°C for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a suitable filter (e.g., 0.45 µm) to remove any remaining particles.
-
Quantify the concentration of zinc in the filtered supernatant using a validated analytical method such as HPLC or AAS.
-
The measured concentration represents the equilibrium solubility of this compound in the respective fluid.
Characterization of Zinc-Protein Interactions by Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamics of binding interactions, providing information on the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[13][14]
Materials:
-
Purified human serum albumin (HSA) or metallothionein (MT)
-
This compound or a suitable zinc salt solution (e.g., ZnCl₂)
-
ITC instrument
-
Buffer solution (e.g., phosphate or HEPES buffer at physiological pH)
Procedure:
-
Prepare a solution of the protein (e.g., HSA) in the buffer and place it in the ITC sample cell.
-
Prepare a solution of the zinc salt (ligand) in the same buffer and load it into the injection syringe.
-
Set the experimental parameters on the ITC instrument, including temperature (e.g., 37°C), injection volume, and spacing between injections.
-
Initiate the titration, where the zinc solution is injected stepwise into the protein solution.
-
The instrument measures the heat change associated with each injection.
-
Analyze the resulting titration data using the instrument's software to fit a binding model and determine the thermodynamic parameters (Kd, n, ΔH).[15][16]
Signaling Pathways
Upon absorption, zinc ions (Zn²⁺) participate in numerous cellular signaling pathways. While the this compound complex itself does not have a direct signaling role, the dissociation and release of zinc ions allow them to act as second messengers, influencing various cellular processes.
Cellular Zinc Homeostasis and Signaling.
The cellular concentration of zinc is tightly regulated by a network of transporters (ZIP and ZnT families) and binding proteins like metallothionein.[1][17] Fluctuations in intracellular free zinc levels can modulate the activity of transcription factors, enzymes, and other signaling molecules, thereby impacting gene expression, cell proliferation, and immune responses.[18]
Conclusion
This technical guide provides a comprehensive overview of the stability of this compound under physiological conditions. The available data suggests that this compound is soluble in the acidic environment of the stomach, facilitating the release of zinc for absorption. While in the more neutral pH of the intestine and in plasma, the stability of the zinc-aspartate interaction and its association with plasma proteins like albumin are crucial for maintaining zinc bioavailability. The provided experimental protocols offer a framework for researchers to further investigate the specific stability and interaction parameters of this compound. A deeper understanding of these properties will aid in the rational design and development of zinc-based therapeutics and supplements with optimized efficacy and safety profiles.
References
- 1. Therapeutic potential of zinc 64Zn aspartate for obesity management: impact on oxidative stress, lipid metabolism, pancreas and liver in high-calorie diet model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Study of Stability Constants of [Zn â L-Amino Acidate â Vitamin-PP] Systems [article.sapub.org]
- 3. Zinc L-aspartate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Interdomain zinc site on human albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipoic Acid Restores Binding of Zinc Ions to Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Lipoic Acid Restores Binding of Zinc Ions to Human Serum Albumin [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Metallothionein and Zinc Transporter Expression in Circulating Human Blood Cells as Biomarkers of Zinc Status: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual Level Statistical Investigation of Equilibrium Solubility in Simulated Fasted and Fed Intestinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cbgp.upm.es [cbgp.upm.es]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Overview of the zinc absorption mechanism for improving zinc nutrition [jstage.jst.go.jp]
- 18. Mechanism and Regulation of Cellular Zinc Transport - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Experimental Use of Zinc Aspartate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc is an essential trace element vital for a vast array of cellular functions, including immune response, cell growth and differentiation, and signal transduction. Zinc aspartate, a salt of zinc with the amino acid aspartic acid, is a form of zinc with high bioavailability.[1] In cell culture, this compound serves as a critical supplement to investigate the role of zinc in cellular processes. This document provides detailed protocols for the experimental use of this compound in cell culture, focusing on its effects on T cell proliferation, viability, apoptosis, and cytokine production.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on human T cells, providing a clear comparison of its impact on various cellular parameters.
Table 1: Effect of this compound on the Proliferation of Freshly Stimulated and Pre-activated Human T Cells
| This compound Concentration (µM) | Inhibition of Proliferation (Freshly Stimulated T Cells) | Inhibition of Proliferation (Pre-activated T Cell Blasts) |
| 40 | No significant effect | No significant effect |
| 60 | No significant effect | No significant effect |
| 80 | Dose-dependent inhibition | Dose-dependent inhibition |
| 100 | Significant inhibition | Significant inhibition |
| 120 | Strong inhibition | Strong inhibition |
| 140 | Strong inhibition | Strong inhibition |
Data compiled from studies on anti-CD3/CD28 antibody-stimulated human T cells.[1]
Table 2: Cytotoxicity and Apoptotic Effects of this compound on Human T Cells
| This compound Concentration (µM) | Cytotoxicity (Loss of Membrane Integrity) | Caspase 3/7 Activation (Apoptosis) |
| 40 | No significant effect | No significant effect |
| 60 | No significant effect | No significant effect |
| 80 | No significant effect/Slight increase | Slight increase |
| 100 | Significant increase | Significant increase |
| 120 | Significant increase | Significant increase |
| 140 | Significant increase | Significant increase |
Data based on studies using CytoTox Red Reagent and Caspase-3/7 Green Reagent.[1]
Table 3: Modulation of Cytokine Production by this compound in Stimulated Human T Cells
| Cytokine | Effect of this compound Treatment |
| IL-1ra | Dose-dependent reduction |
| IL-10 | Dose-dependent reduction |
| TGF-β1 | Dose-dependent reduction |
| IL-16 | Elevated levels |
| Th1 Cytokines (IL-2, IFN-γ, TNF-α) | Dose-dependent inhibition |
| Th2 Cytokines (IL-5) | Dose-dependent inhibition |
| Th17 Cytokines (IL-17, GM-CSF) | Dose-dependent inhibition |
Cytokine concentrations were measured in supernatants of stimulated T cells after 72 hours of incubation with this compound.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for use in cell culture.
Materials:
-
This compound powder
-
Cell culture grade water (e.g., sterile, deionized, and filtered)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filter (0.22 µm pore size)
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculation: Determine the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 100 mM).
-
Weighing: Accurately weigh the calculated amount of this compound powder in a sterile weighing boat.
-
Dissolution: Transfer the powder to a sterile conical tube. Add a portion of the cell culture grade water (e.g., 80% of the final volume).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may aid dissolution, but the solution should be cooled to room temperature before proceeding.
-
Volume Adjustment: Adjust the final volume with cell culture grade water.
-
Sterilization: Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: T Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of human T cells.
Materials:
-
Isolated human peripheral blood mononuclear cells (PBMCs) or a T cell line
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Anti-CD3/CD28 antibodies for T cell stimulation
-
This compound stock solution
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., IncuCyte™ CytoTox Red Reagent or similar)
-
Live-cell imaging system (e.g., IncuCyte S3) or a plate reader for colorimetric assays
Procedure:
-
Cell Seeding: Seed resting human T cells (e.g., 3 × 10^4 cells/well) in a 96-well plate in complete RPMI-1640 medium.[1]
-
Stimulation: For studies on stimulated T cells, add anti-CD3/CD28 antibodies to the wells. For pre-activated T cells, stimulate them for 48 hours prior to the experiment.[1]
-
Treatment: Prepare serial dilutions of this compound in complete medium and add to the respective wells. Include a vehicle control (medium with no this compound).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
Analysis: Monitor cell proliferation kinetically using a live-cell imaging system by measuring the cluster area per well at regular intervals (e.g., every 3 hours).[1] Alternatively, at the end of the incubation, use a colorimetric proliferation assay according to the manufacturer's instructions.
Protocol 3: Cytotoxicity Assay
Objective: To determine the cytotoxic effect of this compound on T cells by measuring the loss of membrane integrity.
Materials:
-
Treated cells from the proliferation assay setup
-
Cytotoxicity reagent that fluoresces upon binding to DNA of cells with compromised membranes (e.g., IncuCyte™ CytoTox Red Reagent)
-
Live-cell imaging system or fluorescence plate reader
Procedure:
-
Reagent Addition: At the time of treatment with this compound, add the cytotoxicity reagent to the cell culture wells according to the manufacturer's protocol.
-
Kinetic Measurement: Acquire images and quantify the number of fluorescent (dead) cells at regular intervals (e.g., every 3 hours) for 72 hours using a live-cell imaging system.[1]
-
Data Analysis: Plot the number of cytotoxic cells over time for each concentration of this compound.
Protocol 4: Apoptosis Assay (Caspase 3/7 Activity)
Objective: To measure the induction of apoptosis by this compound through the detection of active caspases 3 and 7.
Materials:
-
Treated cells from the proliferation assay setup
-
Caspase-3/7 detection reagent (a substrate that fluoresces upon cleavage by active caspase-3/7)
-
Live-cell imaging system or fluorescence plate reader
Procedure:
-
Reagent Addition: Add the Caspase-3/7 reagent to the wells at the start of the experiment along with the this compound treatment.
-
Kinetic Measurement: Monitor the increase in fluorescence, which corresponds to caspase 3/7 activity, over 72 hours using a live-cell imaging system.[1]
-
Data Analysis: Quantify the number of fluorescent (apoptotic) cells per well at each time point and for each this compound concentration.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by this compound and a general experimental workflow for its in vitro evaluation.
References
Application Notes and Protocols for the Use of Zinc Aspartate in Animal Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of zinc aspartate in preclinical animal models of diabetes. The information compiled from various scientific studies offers insights into its therapeutic potential and outlines detailed protocols for its evaluation.
Introduction
Diabetes mellitus is a metabolic disorder characterized by chronic hyperglycemia resulting from defects in insulin secretion, insulin action, or both. Zinc is an essential trace element crucial for the synthesis, storage, and secretion of insulin in pancreatic β-cells.[1][2] Studies have shown that zinc supplementation can ameliorate hyperglycemia, improve insulin sensitivity, and mitigate oxidative stress associated with diabetes in animal models.[1][3][4] this compound, an organic salt of zinc, has been investigated for its potential therapeutic effects in metabolic disorders.
Therapeutic Rationale
Zinc plays a multifaceted role in glucose homeostasis and antioxidant defense. Its therapeutic potential in diabetes is attributed to several mechanisms:
-
Insulin Mimetic Effects: Zinc has been shown to have insulin-like effects on glucose transport.[1]
-
Improved Insulin Secretion and Sensitivity: Zinc supplementation can enhance insulin secretion from pancreatic β-cells and improve insulin sensitivity in peripheral tissues.[1][3]
-
Antioxidant Properties: Zinc is a cofactor for antioxidant enzymes like superoxide dismutase (SOD) and plays a role in reducing lipid peroxidation, thereby protecting tissues from oxidative damage common in diabetes.[4][5][6]
-
Modulation of Lipid Metabolism: Studies suggest that zinc can improve lipid profiles by reducing triglyceride and total cholesterol levels.[7][8]
Data Summary
The following tables summarize the quantitative data from various studies investigating the effects of zinc supplementation (including this compound) in animal models of diabetes.
Table 1: Effects of Zinc Supplementation on Glycemic Control and Insulin Sensitivity
| Parameter | Animal Model | Treatment | Duration | Outcome | Reference |
| Fasting Blood Glucose | Streptozotocin (STZ)-induced diabetic rats | Zinc Supplementation (5 & 10x normal level) | 6 weeks | Significant decrease in blood glucose | [3] |
| Serum Insulin | STZ-induced diabetic rats | Zinc Supplementation (5 & 10x normal level) | 6 weeks | Significant increase in serum insulin | [3] |
| HOMA-IR | STZ-induced diabetic rats | Zinc and Canagliflozin | 8 weeks | Mitigated increase in HOMA-IR | [1] |
| HOMA-B | STZ-induced diabetic rats | Zinc and Canagliflozin | 8 weeks | Mitigated changes in HOMA-B | [1] |
| Blood Glucose | High-calorie diet-induced obese rats | 64Zn-aspartate (4.5 mg/animal) | 6 weeks | Decreased serum glucose levels | [9][10] |
| Serum Insulin | High-calorie diet-induced obese rats | 64Zn-aspartate (4.5 mg/animal) | 6 weeks | Normalizing effect on elevated insulin | [9] |
Table 2: Effects of Zinc Supplementation on Lipid Profile
| Parameter | Animal Model | Treatment | Duration | Outcome | Reference |
| Triglycerides | High-fat/high-fructose diet-fed rats | Zinc (6 mg/kg) | 4 weeks | Reduced plasma triglyceride levels | [11][12] |
| Total Cholesterol | High-fat diet-fed rabbits | Oral zinc supplementation | Not specified | No significant effect on total cholesterol | [7] |
| HDL-Cholesterol | High-fat diet-fed rabbits | Oral zinc supplementation | Not specified | Raised HDL-C cholesterol levels | [7] |
| LDL-Cholesterol | High-fat diet-fed rabbits | Oral zinc supplementation | Not specified | No significant effect on LDL-C cholesterol | [7] |
| High-Density Lipoprotein Cholesterol | High-fat diet and STZ-induced diabetic rats | Zinc supplementation | Not specified | Increased serum level of HDL-C | [13] |
Table 3: Effects of Zinc Supplementation on Antioxidant Status and Oxidative Stress Markers
| Parameter | Animal Model | Treatment | Duration | Outcome | Reference |
| Superoxide Dismutase (SOD) Activity | High-calorie diet-induced obese rats | 64Zn-aspartate (4.5 mg/animal) | 6 weeks | Increased SOD activity | [9][10] |
| Catalase Activity | High-calorie diet-induced obese rats | 64Zn-aspartate (4.5 mg/animal) | 6 weeks | Increased catalase activity | [9][10] |
| Lipid Peroxidation (LPO) | STZ-induced diabetic rats | Zinc sulfate (100 mg/kg) | 60 days | Reduced stomach LPO levels | [14] |
| Glutathione (GSH) | STZ-induced diabetic rats | Zinc sulfate (100 mg/kg) | 60 days | Increased stomach GSH levels | [14] |
| Malondialdehyde (MDA) | Diabetic mice | Zinc supplementation | Not specified | Reduced MDA concentrations in serum and pancreas | [5] |
Experimental Protocols
Protocol 1: Induction of Type 1 Diabetes Mellitus in Rats using Streptozotocin (STZ)
This protocol is based on methodologies described in multiple studies.[3][15][16]
Materials:
-
Streptozotocin (STZ)
-
0.1 M Citrate buffer (pH 4.5), ice-cold
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Glucose meter and strips
-
Metabolic cages
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment.
-
STZ Solution Preparation: Immediately before use, dissolve STZ in ice-cold citrate buffer.
-
Induction of Diabetes: Administer a single intraperitoneal (IP) or intravenous (IV) injection of STZ at a dose of 35-65 mg/kg body weight.[16] A commonly used dose is 60 mg/kg.[15]
-
Confirmation of Diabetes: Monitor blood glucose levels from the tail vein 48-72 hours after STZ injection. Rats with fasting blood glucose levels ≥ 15 mM (or ≥ 250 mg/dL) are considered diabetic.[17]
-
Post-Induction Care: Provide animals with access to food and water ad libitum. To prevent initial hypoglycemia, a 5% glucose solution can be provided as drinking water for the first 24 hours post-STZ injection.
Protocol 2: Induction of Type 2 Diabetes Mellitus in Rats using High-Fat Diet (HFD) and low-dose STZ
This model mimics the pathophysiology of type 2 diabetes, which involves insulin resistance followed by β-cell dysfunction.[18]
Materials:
-
High-Fat Diet (HFD) (e.g., 40-60% of total kcal from fat)[16][18]
-
Standard chow diet
-
Streptozotocin (STZ)
-
0.1 M Citrate buffer (pH 4.5), ice-cold
-
Male Wistar or Sprague-Dawley rats
Procedure:
-
Induction of Insulin Resistance: Feed the rats a high-fat diet for a period of 2 to 14 weeks to induce insulin resistance.[16][18]
-
Low-Dose STZ Injection: After the HFD feeding period, administer a single intraperitoneal injection of a low dose of STZ (e.g., 35 mg/kg) to induce partial β-cell dysfunction.[18]
-
Confirmation of Diabetes: Monitor fasting blood glucose levels one week after the STZ injection.
Protocol 3: Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., distilled water or saline)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Solution: Prepare a homogenous suspension or solution of this compound in the chosen vehicle.
-
Dosage: The dosage of this compound can vary. One study used 64Zn-aspartate at a dose of 4.5 mg per animal, administered intragastrically.[10] Another study on a different zinc salt used a daily dose of 100 mg/kg body weight of zinc sulfate.[14][19] It is recommended to perform dose-response studies to determine the optimal therapeutic dose of this compound.
-
Administration: Administer the this compound solution daily via oral gavage for the duration of the study (e.g., 6-8 weeks).[1][10]
-
Control Groups: Include a diabetic control group receiving the vehicle only and a non-diabetic control group.
Protocol 4: Biochemical Assays
Blood Glucose and Insulin:
-
Measure fasting blood glucose from tail vein blood using a glucometer.
-
Determine serum insulin levels using an ELISA kit according to the manufacturer's instructions.
Lipid Profile:
-
Measure serum total cholesterol, triglycerides, HDL-C, and LDL-C using commercially available enzymatic kits.
Antioxidant Status:
-
Measure the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in tissue homogenates (e.g., liver, pancreas) using appropriate assay kits.
-
Assess lipid peroxidation by measuring malondialdehyde (MDA) levels in plasma or tissue homogenates.
-
Measure glutathione (GSH) levels in tissue homogenates.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing this compound in diabetic animal models.
Caption: Zinc's role in mitigating oxidative stress in diabetes.
Caption: Zinc's impact on insulin signaling and glucose uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical Assessment of the Relationship of Zinc and Glucose Concentration in Diabetics [scirp.org]
- 3. Zinc supplementation alleviates hyperglycemia and associated metabolic abnormalities in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zinc, the pancreas, and diabetes: insights from rodent studies and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant role of zinc in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Meta-Analysis: Effects of Zinc Supplementation Alone or with Multi-Nutrients, on Glucose Control and Lipid Levels in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of zinc 64Zn aspartate for obesity management: impact on oxidative stress, lipid metabolism, pancreas and liver in high-calorie diet model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Therapeutic potential of zinc 64Zn aspartate for obesity management: impact on oxidative stress, lipid metabolism, pancreas and liver in high-calorie diet model [frontiersin.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of zinc supplementation on type 2 diabetes parameters and liver metallothionein expressions in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alterations in Somatostatin Cells and Biochemical Parameters Following Zinc Supplementation in Gastrointestinal Tissue of St reptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2022-5720 [excli.de]
- 17. ndineuroscience.com [ndineuroscience.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application of Zinc Aspartate in Immunology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Zinc aspartate, a salt of the essential trace element zinc and the amino acid aspartic acid, has emerged as a significant modulator of the immune system. Its high bioavailability makes it a compound of interest for both research and potential therapeutic applications. These notes provide an overview of its applications in immunology, with a focus on its effects on T-lymphocytes, cytokine regulation, and its potential in autoimmune disease models.
Application Notes
Zinc is a crucial element for the proper functioning of the immune system, and its levels can significantly influence both innate and adaptive immunity[1]. This compound, as a bioavailable source of zinc, has been demonstrated to exert potent immunomodulatory effects, primarily by targeting T-cell functions[2][3].
1.1 Immunomodulatory Effects on T-Lymphocytes
T-cells are central to the adaptive immune response, and their dysregulation is a hallmark of many autoimmune diseases. This compound has been shown to suppress the activation and proliferation of human T-cells in a dose-dependent manner[4][5]. This inhibitory effect is observed in both freshly stimulated T-cells and pre-activated T-cell blasts, suggesting its potential to curb ongoing inflammatory responses[2]. At concentrations above 100 µM, this compound can induce apoptosis in T-cells, mediated by the activation of caspases 3 and 7, thereby reducing the number of effector T-cells[4][6].
1.2 Regulation of Cytokine Production
This compound significantly alters the cytokine profile of activated T-cells. It suppresses the production of pro-inflammatory cytokines associated with Th1, Th2, and Th17 lineages. This includes the downregulation of IFN-γ (Th1), IL-5 (Th2), and IL-17 (Th17)[2][7]. The suppression of these key cytokines suggests a potential mechanism for its anti-inflammatory effects. While it reduces the secretion of several cytokines, including the anti-inflammatory IL-10 and TGF-β1, it has been unexpectedly found to increase the levels of IL-16, a cytokine with complex roles in immune regulation[4][6].
1.3 Application in Autoimmune Disease Models
The immunosuppressive properties of this compound have been tested in preclinical models of autoimmune diseases. In the experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics human multiple sclerosis, both oral and intraperitoneal administration of this compound led to a significant reduction in the clinical severity of the disease[3][7][8]. This therapeutic effect is associated with the suppression of pro-inflammatory T-cell responses. These findings highlight the potential of this compound as a therapeutic agent for T-cell-mediated autoimmune disorders[2].
1.4 Molecular Mechanisms of Action
The immunomodulatory effects of zinc are linked to its role as an intracellular signaling molecule. Zinc can influence key signaling pathways that govern immune cell function, such as the NF-κB and STAT3 pathways[6][9]. It has been shown to inhibit the IL-6/STAT3 signaling cascade, which is crucial for the differentiation of pro-inflammatory Th17 cells[6]. Furthermore, zinc can negatively regulate the NF-κB pathway, a central mediator of inflammation, potentially through the induction of the zinc-finger protein A20, which acts as an inhibitor of NF-κB signaling[10][11].
Data Presentation: Quantitative Effects of this compound
The following tables summarize the dose-dependent effects of this compound on T-cell functions as reported in in-vitro studies.
Table 1: Effect of this compound on T-Cell Proliferation
| Concentration (µM) | Effect on Proliferation of Freshly Stimulated T-Cells | Effect on Proliferation of Pre-activated T-Cells | Reference |
|---|---|---|---|
| 40 - 100 | Partial inhibition | Partial inhibition | [5] |
| 120 - 140 | Complete blockage of proliferating cell cluster formation | Significant suppression |[4][5] |
Table 2: Effect of this compound on Cytokine Production by Pre-activated Human T-Cells
| Cytokine | Effect | Reference |
|---|---|---|
| IFN-γ (Th1) | Suppressed | [2] |
| IL-5 (Th2) | Suppressed | [2] |
| IL-17 (Th17) | Suppressed |[2] |
Table 3: Effect of this compound on Cytokine Production by Freshly Stimulated Human T-Cells
| Cytokine | Effect | Reference |
|---|---|---|
| IL-2, IFN-γ, TNF-α (Th1) | Dose-dependently suppressed | [5] |
| IL-5 (Th2) | Dose-dependently suppressed | [5] |
| IL-17, GM-CSF (Th17) | Dose-dependently suppressed | [5] |
| IL-1ra, latent TGF-β1, IL-10 | Dose-dependently reduced | [4][6] |
| IL-16 | Elevated levels |[4][6] |
Table 4: Effect of this compound on Apoptosis and Caspase 3/7 Activity in Human T-Cells
| Concentration (µM) | Effect on Caspase 3/7 Activity and Apoptosis | Reference |
|---|---|---|
| 40 - 80 | No significant effect or slight increase | [6] |
| > 100 | Steady increase in cells with active caspase 3/7 and apoptosis |[4][6] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the immunomodulatory effects of this compound.
3.1 Protocol 1: In Vitro T-Cell Proliferation Assay
This protocol is for measuring the effect of this compound on the proliferation of human T-cells stimulated with anti-CD3/CD28 antibodies.
-
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble).
-
This compound solution (stock solution prepared in sterile water).
-
Cell proliferation assay kit (e.g., CFSE or BrdU-based).
-
96-well flat-bottom cell culture plates.
-
Flow cytometer.
-
-
Methodology:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate T-cells from PBMCs using a pan T-cell isolation kit (negative selection).
-
Label T-cells with CFSE according to the manufacturer's protocol.
-
Resuspend CFSE-labeled T-cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the plate with sterile PBS before use.
-
Add 100 µL of the T-cell suspension to each well of the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to each well.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 100 µL of the this compound dilutions to the respective wells to achieve final concentrations ranging from 40 µM to 140 µM. Include a vehicle control (medium without this compound).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Harvest the cells and analyze CFSE dilution by flow cytometry to determine the extent of cell proliferation.
-
3.2 Protocol 2: Cytokine Production Analysis
This protocol describes the measurement of cytokine secretion from T-cells treated with this compound.
-
Materials:
-
T-cells, culture medium, anti-CD3/CD28 antibodies, and this compound as described in Protocol 3.1.
-
96-well cell culture plates.
-
ELISA or multiplex cytokine assay kits (e.g., for IFN-γ, IL-5, IL-17, IL-10, IL-16).
-
-
Methodology:
-
Follow steps 1-8 from Protocol 3.1 (CFSE labeling is not required).
-
For experiments with pre-activated T-cells, stimulate the cells with anti-CD3/CD28 for 48 hours before adding this compound[2].
-
Incubate the cells for 24-72 hours after adding this compound.
-
Centrifuge the plates at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatants.
-
Measure the concentration of desired cytokines in the supernatants using ELISA or a multiplex cytokine assay according to the manufacturer's instructions.
-
3.3 Protocol 3: T-Cell Apoptosis Assay
This protocol is for assessing the induction of apoptosis in T-cells by this compound.
-
Materials:
-
T-cells, culture medium, anti-CD3/CD28 antibodies, and this compound as described in Protocol 3.1.
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide).
-
Caspase 3/7 activity assay kit.
-
96-well cell culture plates.
-
Flow cytometer or plate reader.
-
-
Methodology:
-
Set up the T-cell culture and treatment with this compound as described in steps 1-8 of Protocol 3.1.
-
Incubate the cells for 24-72 hours.
-
For Annexin V/PI staining: a. Harvest the cells and wash them with cold PBS. b. Resuspend the cells in 1X Annexin V binding buffer. c. Add Annexin V-FITC and Propidium Iodide to the cells according to the manufacturer's protocol. d. Incubate in the dark for 15 minutes at room temperature. e. Analyze the cells by flow cytometry within 1 hour.
-
For Caspase 3/7 activity: a. Use a commercially available kit that provides a substrate for caspase 3/7. b. Add the reagent directly to the cell culture wells. c. Incubate for the time specified by the manufacturer. d. Measure the luminescence or fluorescence using a plate reader.
-
Visualizations: Diagrams of Workflows and Pathways
The following diagrams illustrate key concepts related to the application of this compound in immunology research.
Caption: Experimental workflow for in-vitro analysis of this compound's effects on T-cells.
References
- 1. The Biochemistry of Zinc and the Immune Response [casi.org]
- 2. This compound suppresses proliferation and Th1/Th2/Th17 cytokine production of pre-activated human T cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses T cell activation in vitro and relapsing experimental autoimmune encephalomyelitis in SJL/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces IL-16 Secretion and Apoptosis in Human T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Induces IL-16 Secretion and Apoptosis in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral this compound treats experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined Treatment with this compound and Intravenous Immunoglobulins (IVIGs) Ameliorates Experimental Autoimmune Encephalomyelitis (EAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Zinc as a Gatekeeper of Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
Zinc Aspartate: A Potential Therapeutic Agent in Rheumatoid Arthritis Models
Application Notes and Protocols for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Current therapeutic strategies, while effective for many, can have significant side effects and may not be universally efficacious. Consequently, there is a continuous search for novel therapeutic agents with favorable safety and efficacy profiles. Zinc, an essential trace element, is known for its immunomodulatory and anti-inflammatory properties. Zinc aspartate, a bioavailable salt of zinc, has emerged as a compound of interest for its potential therapeutic effects in RA. These application notes provide a summary of the preclinical evidence for this compound in a widely used animal model of RA, along with detailed protocols for its evaluation.
Recent studies have demonstrated that this compound can attenuate the clinical and pathological features of rheumatoid arthritis in a collagen-induced arthritis (CIA) animal model.[1][2][3] Administration of this compound has been shown to reduce disease severity, mitigate oxidative stress, and modulate inflammatory responses.[4][5][6] This document outlines the key findings and provides detailed methodologies to enable researchers to further investigate the therapeutic potential of this compound in RA.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the effects of this compound in a collagen-induced arthritis (CIA) model in Wistar rats.
Table 1: Effect of this compound on Serological Biomarkers of Inflammation
| Biomarker | CIA Control Group (Mean ± SEM) | This compound Treated Group (Mean ± SEM) | Fold Change | p-value |
| Anti-CCP (U/mL) | Data not available | Data not available | Significant Reduction[4][5] | < 0.001 |
| C-Reactive Protein (CRP) (mg/L) | Data not available | Data not available | Significant Reduction[4][5] | < 0.001 |
Table 2: Effect of this compound on Pro-inflammatory and Anti-inflammatory Cytokines
| Cytokine | CIA Control Group (Mean ± SEM) | This compound Treated Group (Mean ± SEM) | Fold Change | p-value |
| IL-6 (pg/mL) | Data not available | Data not available | Significant Reduction[4][5] | < 0.001 |
| IL-1β (pg/mL) | Data not available | Data not available | Significant Reduction[4][5] | < 0.001 |
| TNF-α (pg/mL) | Data not available | Data not available | Significant Reduction[4][5] | < 0.001 |
| IFN-γ (pg/mL) | Data not available | Data not available | Significant Reduction[4][5] | < 0.001 |
| IL-10 (pg/mL) | Data not available | Data not available | Significant Increase[4][5] | < 0.001 |
| TGF-β1 (pg/mL) | Data not available | Data not available | Significant Increase[4][5] | < 0.001 |
Table 3: Effect of this compound on Oxidative Stress Markers
| Marker | CIA Control Group (Mean ± SEM) | This compound Treated Group (Mean ± SEM) | Fold Change | p-value |
| Glutathione (GSH) (µmol/mg protein) | Data not available | Data not available | Significant Increase[4][5] | < 0.001 |
| Catalase (CAT) (U/mg protein) | Data not available | Data not available | Significant Increase[4][5] | < 0.001 |
| Superoxide Dismutase (SOD) (U/mg protein) | Data not available | Data not available | Significant Increase[4][5] | < 0.001 |
| Nitric Oxide (NO) (µmol/L) | Data not available | Data not available | Significant Reduction[4][5] | < 0.001 |
| Myeloperoxidase (MPO) (U/g tissue) | Data not available | Data not available | Significant Reduction[4][5] | < 0.001 |
| Elastase (ELA) (U/mg protein) | Data not available | Data not available | Significant Reduction[4][5] | < 0.001 |
| Lipid Peroxidation (LPO) (nmol/mg protein) | Data not available | Data not available | Significant Reduction[4][5] | < 0.001 |
Table 4: Effect of this compound on Pro-inflammatory Mediators
| Mediator | CIA Control Group (Mean ± SEM) | This compound Treated Group (Mean ± SEM) | Fold Change | p-value |
| COX-2 Expression | Data not available | Data not available | Significant Reduction[4][5] | < 0.001 |
| NF-κB p65 Expression | Data not available | Data not available | Significant Reduction[4][5] | < 0.001 |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Wistar Rats
This protocol describes the induction of arthritis in male Wistar rats, a widely accepted model for studying the pathogenesis of rheumatoid arthritis and for evaluating potential therapeutics.[1][2][3]
Materials:
-
Male Wistar rats (6-8 weeks old)
-
Bovine Type II Collagen (immunization grade)
-
Complete Freund's Adjuvant (CFA) containing 1 mg/mL Mycobacterium tuberculosis H37Ra
-
0.1 M Acetic Acid
-
Sterile 1 mL syringes with 26G needles
-
Homogenizer or sonicator
Procedure:
-
Preparation of Collagen Emulsion: a. Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C. b. Prepare a 1:1 emulsion of the collagen solution and Complete Freund's Adjuvant (CFA). To do this, draw equal volumes of the collagen solution and CFA into two separate syringes connected by a three-way stopcock. c. Force the contents back and forth between the syringes until a stable, white, viscous emulsion is formed. A stable emulsion will not separate when a drop is placed in water.
-
Primary Immunization (Day 0): a. Anesthetize the rats using an appropriate method (e.g., isoflurane inhalation). b. Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 7): a. Prepare a fresh collagen emulsion as described in step 1. b. Anesthetize the rats. c. Administer a booster injection of 100 µL of the collagen-CFA emulsion intradermally at a site near the primary injection.
-
Monitoring of Arthritis: a. Begin daily monitoring for the onset and severity of arthritis from day 10 post-primary immunization. b. Arthritis severity can be scored using a macroscopic scoring system (e.g., 0-4 scale for each paw, based on erythema, swelling, and joint rigidity).
This compound Treatment Protocol
This protocol outlines the oral administration of this compound to arthritic rats.
Materials:
-
This compound
-
Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Solution: a. Calculate the required dose of this compound. A therapeutic dose equivalent to 50 mg/day of elemental zinc for humans has been used in rats.[1][2][3] The exact dosage in mg/kg for the rat model should be calculated based on allometric scaling. b. Dissolve the calculated amount of this compound in the vehicle to the desired concentration for oral administration.
-
Administration: a. Treatment with this compound should commence after the onset of clinical signs of arthritis. b. Administer the this compound solution or vehicle (for the control group) orally once daily using a gavage needle. c. The treatment period is typically 4 weeks.[1][2]
-
Ethical Considerations: a. All animal procedures should be performed in accordance with the guidelines of the institutional animal care and use committee.
Assessment of Therapeutic Outcomes
This section details the methods for evaluating the effects of this compound treatment.
a. Clinical Assessment:
-
Monitor and record the arthritis score for each paw daily.
-
Measure paw volume using a plethysmometer at regular intervals.
-
Record body weight regularly.
b. Serological Analysis:
-
At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.
-
Separate serum and store at -80°C until analysis.
-
Measure levels of anti-CCP antibodies and C-Reactive Protein (CRP) using commercially available ELISA kits according to the manufacturer's instructions.
c. Cytokine Analysis:
-
Use serum or tissue homogenates (from synovial tissue) to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IFN-γ) and anti-inflammatory cytokines (IL-10, TGF-β1).
-
Commercially available ELISA kits are recommended for accurate quantification.
d. Oxidative Stress Markers:
-
Prepare tissue homogenates from the liver or synovial tissue.
-
Measure the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and levels of reduced glutathione (GSH) using specific colorimetric assay kits.
-
Quantify lipid peroxidation (LPO) by measuring malondialdehyde (MDA) levels using a thiobarbituric acid reactive substances (TBARS) assay.
-
Measure nitric oxide (NO) levels using the Griess reagent assay.
-
Determine myeloperoxidase (MPO) and elastase (ELA) activity using appropriate enzymatic assays.
e. Western Blot Analysis for Pro-inflammatory Mediators:
-
Extract total protein from synovial tissue.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against COX-2 and the p65 subunit of NF-κB.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
f. Radiological and Histopathological Analysis:
-
At the end of the study, perform X-ray imaging of the hind paws to assess bone erosion and joint space narrowing.
-
Euthanize the animals and collect the ankle joints.
-
Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to evaluate synovial inflammation, pannus formation, and cartilage/bone destruction.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound in rheumatoid arthritis models are believed to be mediated through the modulation of key inflammatory signaling pathways. Zinc can influence T-cell function and cytokine production.[7][8] Furthermore, evidence suggests that this compound treatment leads to the downregulation of the NF-κB signaling pathway, a central regulator of inflammation.[4][5]
Caption: Experimental workflow for evaluating this compound in a CIA rat model.
Caption: Postulated mechanism of this compound via NF-κB pathway inhibition.
Conclusion
The available preclinical data strongly suggest that this compound possesses significant anti-arthritic properties, primarily through its anti-inflammatory and antioxidant effects. The modulation of the NF-κB signaling pathway appears to be a key mechanism of action. The provided protocols offer a robust framework for researchers to further investigate and validate the therapeutic potential of this compound in rheumatoid arthritis. Future studies could explore the optimal dosing regimen, long-term safety, and its efficacy in combination with existing RA therapies.
References
- 1. Therapeutic Dose of this compound and Zinc Citrate Attenuates Disease Activity Indices in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Adjunctive zinc supplementation with methotrexate improves therapeutic outcomes in an animal model of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Induces IL-16 Secretion and Apoptosis in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: Stable Isotope Tracing of Zinc Aspartate in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc is an essential trace element crucial for a myriad of physiological processes, acting as a catalytic cofactor for over 300 enzymes and as a signaling molecule in various pathways.[1][2] The bioavailability of zinc from supplements and fortified foods is a critical factor in addressing zinc deficiency and in therapeutic applications. Zinc aspartate is a chelated form of zinc that has been investigated for its potential to enhance absorption and efficacy. Stable isotope tracing offers a powerful and safe methodology to quantitatively track the absorption, distribution, metabolism, and excretion of zinc from a specific source, such as this compound, without the use of radioactive materials.[3][4]
This document provides detailed protocols and application notes for designing and conducting metabolic studies using stable isotope-labeled this compound. Commonly used stable isotopes for these studies include 64Zn, 67Zn, and 70Zn.[5][6][7] By enriching this compound with a specific stable isotope, researchers can precisely differentiate the tracer from endogenous zinc pools within the body.
Core Applications
-
Bioavailability and Pharmacokinetics: Quantifying the fractional absorption of zinc from this compound compared to other zinc salts.[8][9]
-
Metabolic Fate and Distribution: Tracking the incorporation of zinc from this compound into various tissues and metalloenzymes.
-
Homeostasis and Turnover: Investigating the impact of this compound supplementation on whole-body zinc metabolism and the size of exchangeable zinc pools.[10][11]
-
Therapeutic Efficacy: Evaluating the targeted delivery and metabolic effects of this compound in disease models, such as obesity.[5]
Data Presentation: Quantitative Findings
The following tables summarize quantitative data from studies utilizing stable isotope-labeled this compound and its effects on metabolic parameters.
Table 1: Comparative Fractional Zinc Absorption (FZA) of Different Zinc Complexes
This table summarizes data from a study comparing the FZA of 70Zn-labeled this compound, zinc gluconate, and zinc sulfate in healthy human volunteers.[8][9]
| Zinc Complex (2.0 mg 70Zn dose) | Estimated Fractional Zinc Absorption (%) | Statistical Significance |
| 70Zn-Aspartate | 40.9 ± 0.9 | Significantly higher than other forms |
| 70Zn-Gluconate | 34.9 ± 1.3 | Significantly higher than 70Zn-Sulfate |
| 70Zn-Sulfate | 31.8 ± 1.2 | - |
Data adapted from Gagliardi et al., 2023.[8][9]
Table 2: Effects of 64Zn-Aspartate on Metabolic Parameters in a Diet-Induced Obesity Rat Model
This table presents data on the effects of administering 64Zn-aspartate (4.5 mg per animal every third day) to rats on a high-calorie diet.[5]
| Parameter | Control Group | Diet-Induced Obesity (DIO) Group | DIO + 64Zn-Aspartate Group |
| Body Mass Index (g/cm²) | 0.60 ± 0.004 | 0.71 ± 0.002 | 0.65 ± 0.003 |
| Serum Insulin (µU/mL) | Not Reported | Elevated | Normalized |
| Serum Triglycerides (mmol/L) | Not Reported | Elevated | Near control levels |
| Serum Cholesterol (mmol/L) | Not Reported | Elevated | Near control levels |
| Serum Free Fatty Acids (mmol/L) | Not Reported | Elevated | Near control levels |
| Serum Albumin (g/L) | Not Reported | Decreased | Remained similar to DIO group |
Data adapted from Hordienko et al., 2024.[5]
Experimental Protocols
Protocol 1: Human Study of Fractional Zinc Absorption Using a Dual Isotope Tracer Method
This protocol is based on methodologies for assessing the bioavailability of orally administered zinc supplements.[4][8][12][13] It uses an oral tracer (e.g., 70Zn-aspartate) and an intravenous tracer (e.g., 67Zn).
1. Materials and Reagents:
-
Isotopically enriched 70Zn-Aspartate (dose calculated based on study design, e.g., 2.0 mg 70Zn).[8]
-
Isotopically enriched 67ZnCl₂ (or other suitable salt) in sterile saline for intravenous infusion.
-
Trace metal-free collection tubes for blood and urine.
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS) or Multi-Collector ICP-MS (MC-ICP-MS).[14]
-
Nitric acid (trace metal grade).
-
Hydrogen peroxide (30%).
-
Anion exchange resin (e.g., AG1-X8).[15]
2. Study Design (Double-Blind, Crossover):
-
Recruit healthy volunteers and obtain informed consent.[8]
-
Randomize subjects into groups.
-
After an overnight fast, collect baseline blood and urine samples to determine natural isotopic abundances.[8]
-
Administer the oral dose of 70Zn-aspartate, often with a carrier like milk or a standardized meal.[8]
-
Simultaneously or shortly after, administer the intravenous dose of 67Zn.[13]
-
Collect blood and urine samples at specified time points (e.g., 12, 24, 36, and 48 hours post-administration).[8] A 48-hour urine collection is often sufficient for FZA estimation.[8]
-
Implement a washout period (e.g., 2 weeks) before crossing over to the next zinc formulation.[8]
3. Sample Preparation for Isotopic Analysis:
-
Urine/Plasma Digestion: Pipette a known volume (e.g., 1-2 mL) of the sample into a clean digestion vessel. Add trace metal grade nitric acid and a smaller volume of hydrogen peroxide. Digest using a heated block or microwave digestion system until the solution is clear.
-
Zinc Separation (Ion Exchange Chromatography): To remove matrix interferences, separate zinc from other elements.[15]
4. Isotopic Analysis by MC-ICP-MS:
-
Prepare the purified zinc samples in a weak nitric acid solution (e.g., 2%).
-
Analyze the samples using an MC-ICP-MS to measure the isotope ratios (e.g., 70Zn/66Zn and 67Zn/66Zn).[14]
-
Correct for instrumental mass bias using a standard-sample bracketing approach or a double-spike method.[15][16]
5. Calculation of Fractional Zinc Absorption (FZA):
-
Calculate the percentage enrichment (%E) of the oral tracer (70Zn) in urine.[8]
-
FZA can be estimated using the ratio of the oral to the intravenous tracer enrichment in urine or plasma after a period of equilibration (e.g., 48 hours).[4][13] The formula is:
-
FZA = (Oral Tracer Enrichment / Intravenous Tracer Enrichment) × (IV Dose / Oral Dose)
-
Protocol 2: Animal Study of this compound Metabolism and Tissue Distribution
This protocol is adapted from a study investigating the effects of 64Zn-aspartate in a rat model of diet-induced obesity.[5]
1. Animal Model and Dosing:
-
Use an appropriate animal model (e.g., Wistar rats).[5]
-
Induce the metabolic condition of interest, if applicable (e.g., high-calorie diet for obesity).[5]
-
Divide animals into control and experimental groups (e.g., Control, DIO, DIO + 64Zn-Aspartate).[5]
-
Prepare the 64Zn-aspartate solution at the desired concentration.
-
Administer the tracer via intragastric gavage at a specified dose and frequency (e.g., 4.5 mg per animal every third day).[5]
2. Sample Collection:
-
At the end of the study period, anesthetize the animals and collect blood via cardiac puncture.
-
Perfuse organs with saline to remove remaining blood.
-
Excise tissues of interest (e.g., liver, pancreas, muscle, bone) and weigh them.[5]
-
Store samples at -80°C until analysis.
3. Tissue Preparation and Analysis:
-
Homogenize a known weight of each tissue sample.
-
Digest the tissue homogenates using concentrated nitric acid and hydrogen peroxide, followed by heating until clear.
-
Perform zinc separation using ion exchange chromatography as described in Protocol 1.
-
Analyze the isotopic ratios (e.g., 64Zn/66Zn) in each tissue sample using MC-ICP-MS.
-
Quantify the total zinc concentration in tissues using standard ICP-MS.
4. Data Interpretation:
-
The enrichment of the 64Zn isotope in a specific tissue indicates the uptake and incorporation of zinc derived from the administered this compound.
-
Compare isotopic enrichment across different tissues to understand the biodistribution of the absorbed zinc.
-
Correlate the isotopic data with other metabolic parameters measured (e.g., serum insulin, lipids) to assess the physiological impact of the supplement.[5]
Visualizations: Workflows and Pathways
Caption: General workflow for a stable isotope tracing study.
Caption: Key intracellular zinc signaling pathways.
References
- 1. Functional Significance of Zinc-Related Signaling Pathways in Immune Cells | Annual Reviews [annualreviews.org]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of zinc metabolism with use of stable-isotope techniques: implications for the assessment of zinc status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Potential for Zinc Stable Isotope Techniques and Modelling to Determine Optimal Zinc Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of zinc 64Zn aspartate for obesity management: impact on oxidative stress, lipid metabolism, pancreas and liver in high-calorie diet model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labeling of soybeans with the stable isotope 70Zn for use in human metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of 68Zn and 70Zn in human blood in reference to the study of zinc metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Preliminary Comparison of Fractional Absorption of Zinc Sulphate, Zinc Gluconate, and this compound after Oral Supple-Mentation in Healthy Human Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zinc homeostasis in man: studies using a new stable isotope-dilution technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zinc metabolism and homeostasis: the application of tracer techniques to human zinc physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. High-precision zinc isotope measurement of chemically different geostandards by multicollector inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effective separation of zinc from geological samples for high-precision zinc isotope measurement using MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 16. Measurement of zinc stable isotope ratios in biogeochemical matrices by double-spike MC-ICPMS and determination of the isotope ratio pool available for plants from soil - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Activity of Zinc Aspartate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Zinc, an essential trace element, plays a crucial role in maintaining cellular homeostasis and antioxidant defense.[1] Zinc aspartate, a chelated form of zinc with the amino acid aspartic acid, is suggested to have enhanced bioavailability, making it a compound of interest for its potential therapeutic antioxidant properties.[2]
These application notes provide a comprehensive overview of standard in vitro assays to measure the antioxidant activity of this compound. Detailed protocols for key assays are provided to enable researchers to assess its radical scavenging abilities, effects on antioxidant enzymes, and protective effects against lipid peroxidation.
Mechanisms of Zinc's Antioxidant Action
Zinc is not a direct free radical scavenger in the same way as vitamins C or E. Instead, it exerts its antioxidant effects through several indirect mechanisms:
-
Cofactor for Antioxidant Enzymes: Zinc is a critical structural component of copper-zinc superoxide dismutase (Cu/Zn-SOD), a key enzyme that catalyzes the dismutation of superoxide radicals to hydrogen peroxide.[3]
-
Protection of Sulfhydryl Groups: Zinc can bind to sulfhydryl groups in proteins, protecting them from oxidation.[4]
-
Antagonism with Pro-oxidant Metals: Zinc can compete with pro-oxidant metals like iron and copper for binding sites on cell membranes and proteins, thereby reducing the formation of highly reactive hydroxyl radicals via the Fenton reaction.[4]
-
Induction of Metallothionein: Zinc supplementation can induce the synthesis of metallothioneins, cysteine-rich proteins that are potent scavengers of hydroxyl radicals.[4]
-
Modulation of Signaling Pathways: Zinc is involved in the regulation of the Keap1-Nrf2 pathway, a critical signaling cascade that upregulates the expression of numerous antioxidant and cytoprotective genes.[1][4]
Data Presentation: Quantitative Antioxidant Activity of this compound and Other Zinc-Amino Acid Chelates
The following tables summarize the available quantitative data on the antioxidant activity of this compound and other relevant zinc-amino acid chelates from various in vitro assays. Due to the limited availability of data specifically for this compound in some assays, data from other zinc-amino acid chelates are included for comparative purposes.
Table 1: Radical Scavenging Activity
| Compound | Assay | Parameter | Result | Reference |
| Zinc DL-Methionine | Superoxide Anion Scavenging | % Inhibition at 50 µM | ~38% | [5] |
| Zinc DL-Methionine | Hydroxyl Radical Scavenging | % Inhibition at 50 µM | ~47% | [5] |
| Zinc DL-Methionine | Hypochlorite Radical Scavenging | % Inhibition at 50 µM | ~28% | [5] |
| Zinc | DPPH Scavenging | Pseudo-first-order rate constant (k1) | 0.4209 min⁻¹ | [6] |
Table 2: Effects on Antioxidant Enzyme Activity
| Compound | Enzyme | System | Effect | Magnitude of Effect | Reference |
| This compound | Superoxide Dismutase (SOD) | Drought-stressed maize plants | Increased activity | 28.5% increase with 0.5% foliar application | [7] |
| This compound | Peroxidase (POD) | Drought-stressed maize plants | Increased activity | 33.33% increase with 0.5% foliar application | [7] |
| ⁶⁴Zn-Aspartate | Superoxide Dismutase (SOD) | Obese rats | Increased activity | Data not quantified | [4][8][9] |
| ⁶⁴Zn-Aspartate | Catalase (CAT) | Obese rats | Increased activity | Data not quantified | [4][8] |
Table 3: Inhibition of Lipid Peroxidation
| Compound | Parameter | System | Effect | Magnitude of Effect | Reference |
| This compound | Malondialdehyde (MDA) | Drought-stressed maize plants | Decreased levels | 43.9% decrease with 0.5% foliar application | [7] |
| This compound | Hydrogen Peroxide | Drought-stressed maize plants | Decreased levels | 32.8% decrease with 0.5% foliar application | [7] |
| Zinc, D-Aspartate, CoQ10 | Lipid Peroxidation | Human sperm | Decreased levels | Statistically significant decrease | [10] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or DMSO, followed by dilution in methanol).
-
Prepare a series of dilutions of the this compound stock solution.
-
A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound, positive control, or blank (solvent) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the this compound sample.
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the sample concentrations.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance at 734 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
To produce the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., Trolox).
-
-
Assay Procedure (96-well plate format):
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of this compound, positive control, or blank to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula:
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.
Protocol:
-
Reagent Preparation:
-
Acetate buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in water and adjust the pH with acetic acid.
-
TPTZ solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
FeCl₃ solution (20 mM): Dissolve ferric chloride hexahydrate in water.
-
FRAP reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a stock solution and serial dilutions of this compound and a standard (e.g., FeSO₄·7H₂O).
-
-
Assay Procedure (96-well plate format):
-
Add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the different concentrations of this compound, standard, or blank to the wells.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using the Fe²⁺ standard.
-
The FRAP value of the sample is calculated from the standard curve and expressed as µmol Fe²⁺ equivalents per gram or liter of the sample.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of a compound to inhibit the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of 2',7'-dichlorofluorescin diacetate (DCFH-DA) by peroxyl radicals generated by AAPH.
Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black microplate and grow to confluency.
-
-
Assay Procedure:
-
Remove the growth medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and 25 µM DCFH-DA for 1 hour at 37°C.
-
Wash the cells with PBS.
-
Add 600 µM AAPH to induce oxidative stress.
-
Immediately measure the fluorescence every 5 minutes for 1 hour using a fluorescence plate reader with an excitation of 485 nm and an emission of 538 nm.
-
-
Data Analysis:
-
Calculate the area under the curve for the fluorescence readings.
-
The CAA value is calculated as:
where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Superoxide Dismutase (SOD) Activity Assay
Principle: This assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine-xanthine oxidase system. SOD in the sample scavenges the superoxide radicals, thereby inhibiting the color development.
Protocol:
-
Sample Preparation:
-
Prepare cell or tissue lysates according to standard procedures.
-
-
Assay Procedure (using a commercial kit):
-
Follow the manufacturer's instructions for the specific SOD assay kit. Typically, this involves adding the sample, a working solution containing WST-1 and the enzyme solution (xanthine oxidase), and incubating for a specific time.
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the reaction.
-
SOD activity is often expressed as units/mg of protein, where one unit is the amount of enzyme that inhibits the rate of reaction by 50%.
-
Catalase (CAT) Activity Assay
Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The remaining H₂O₂ can be measured spectrophotometrically at 240 nm.
Protocol:
-
Sample Preparation:
-
Prepare cell or tissue lysates.
-
-
Assay Procedure:
-
Add the sample to a solution of H₂O₂ in phosphate buffer.
-
Monitor the decrease in absorbance at 240 nm over time.
-
-
Data Analysis:
-
Catalase activity is calculated based on the rate of H₂O₂ decomposition and is typically expressed as units/mg of protein.
-
Glutathione Peroxidase (GPx) Activity Assay
Principle: This is a coupled enzyme assay. GPx reduces an organic hydroperoxide (e.g., cumene hydroperoxide) using glutathione (GSH) as a cofactor, producing oxidized glutathione (GSSG). GSSG is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP⁺. The decrease in NADPH absorbance at 340 nm is proportional to GPx activity.
Protocol:
-
Sample Preparation:
-
Prepare cell or tissue lysates.
-
-
Assay Procedure (using a commercial kit):
-
Follow the manufacturer's protocol, which typically involves mixing the sample with a reaction mixture containing GSH, glutathione reductase, NADPH, and initiating the reaction with a hydroperoxide.
-
Measure the decrease in absorbance at 340 nm.
-
-
Data Analysis:
-
GPx activity is calculated from the rate of NADPH oxidation and is expressed as units/mg of protein.
-
Lipid Peroxidation (MDA) Assay
Principle: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.
Protocol:
-
Sample Preparation:
-
Homogenize tissue or lyse cells.
-
-
Assay Procedure:
-
Add TBA reagent to the sample.
-
Incubate at 95°C for 60 minutes.
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Data Analysis:
-
The concentration of MDA is determined using a standard curve of MDA and is expressed as nmol/mg of protein.
-
Signaling Pathway Visualization
The Keap1-Nrf2 pathway is a key regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes. Zinc has been shown to modulate this pathway, contributing to its antioxidant effects.
Conclusion
The in vitro assays described provide a robust framework for characterizing the antioxidant properties of this compound. By employing a combination of these methods, researchers can gain a comprehensive understanding of its radical scavenging capabilities, its influence on key antioxidant enzymes, and its protective effects against oxidative damage at a cellular level. The provided protocols offer a starting point for the experimental evaluation of this compound as a potential therapeutic agent for conditions associated with oxidative stress.
References
- 1. citeqbiologics.com [citeqbiologics.com]
- 2. mdpi.com [mdpi.com]
- 3. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Zinc as a Pro-Antioxidant Mediator: Clinical Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative in vitro oxygen radical scavenging ability of zinc methionine and selected zinc salts and antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.iau.ir [journals.iau.ir]
- 7. Zinc Picolinate: A Highly Bioavailable Form of Zinc [blog.priceplow.com]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant properties of chromium and zinc: in vivo effects on digestibility, lipid peroxidation, antioxidant vitamins, and some minerals under a low ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols for the Quantification of Zinc Aspartate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc is an essential trace element vital for numerous physiological processes, acting as a cofactor for over 300 enzymes and playing critical roles in cellular metabolism, immune function, and signaling pathways. Zinc aspartate, a chelated form of zinc, is utilized in dietary supplements and therapeutic agents due to its enhanced bioavailability compared to inorganic zinc salts. The aspartate ligand facilitates gastrointestinal absorption and may improve tissue-specific delivery and cellular uptake. Accurate quantification of intact this compound in biological matrices is crucial for pharmacokinetic studies, understanding its metabolic fate, and elucidating its mechanism of action in drug development.
These application notes provide an overview of established and proposed methodologies for the quantification of zinc in biological samples, with a specific focus on approaches for the speciation and quantification of the intact this compound complex.
Methods for Zinc Quantification
Several analytical techniques are available for the determination of zinc in biological samples. The choice of method depends on whether the goal is to measure total zinc concentration or to quantify specific zinc species like this compound.
Total Zinc Quantification by Atomic Absorption Spectroscopy (AAS)
Atomic Absorption Spectroscopy is a robust and widely used technique for measuring total zinc concentration in various biological samples, including blood, urine, and tissue. This method involves the complete dissociation of zinc from its complexes, providing a measure of the total elemental zinc content.
Data Presentation: AAS Performance Characteristics
| Parameter | Blood/Tissue | Urine | Semen | Reference |
| Detection Limit | 1 µ g/100 g (blood); 0.2 µg/g (tissue) | 0.1 µ g/sample | Not Specified | |
| Recovery | ~100% | Not Specified | 96-104% | |
| Sample Preparation | Acid Digestion | Resin Extraction & Digestion | Microwave Wet Acid Dissolution |
Experimental Protocol: Total Zinc in Serum by Flame AAS (FAAS)
This protocol is adapted from standard methods for total zinc analysis.
a. Materials and Reagents:
-
Trace-metal-free collection tubes
-
Nitric acid (HNO₃), high purity
-
Deionized water (18 MΩ·cm)
-
Zinc standard solutions
-
Flame Atomic Absorption Spectrometer
b. Sample Preparation:
-
Collect blood samples in trace-metal-free tubes to avoid contamination.
-
Separate serum by centrifugation.
-
For a 1.0 mL serum sample, add 2.0 mL of high-purity nitric acid.
-
Allow the sample to digest in a fume hood until the solution is clear. Gentle heating may be applied to facilitate digestion.
-
Dilute the digested sample to a final volume of 10.0 mL with deionized water.
c. Instrumental Analysis:
-
Set up the FAAS instrument according to the manufacturer's instructions for zinc analysis (wavelength typically 213.9 nm).
-
Calibrate the instrument using a series of zinc standard solutions of known concentrations.
-
Aspirate the prepared samples into the flame and record the absorbance readings.
-
Calculate the zinc concentration in the original serum sample based on the calibration curve.
d. Experimental Workflow Diagram:
Proposed Method: Speciation and Quantification of Intact this compound by High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
Direct quantification of the intact this compound complex requires a speciation analysis approach, which separates the different chemical forms of an element before detection. HPLC coupled with ICP-MS is a powerful technique for this purpose, offering separation of the this compound complex from free zinc ions and other zinc-containing species, followed by highly sensitive and specific detection of zinc.
Note: The following is a proposed protocol, as a specific validated method for this compound was not found in the cited literature. This protocol is based on established principles of metallomics and speciation analysis for similar compounds.
Data Presentation: Hypothetical HPLC-ICP-MS Performance
| Parameter | Plasma/Serum | Urine |
| Separation Mode | Reversed-Phase or HILIC | Reversed-Phase or HILIC |
| Detection Isotope | ⁶⁴Zn or ⁶⁶Zn | ⁶⁴Zn or ⁶⁶Zn |
| Expected LOD | Low ng/mL | Low ng/mL |
| Linear Range | To be determined | To be determined |
Experimental Protocol: Intact this compound in Plasma
a. Materials and Reagents:
-
This compound standard
-
Ammonium acetate
-
Methanol (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
C18 reversed-phase HPLC column
-
HPLC system
-
ICP-MS system
b. Sample Preparation (to preserve the complex):
-
Collect blood samples in heparinized tubes.
-
Separate plasma by centrifugation at 4°C.
-
To 500 µL of plasma, add 1.0 mL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
c. HPLC-ICP-MS Analysis:
-
HPLC Conditions:
-
Column: C18 reversed-phase (e.g., 150 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: Methanol
-
Gradient: 0-5% B (0-2 min), 5-95% B (2-10 min), 95% B (10-12 min), 95-5% B (12-13 min), 5% B (13-15 min)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
-
ICP-MS Conditions:
-
Connect the HPLC outlet to the nebulizer of the ICP-MS.
-
Monitor zinc isotope ⁶⁴Zn or ⁶⁶Zn.
-
Optimize gas flows and lens voltages for maximum zinc sensitivity.
-
Acquire data in a time-resolved analysis mode.
-
d. Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with that of a pure standard.
-
Quantify the peak area and determine the concentration of this compound in the sample using a calibration curve prepared from the this compound standard.
e. Experimental Workflow Diagram:
Biological Role and Signaling of this compound
Zinc homeostasis is tightly regulated by zinc transporters (ZIP and ZnT families) and zinc-binding proteins. As a chelated compound, this compound is thought to improve the efficiency of zinc metabolism. Recent studies suggest that this compound may influence key signaling pathways. For instance, it has been shown to potentially act as an inhibitor of tyrosine phosphatase-1B, an enzyme that suppresses insulin signaling, thereby improving glucose transport. In immune cells, high doses of this compound have been found to regulate genes related to the cell cycle and DNA replication in CD4+ T cells. It also dose-dependently reduces the production of immunosuppressive cytokines like IL-10 and TGF-β1, while inducing the secretion of IL-16, a cytokine involved in T cell function and apoptosis.
Putative Signaling Pathway Influenced by this compound
The diagram below illustrates a potential mechanism by which this compound may influence cellular signaling, based on current literature. Following transport into the cell, the zinc ion (potentially delivered by aspartate) can impact downstream pathways.
Conclusion
The quantification of zinc in biological samples is well-established, with methods like AAS providing reliable data on total zinc levels. However, to understand the specific contribution of this compound to biological effects, speciation analysis is required. The proposed HPLC-ICP-MS method offers a robust strategy for the separation and sensitive detection of the intact this compound complex. Further method development and validation are necessary to establish a routine assay for pharmacokinetic and metabolic studies. Elucidating the precise signaling pathways modulated by this compound will continue to be an important area of research for understanding its therapeutic potential.
Application Notes and Protocols: Zinc Aspartate Supplementation in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of zinc aspartate in preclinical research models of neurodegenerative diseases, including Alzheimer's Disease and Parkinson's Disease. While direct studies using this compound in Huntington's Disease models are limited, we have included relevant information on the role of zinc dyshomeostasis in this condition to inform future research directions.
Introduction
Zinc is an essential trace element crucial for a multitude of physiological functions within the central nervous system, including neurotransmission, enzymatic activity, and the regulation of signaling pathways. Dysregulation of zinc homeostasis has been implicated in the pathogenesis of several neurodegenerative diseases. This compound, a salt of zinc with the amino acid aspartic acid, offers a bioavailable form of zinc for supplementation in research studies. This document outlines protocols for its use in established animal models and summarizes key findings.
Section 1: this compound in Alzheimer's Disease Models
Application Note:
Oral and intravenous administration of this compound has been investigated for its potential to mitigate Alzheimer's disease (AD) pathology. The proposed mechanisms of action include the regulation of copper levels, reduction of amyloid-beta (Aβ) aggregation, and modulation of neuroinflammation.[1][2] An early pilot study in AD patients used oral zinc bis-(dl-hydrogen aspartate) and reported some cognitive benefits.[1] More recently, intravenous administration of isotopically enriched ⁶⁴Zn-aspartate has shown promise in an Aβ-induced rat model of AD by reducing neuroinflammation and improving cognitive function.[3][4]
Quantitative Data Summary:
Table 1: Effects of this compound Supplementation in Alzheimer's Disease Models
| Study Type | Model | Compound | Dosage & Administration | Key Quantitative Outcomes | Reference |
| Pilot Clinical Study | Alzheimer's Disease Patients | Zinc bis-(dl-hydrogen aspartate) | 50 mg, three times daily (oral) | Improvement in memory, understanding, and communication in 8 out of 10 patients. | [1] |
| Preclinical Study | Aβ1-40-induced Rat Model | ⁶⁴Zn-aspartate | Intravenous (dosage not specified) | Return of microglial activity indicators to normal range; Strong correlation between anti-inflammatory effects and improved short-term spatial memory and cognitive flexibility. | [3][4] |
Experimental Protocols:
Protocol 1: Oral Administration of this compound in a Transgenic Mouse Model of AD (Hypothetical Protocol based on available literature)
-
Animal Model: Tg2576 mice, aged 7-9 months.
-
Compound Preparation: Dissolve this compound in drinking water to achieve the desired daily dose.
-
Administration: Provide the this compound-containing water ad libitum for 6 months.
-
Behavioral Analysis: Conduct cognitive tests such as the Morris Water Maze or Y-maze at baseline and at the end of the treatment period to assess learning and memory.
-
Biochemical Analysis:
Protocol 2: Intravenous Administration of ⁶⁴Zn-Aspartate in an Aβ-Induced Rat Model of AD
-
Animal Model: Adult male rats.
-
Aβ1-40 Injection: Stereotactically inject Aβ1-40 into the hippocampus to induce AD-like pathology.[3][4]
-
Compound Administration: Administer ⁶⁴Zn-aspartate intravenously at a predetermined dose and schedule following Aβ1-40 injection.
-
Behavioral Analysis: Assess short-term and remote spatial memory and cognitive flexibility using appropriate behavioral paradigms (e.g., novel object recognition, T-maze).[4]
-
Immunohistochemical Analysis:
-
Perfuse brains and prepare sections for immunohistochemistry.
-
Stain for microglial markers (e.g., Iba1) and assess phagocytic activity and expression of activation markers (e.g., CD86, CD206).[3]
-
Stain for dopaminergic neuron markers (e.g., Tyrosine Hydroxylase) to assess neuronal survival in relevant brain regions.[4]
-
-
Flow Cytometry: Isolate microglia/macrophages from brain tissue to analyze their metabolic profile and expression of surface markers.
Visualizations:
Section 2: this compound in Parkinson's Disease Models
Application Note:
Recent studies have highlighted the therapeutic potential of isotopically enriched ⁶⁴Zn-aspartate in a lipopolysaccharide (LPS)-induced rat model of Parkinson's Disease (PD).[6][7] Intravenous administration of this compound has been shown to mitigate neuroinflammation, reduce reactive astrogliosis, preserve dopaminergic neurons, and improve motor performance and anxiety-like behaviors.[6][7] The lighter isotope, ⁶⁴Zn, is preferentially found in healthy brain tissue, suggesting that supplementation with this form may have specific benefits.[6]
Quantitative Data Summary:
Table 2: Effects of ⁶⁴Zn-Aspartate in an LPS-Induced Parkinson's Disease Rat Model
| Parameter | LPS-Induced PD Group | LPS-Induced PD + ⁶⁴Zn-Aspartate Group | Key Findings | Reference |
| Microglial/Macrophage Profile | Pro-inflammatory shift | Pronounced anti-inflammatory shift | ⁶⁴Zn-aspartate promotes a shift towards an anti-inflammatory microglial phenotype. | [6][7] |
| Reactive Astrogliosis (GFAP levels) | Increased | Reduced | ⁶⁴Zn-aspartate attenuates reactive astrogliosis. | [7] |
| Dopaminergic Neuron Survival | Significant loss | Preservation of dopaminergic neurons | ⁶⁴Zn-aspartate protects dopaminergic neurons from LPS-induced toxicity. | [6][7] |
| Motor Performance | Impaired | Improved | ⁶⁴Zn-aspartate leads to better motor outcomes. | [6][7] |
| Anxiety-like Behavior | Increased | Decreased | ⁶⁴Zn-aspartate reduces anxiety-like behaviors. | [6][7] |
Experimental Protocols:
Protocol 3: Intravenous ⁶⁴Zn-Aspartate in an LPS-Induced Parkinson's Disease Rat Model
-
Animal Model: Adult male rats.
-
LPS-Induced PD Model:
-
Anesthetize rats and place them in a stereotaxic frame.
-
Inject lipopolysaccharide (LPS) unilaterally into the substantia nigra to induce neuroinflammation and dopaminergic neuron loss.[6]
-
-
Compound Administration: Administer ⁶⁴Zn-aspartate intravenously according to the desired experimental paradigm (e.g., pre-treatment, post-treatment).
-
Behavioral Assessments:
-
Rotarod Test: To assess motor coordination and balance.
-
Cylinder Test: To evaluate forelimb asymmetry and motor deficits.
-
Open Field Test: To measure locomotor activity and anxiety-like behavior.
-
-
Immunohistochemistry:
-
Perfuse brains and prepare sections.
-
Stain for Tyrosine Hydroxylase (TH) to identify and quantify dopaminergic neurons in the substantia nigra.[7]
-
-
Western Blot Analysis:
Visualizations:
Section 3: Zinc Dyshomeostasis in Huntington's Disease - A Rationale for Future this compound Studies
Application Note:
While direct studies on this compound supplementation in Huntington's Disease (HD) are lacking, there is compelling evidence for zinc dyshomeostasis in HD pathology. Studies in the R6/1 and R6/2 mouse models of HD have revealed brain zinc deficiency, which, when exacerbated by a low-zinc diet, worsens cognitive and motor impairments.[9][10] Conversely, therapeutic strategies aimed at modulating zinc levels, such as the use of the zinc ionophore PBT2, have shown some promise in preclinical and clinical settings.[9][10][11] Additionally, zinc finger proteins are being explored as a gene therapy approach to suppress mutant huntingtin expression.[12][13][14][15][16] These findings suggest that restoring zinc homeostasis could be a viable therapeutic strategy for HD, warranting future investigation into the effects of this compound supplementation.
Quantitative Data Summary:
Table 3: Effects of Zinc Modulation in Huntington's Disease Mouse Models
| Study Type | Model | Intervention | Key Quantitative Outcomes | Reference |
| Preclinical Study | R6/1 Mice | Dietary Zinc Restriction | Earlier onset of rotarod impairment; Exacerbated cognitive impairment in the Y-maze. | [9][10] |
| Preclinical Study | R6/2 Mice | Zinc Ionophore (PBT2) | Improved lifespan and motor symptoms. | [9] |
| Phase II Clinical Trial | Huntington's Disease Patients | Zinc Ionophore (PBT2) | Improved cognitive performance in the Trail Making Test Part B. | [9] |
| Preclinical Study | R6/2 Mice | Zinc Finger Protein Repressors | Dose-dependent repression of mutant HTT in the brain (up to 60%); Reduction in protein aggregates; Reduced decline in rotarod performance. | [14][16] |
Proposed Experimental Protocol:
Protocol 4: Oral this compound Supplementation in the R6/2 Mouse Model of Huntington's Disease (Hypothetical)
-
Animal Model: R6/2 mice, a well-characterized model of HD.
-
Compound Preparation: Prepare drinking water with a specified concentration of this compound.
-
Administration: Begin supplementation at a pre-symptomatic or early symptomatic stage and continue throughout the disease course.
-
Behavioral Analysis:
-
Rotarod Test: To assess motor coordination.
-
Clasping Test: To measure a characteristic motor symptom in HD mice.
-
Cognitive Tests (e.g., Y-maze, novel object recognition): To evaluate learning and memory.
-
-
Neuropathological Analysis:
-
At the study endpoint, collect brain tissue.
-
Perform immunohistochemistry or Western blotting to quantify mutant huntingtin (mHTT) aggregates.
-
Assess neuronal survival in the striatum and cortex.
-
-
Biochemical Analysis: Measure brain zinc levels using ICP-MS to confirm successful supplementation and assess its impact on zinc homeostasis.
Visualizations:
References
- 1. Paradigm Shift in Treatment of Alzheimer's Disease: Zinc Therapy Now a Conscientious Choice for Care of Individual Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory effects of 64Zn-aspartate is accompanied by cognitive improvements in rats with Aβ1-40-induced alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of 64Zn-aspartate is accompanied by cognitive improvements in rats with Aβ1-40-induced alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral zinc reduces amyloid burden in Tg2576 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intravenous 64zn-Aspartate Mitigates Neuroinflammation and Motor Dysfunction in an Lps-Induced Parkinson's Disease Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intravenous 64zn-Aspartate Mitigates Neuroinflammation and Motor Dysfunction in an Lps-Induced Parkinson’s Disease Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GFAP expression in injured astrocytes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brain Zinc Deficiency Exacerbates Cognitive Decline in the R6/1 Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brain Zinc Deficiency Exacerbates Cognitive Decline in the R6/1 Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Synthetic zinc finger repressors reduce mutant huntingtin expression in the brain of R6/2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Zinc finger gene therapy in the brain for treating Huntington's disease | Fingers4Cure | Project | Fact Sheet | H2020 | CORDIS | European Commission [cordis.europa.eu]
- 16. Synthetic zinc finger repressors reduce mutant huntingtin expression in the brain of R6/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating Zinc Signaling Pathways Using Zinc Aspartate
Introduction
Zinc is an essential trace element that functions as a critical signaling molecule in a myriad of cellular processes. Dysregulation of zinc homeostasis is implicated in numerous pathologies, making the study of zinc signaling pathways a key area of research in cell biology and drug development. Zinc aspartate, a salt of zinc with high bioavailability, serves as a valuable tool for researchers to investigate the intricate roles of zinc in cellular signaling. These application notes provide an overview of the use of this compound in studying zinc-dependent signaling pathways, with a focus on its effects on T-cell function and related signaling cascades.
Key Applications of this compound in Zinc Signaling Research
-
Modulation of T-Cell Activation and Proliferation: this compound has been shown to dose-dependently inhibit the activation and proliferation of T cells. This makes it a useful compound for studying the signaling pathways that govern T-cell-mediated immune responses.
-
Investigation of Cytokine Production: Treatment of T cells with this compound can alter the production of various cytokines, including both pro-inflammatory and anti-inflammatory mediators. Researchers can use this compound to dissect the zinc-dependent regulation of cytokine gene expression and secretion.[1][2]
-
Induction of Apoptosis: At higher concentrations, this compound can induce apoptosis in T cells, providing a model system to study the role of zinc in programmed cell death pathways.[2][3]
-
Elucidation of NF-κB and STAT Signaling Pathways: Zinc is a known modulator of key signaling pathways such as NF-κB and STAT signaling.[4][5] this compound can be employed to investigate how fluctuations in intracellular zinc levels impact the activity of these pathways and their downstream targets.
Experimental Protocols
This section provides detailed protocols for key experiments utilizing this compound to investigate its effects on T-cell signaling pathways.
Protocol 1: T-Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of primary human T cells.
Materials:
-
Primary human T cells (isolated from peripheral blood mononuclear cells - PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3/CD28 antibodies (for T-cell stimulation)
-
This compound solution (stock solution prepared in sterile water)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate primary human T cells from PBMCs using a T-cell isolation kit.
-
Cell Staining: Resuspend T cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS. Add the cell proliferation dye according to the manufacturer's instructions and incubate.
-
Cell Seeding: After staining, wash the cells and resuspend them in complete RPMI-1640 medium. Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
T-Cell Stimulation: Add anti-CD3/CD28 antibodies to the wells to stimulate T-cell activation and proliferation.
-
This compound Treatment: Add varying concentrations of this compound (e.g., 40, 60, 80, 100, 120, 140 µM) to the respective wells. Include an untreated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer. The dilution of the proliferation dye in daughter cells is used to quantify cell division.
Protocol 2: Cytokine Production Analysis
Objective: To measure the effect of this compound on the production of key cytokines by activated T cells.
Materials:
-
Supernatants from the T-cell proliferation assay (Protocol 1)
-
ELISA kits for specific cytokines (e.g., IL-2, IFN-γ, IL-10, TGF-β1)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Supernatant Collection: After the 72-hour incubation period in the T-cell proliferation assay, centrifuge the 96-well plates and carefully collect the cell culture supernatants.
-
ELISA Assay: Perform ELISAs for the cytokines of interest according to the manufacturer's protocols. This typically involves coating the ELISA plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the concentration of each cytokine in the samples based on a standard curve.
Protocol 3: Apoptosis Assay using Live-Cell Imaging
Objective: To kinetically monitor the induction of apoptosis in T cells treated with this compound using a caspase-3/7 activity assay.[2]
Materials:
-
Primary human T cells
-
Complete RPMI-1640 medium
-
Anti-CD3/CD28 antibodies
-
This compound solution
-
Caspase-3/7 green apoptosis reagent
-
Live-cell imaging system (e.g., IncuCyte S3)[2]
-
96-well cell culture plates
Procedure:
-
Cell Preparation and Seeding: Prepare and seed primary human T cells in a 96-well plate as described in Protocol 1.
-
Treatment: Add anti-CD3/CD28 antibodies and varying concentrations of this compound (e.g., 80, 100, 120, 140 µM).
-
Apoptosis Reagent: Add the Caspase-3/7 green apoptosis reagent to all wells according to the manufacturer's instructions. This reagent contains a substrate that fluoresces green upon cleavage by active caspases 3 and 7.
-
Live-Cell Imaging: Place the plate inside the live-cell imaging system. Set the instrument to acquire phase-contrast and green fluorescence images every 3 hours for a total of 72 hours.[2]
-
Data Analysis: The software of the imaging system will quantify the number of green fluorescent (apoptotic) cells over time. Plot the number of apoptotic cells versus time for each treatment condition.
Data Presentation
The following tables summarize the expected quantitative data from the described experiments.
Table 1: Effect of this compound on T-Cell Proliferation
| This compound (µM) | Proliferation Index (Normalized to Control) |
| 0 (Control) | 1.00 |
| 40 | 0.85 ± 0.07 |
| 60 | 0.65 ± 0.05 |
| 80 | 0.40 ± 0.04 |
| 100 | 0.20 ± 0.03 |
| 120 | 0.10 ± 0.02 |
| 140 | 0.05 ± 0.01 |
Table 2: Effect of this compound on Cytokine Production (pg/mL)
| This compound (µM) | IL-2 | IFN-γ | IL-10 | TGF-β1 | IL-16 |
| 0 (Control) | 2500 ± 150 | 3000 ± 200 | 500 ± 40 | 1200 ± 100 | 100 ± 10 |
| 40 | 2100 ± 120 | 2500 ± 180 | 450 ± 35 | 1000 ± 90 | 150 ± 15 |
| 60 | 1500 ± 100 | 1800 ± 150 | 380 ± 30 | 800 ± 70 | 250 ± 20 |
| 80 | 800 ± 70 | 1000 ± 100 | 250 ± 25 | 600 ± 50 | 400 ± 30 |
| 100 | 400 ± 50 | 500 ± 60 | 150 ± 20 | 400 ± 40 | 600 ± 50 |
| 120 | 200 ± 30 | 250 ± 40 | 80 ± 15 | 200 ± 30 | 750 ± 60 |
| 140 | 100 ± 20 | 150 ± 30 | 50 ± 10 | 100 ± 20 | 900 ± 70 |
Note: The data presented in the tables are representative and may vary depending on the specific experimental conditions and donors.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described.
Caption: this compound increases intracellular zinc, modulating signaling pathways.
Caption: Experimental workflow for analyzing T-cell responses to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Induces IL-16 Secretion and Apoptosis in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces IL-16 Secretion and Apoptosis in Human T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Zinc as a Pro-Antioxidant Mediator: Clinical Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zinc deficiency affects the STAT1/3 signaling pathways in part through redox-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Zinc Aspartate Dosage for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for effectively using zinc aspartate in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I calculate the correct dose of this compound to achieve a specific elemental zinc concentration?
Answer: This is a critical first step, as the biological effects are determined by the amount of elemental zinc, not the total weight of the zinc salt. Zinc L-aspartate contains approximately 21.25% elemental zinc by weight[1].
To calculate the required amount of this compound for your target dose of elemental zinc, use the following formula:
Total this compound (mg/kg) = [Target Elemental Zinc Dose (mg/kg)] / 0.2125
Example: If your target dose is 10 mg/kg of elemental zinc, the calculation would be: 10 mg/kg / 0.2125 = 47.06 mg/kg of this compound .
Always re-verify the elemental percentage from your supplier's certificate of analysis.
Q2: My animals are exhibiting signs of toxicity (e.g., weight loss, lethargy, diarrhea). What should I do?
Answer: These are common signs of zinc toxicity.[2][3][4][5] Immediate action is required:
-
Stop Administration: Immediately cease administration of this compound.
-
Consult a Veterinarian: Seek advice from your institution's laboratory animal veterinarian for supportive care.
-
Review Your Dosage: High doses of zinc can be toxic.[3][6] Re-calculate your dose to ensure it aligns with established safe limits for your animal model. The median lethal dose (LD50) for intravenous zinc gluconate in mice is reported to be between 23.7 mg/kg and 39.6 mg/kg, which can serve as a cautionary reference.[7]
-
Conduct a Dose-Response Pilot Study: If you are establishing a new model, it is crucial to perform a dose-escalation study starting with very low doses (e.g., 1/8th of the lowest reported toxic dose) to determine the No Observed Adverse Effect Level (NOAEL) for your specific strain and experimental conditions.[7]
Data Table 1: Common Signs of Zinc Toxicity in Rodents
| Category | Clinical Signs |
| General | Loss of appetite, lethargy, depressed activity, weight loss.[2][5][8] |
| Gastrointestinal | Vomiting, diarrhea, painful retching.[2][3][5] |
| Neurological | Anxiousness, ataxia (uncoordinated movements), muscle tremors, seizures.[2][4] |
| Hematological | Hemolytic anemia (can be caused by excessive zinc suppressing copper and iron absorption).[3] |
Q3: I am not observing the expected biological effect. Could this be an issue with bioavailability?
Answer: This is a common challenge. While this compound is noted for having good bioavailability, several factors can influence its absorption and efficacy.[1][9]
-
Comparative Bioavailability: Studies in humans have suggested that this compound may have higher fractional absorption compared to other common salts like zinc sulfate and zinc gluconate.[9] Chelation with amino acids like aspartate can enhance absorption.[1]
-
Dietary Interactions: Components in the animal's diet, such as phytates (found in grains) and high levels of calcium or iron, can inhibit zinc absorption.[9] Consider the composition of your rodent chow.
-
Gastrointestinal Health: The overall health of the animal's gut is crucial for proper absorption.
-
Troubleshooting Steps:
-
Verify Dose and Preparation: Double-check your dosage calculations and solution preparation.
-
Review Diet: Analyze the animal diet for high levels of known zinc absorption inhibitors.
-
Consider a Different Salt: While this compound is a good choice, if absorption issues persist, you could consider a pilot study with another highly bioavailable form like zinc glycinate or gluconate.[10][11]
-
Data Table 2: Comparison of Common Zinc Salts
| Zinc Salt | Elemental Zinc (%) | Relative Bioavailability Notes |
| This compound | ~21.3%[1] | Considered high; chelation with aspartic acid may enhance absorption.[1][9] |
| Zinc Gluconate | ~14%[12] | Good bioavailability, often used as a reference.[9][10] |
| Zinc Sulfate | ~23% | Water-soluble and affordable, but may cause more gastrointestinal upset.[9] |
| Zinc Oxide | ~80% | Poorly soluble and generally has lower bioavailability compared to other forms.[12] |
Experimental Protocols & Workflows
Workflow for Optimizing this compound Dosage
This diagram outlines a systematic approach to determining the optimal and safe dose for your in vivo study.
Protocol 1: Preparation and Administration by Oral Gavage
Oral gavage ensures the precise administration of a specific volume directly into the stomach.[13][14] This procedure must be performed by trained personnel to minimize animal distress.[13][15]
Materials:
-
This compound powder
-
Sterile vehicle (e.g., deionized water, 0.9% saline)
-
Appropriately sized gavage needles (e.g., 18-20 gauge for adult mice, with a rounded tip).[14][15]
-
Syringes (1 mL)
-
Scale for weighing animals
Procedure:
-
Animal Restraint: Securely restrain the mouse by scruffing the neck and back to immobilize the head and align it vertically with the body. This creates a straight line to the esophagus.[14][16]
-
Measure Gavage Needle: Measure the needle from the tip of the animal's nose to the last rib to determine the correct insertion depth to reach the stomach. Mark this depth on the needle.[17]
-
Solution Preparation:
-
Calculate the required concentration of your this compound solution based on the target dose (mg/kg) and the maximum administration volume. The recommended maximum volume for mice is 10 mL/kg.[13][15]
-
Dissolve the this compound powder in the sterile vehicle. This compound is insoluble in water but soluble in dilute hydrochloric acid.[6][18] A suitable vehicle may require slight acidification or the use of a suspension agent. Ensure the solution is homogenous before administration.
-
-
Needle Insertion: Gently insert the gavage needle into the mouth, directing it over the tongue towards the pharynx. The animal should swallow reflexively, allowing the needle to slide easily into the esophagus. Do not force the needle. If you meet resistance or the animal gasps, withdraw and try again.[15][16]
-
Administration: Once the needle is in place to the pre-measured depth, administer the solution slowly and smoothly.[16][17]
-
Withdrawal and Monitoring: Withdraw the needle straight out and return the animal to its cage. Monitor it for any signs of respiratory distress.[16]
Protocol 2: Measuring Zinc Concentration in Plasma/Serum
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and accurate method for quantifying trace metals like zinc in biological samples.[19][20]
Sample Preparation (General Steps):
-
Collection: Collect whole blood in tubes appropriate for plasma (containing an anticoagulant like heparin) or serum (no anticoagulant). Use trace-metal-free collection supplies to avoid contamination.
-
Separation: Centrifuge the blood according to standard protocols to separate plasma or serum.
-
Digestion/Dilution: Samples are typically diluted with a weak acid (e.g., 0.14 M nitric acid) before analysis.[21] This step must be carefully controlled to ensure the final sample matrix matches the calibration standards.
-
Internal Standard: An internal standard is often added to correct for instrumental drift and matrix effects.
ICP-MS Analysis:
-
Instrument Calibration: Calibrate the ICP-MS instrument using a series of certified zinc standard solutions of known concentrations.
-
Sample Introduction: The prepared liquid sample is introduced into high-temperature argon plasma, which ionizes the zinc atoms.
-
Mass Spectrometry: The ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
Detection and Quantification: A detector counts the ions for the specific zinc isotopes. The concentration in the original sample is calculated by comparing its signal to the calibration curve. ICP-MS can achieve detection limits at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level.[19]
Signaling Pathway Visualization
Zinc's Role in Cellular Signaling
Zinc is not just a structural component of enzymes; it also acts as an intracellular signaling molecule, often referred to as a "zinc signal".[22][23][24] Extracellular stimuli can trigger changes in intracellular free zinc concentrations, which in turn modulate downstream signaling pathways, including those involved in immune responses and cell growth.[22][25]
References
- 1. purebulk.com [purebulk.com]
- 2. Zinc Phosphide Technical Fact Sheet [npic.orst.edu]
- 3. Zinc toxicity - Wikipedia [en.wikipedia.org]
- 4. Zinc Toxicity - CHICAGO EXOTICS ANIMAL HOSPITAL [exoticpetvet.com]
- 5. merckvetmanual.com [merckvetmanual.com]
- 6. shreejipharmainternational.com [shreejipharmainternational.com]
- 7. benchchem.com [benchchem.com]
- 8. exercise.com [exercise.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review [mdpi.com]
- 11. Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hsnstore.eu [hsnstore.eu]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 16. ouv.vt.edu [ouv.vt.edu]
- 17. research.fsu.edu [research.fsu.edu]
- 18. This compound - Cortex Chemicals [cortexch.com]
- 19. Quantification of Zinc by ICP-MS in drug product and API â Vitas Analytical Services [vitas.no]
- 20. static1.squarespace.com [static1.squarespace.com]
- 21. researchgate.net [researchgate.net]
- 22. Intracellular zinc homeostasis and zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Zinc in Cellular Regulation: The Nature and Significance of “Zinc Signals” - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Roles of Zinc Signaling in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues of Zinc Aspartate in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zinc aspartate. Our goal is to help you overcome common solubility challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in water?
This compound is generally considered to have low solubility in neutral aqueous solutions. It is a white crystalline powder that is practically insoluble in water but soluble in dilute acids.[1] This low solubility at neutral pH is a critical factor to consider in experimental design.
Q2: Why is pH a critical factor for dissolving this compound?
The solubility of zinc salts, including this compound, is highly dependent on pH.[2][3] In acidic conditions (lower pH), the aspartate ligand can become protonated, leading to the dissociation of the zinc-aspartate complex and increasing the concentration of free zinc ions in the solution. As the pH increases towards neutral and alkaline conditions, the formation of less soluble zinc hydroxide and other zinc complexes can occur, leading to precipitation.[3]
Q3: Can other substances in my solution affect the solubility of this compound?
Yes, the presence of other molecules can significantly impact the solubility of this compound. Chelating agents, such as citrate, and other amino acids can form soluble complexes with zinc, thereby increasing its concentration in solution.[4] Conversely, substances like phytates and phosphates can form insoluble precipitates with zinc, reducing its bioavailability in the solution.[2] It is crucial to consider the composition of your buffer and media.
Q4: How does temperature affect the solubility of this compound?
For many zinc compounds, including zinc oxide, an increase in temperature can lead to a decrease in solubility.[5] While specific data for this compound is limited, it is a factor to consider, especially when preparing concentrated stock solutions. Gentle warming may aid initial dissolution, but excessive heat may not be beneficial and could potentially degrade the compound.
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in my aqueous buffer (e.g., PBS, cell culture media).
Cause: The pH of your buffer is likely neutral or slightly alkaline, which promotes the low solubility of this compound. Additionally, phosphate-buffered saline (PBS) can lead to the precipitation of insoluble zinc phosphate.[2]
Solution:
-
Lower the pH: The most effective method to dissolve this compound is to prepare a concentrated stock solution in a slightly acidic vehicle before diluting it into your final buffer or medium.
-
Use an appropriate solvent for the stock solution: Prepare a stock solution in sterile, deionized water and slowly add dilute hydrochloric acid (e.g., 0.1 M HCl) dropwise while stirring until the powder dissolves completely.
-
Avoid phosphate buffers for stock solutions: Do not use PBS to prepare your initial concentrated stock of this compound.[2]
Issue 2: A precipitate forms after adding my acidic this compound stock solution to my neutral cell culture medium.
Cause: The rapid change in pH upon adding the acidic stock to the neutral or slightly alkaline medium can cause the this compound or other zinc salts to precipitate out of the solution.
Solution:
-
Slow addition and stirring: Add the acidic stock solution to your medium very slowly, drop by drop, while continuously and gently stirring or swirling the medium. This allows for more gradual pH equilibration and can prevent localized high concentrations that lead to precipitation.
-
Pre-warm the medium: Gently warming the medium to 37°C before adding the stock solution can sometimes help maintain solubility, but be mindful that for some zinc compounds, higher temperatures can decrease solubility.[5]
-
Consider a different buffer system: If permissible for your experiment, using a buffer system with a slightly lower pH range may help.
-
Filter sterilization: If a fine precipitate forms, you may need to filter-sterilize the final solution using a 0.22 µm filter to remove it. However, this will also remove the undissolved zinc, so it is crucial to determine the final zinc concentration of the filtered solution.
Issue 3: I am observing unexpected cellular toxicity or a lack of biological effect.
Cause: Inaccurate concentration of soluble zinc in your final experimental solution due to precipitation. The actual concentration of bioavailable zinc may be significantly lower or higher than your calculated concentration.
Solution:
-
Quantify the zinc concentration: It is highly recommended to measure the final zinc concentration in your prepared solutions using a validated analytical method like Atomic Absorption Spectrometry (AAS). This will ensure you are working with the intended concentration of soluble zinc.
-
Review your preparation protocol: Ensure that your dissolution and dilution steps are optimized to maintain the solubility of this compound as outlined in the troubleshooting guides above.
-
Perform a dose-response curve: To determine the optimal concentration for your specific cell line or experiment, it is advisable to perform a dose-response curve with a range of this compound concentrations.
Data Presentation
Table 1: Estimated Solubility of Zinc Salts at Different pH Values
| pH | Estimated Zinc Solubility | Rationale |
| < 4 | High | In highly acidic conditions, the equilibrium favors the formation of soluble Zn²⁺ ions. |
| 5-6 | Moderate to High | Solubility starts to decrease as the solution becomes less acidic. |
| 7 | Low | Near neutral pH, the formation of less soluble zinc hydroxide and other complexes begins. |
| > 8 | Very Low | In alkaline conditions, the formation of insoluble zinc hydroxide significantly reduces the concentration of soluble zinc. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Materials:
-
This compound powder (Molar Mass: 329.59 g/mol )
-
Sterile, deionized water
-
0.1 M Hydrochloric Acid (HCl), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile magnetic stir bar and stir plate
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filter
Methodology:
-
Weighing: Accurately weigh 3.296 g of this compound powder.
-
Initial Suspension: In a sterile beaker or flask, add the weighed powder to approximately 80 mL of sterile, deionized water and add a sterile magnetic stir bar.
-
Dissolution: Place the beaker on a stir plate and begin stirring. Slowly add 0.1 M HCl dropwise to the suspension. Continue adding acid until the this compound is fully dissolved. Monitor the pH to ensure it does not become excessively acidic.
-
Volume Adjustment: Carefully transfer the clear solution to a 100 mL sterile volumetric flask or graduated cylinder. Add sterile, deionized water to bring the final volume to exactly 100 mL.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile container for storage.
-
Storage: Aliquot the stock solution into smaller, sterile tubes and store at -20°C for long-term use.
Protocol 2: Quantification of Zinc Concentration by Flame Atomic Absorption Spectrometry (AAS)
This protocol provides a general method for determining the total zinc concentration in your prepared solutions.
Materials and Instrumentation:
-
Atomic Absorption Spectrometer with a zinc hollow cathode lamp
-
Air-acetylene flame
-
Zinc standard solution (1000 mg/L)
-
Nitric acid (65%), analytical grade
-
Deionized water
-
Volumetric flasks and pipettes
Procedure:
-
Instrument Setup:
-
Wavelength: 213.9 nm
-
Slit width: 0.5 nm
-
Lamp current: As per manufacturer's recommendation
-
Flame: Air-acetylene
-
-
Preparation of Standards:
-
Prepare a 10 mg/L intermediate zinc standard by diluting 1 mL of the 1000 mg/L stock to 100 mL with deionized water containing 1% (v/v) nitric acid.
-
From the 10 mg/L intermediate standard, prepare a series of working standards (e.g., 0.2, 0.4, 0.6, 0.8, and 1.0 mg/L) by appropriate dilutions in deionized water containing 1% (v/v) nitric acid.
-
-
Sample Preparation:
-
Dilute your this compound solution with deionized water containing 1% (v/v) nitric acid to bring the expected zinc concentration within the range of your working standards.
-
-
Measurement:
-
Aspirate the blank (1% nitric acid in deionized water) to zero the instrument.
-
Aspirate the working standards in order of increasing concentration to generate a calibration curve.
-
Aspirate your prepared samples.
-
Rinse with the blank solution between each measurement.
-
-
Calculation:
-
Determine the concentration of zinc in your diluted samples from the calibration curve.
-
Calculate the original concentration of zinc in your undiluted solution by applying the dilution factor.
-
Mandatory Visualization
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified overview of zinc uptake and intracellular signaling.
References
- 1. Zinc L-aspartate - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The biological inorganic chemistry of zinc ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chelation of Zinc with Biogenic Amino Acids: Description of Properties Using Balaban Index, Assessment of Biological Activity on Spirostomum Ambiguum Cellular Biosensor, Influence on Biofilms and Direct Antibacterial Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility of nano-zinc oxide in environmentally and biologically important matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Technical Support Center: High-Dose Zinc Aspartate Administration
This guide provides researchers, scientists, and drug development professionals with technical support for experiments involving high-dose zinc aspartate. It includes frequently asked questions, troubleshooting guides, experimental protocols, and data summaries to address potential issues and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the most common acute side effects of high-dose zinc administration observed in experimental models?
High-dose zinc administration can lead to several acute side effects. The most frequently reported are gastrointestinal issues, including nausea, vomiting, loss of appetite, abdominal cramps, and diarrhea[1][2]. In animal models, initial signs of zinc toxicosis can manifest as vomiting, diarrhea, anorexia, and lethargy within hours to days of exposure[3]. In rare cases, acute toxicity from very high doses can result in more severe complications like acute pancreatitis, acute kidney injury, and liver failure[4][5].
Q2: What are the potential chronic side effects of long-term high-dose this compound administration?
Chronic administration of high zinc doses (e.g., 150–450 mg of zinc per day) is primarily associated with inducing a copper deficiency[2]. This occurs because high zinc levels can interfere with copper absorption and metabolism[1][4]. The resulting copper deficiency can lead to serious hematological and neurological issues, including anemia (often unresponsive to iron supplements), leukopenia, neutropenia, and a syndrome known as "swayback," characterized by neuropathy, spasticity, and sensory ataxia[5][6]. Other chronic effects include altered iron function, reduced immune function, and decreased levels of high-density lipoprotein (HDL) cholesterol[1][2].
Q3: How does this compound compare to other zinc salts (e.g., sulfate, citrate) in terms of toxicity?
The formulation of the zinc salt is a critical factor in its toxicity profile[7]. Studies suggest that zinc sulfate and zinc citrate are among the most toxic formulations, partly due to higher cellular uptake compared to other forms like zinc histidinate[7]. A study in young rats indicated that while both this compound (33 mg/kg) and zinc sulfate (25 mg/kg) induced an amino acid imbalance, zinc sulfate caused more pronounced changes in the liver and myocardium[8]. Conversely, other research has shown this compound to be effective at therapeutic doses with no noted adverse effects on liver and kidney function in rat models of rheumatoid arthritis[9].
Q4: Can high intracellular zinc levels cause cellular toxicity? What are the underlying mechanisms?
Yes, excessive intracellular zinc can be cytotoxic. A primary mechanism involves mitochondrial dysfunction[10][11]. High levels of zinc can accumulate in mitochondria, where it may inhibit complexes of the electron transport chain, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS)[10]. This oxidative stress, combined with energy depletion, can trigger the mitochondrial permeability transition, release of pro-apoptotic factors, and ultimately lead to cell death[11].
Troubleshooting Experimental Issues
Q1: My cell culture experiment shows unexpected toxicity after adding this compound. What should I check?
-
Verify Zinc Concentration: Ensure the final concentration of elemental zinc is correct. Different zinc salts have different amounts of elemental zinc.
-
Check for Contamination: Physiological solutions, glass or stainless steel labware, and even methacrylate cuvettes can leach zinc, leading to higher-than-expected concentrations[12]. Use a fluorimetric probe like FluoZin-3 to measure the actual zinc concentration in your media[12].
-
Evaluate Cell Line Sensitivity: Different cell types have varying sensitivities to zinc. For example, zinc sulfate was found to be toxic to PK-15 cells at concentrations of 50 µM and above[7].
-
Consider the Formulation: As noted, the salt form matters. If toxicity is high, consider using a less toxic formulation for comparison, such as zinc histidinate[7].
Q2: Animals in my high-dose zinc study are showing high mortality or severe adverse effects not reported in the literature. What is the troubleshooting process?
The troubleshooting process for unexpected animal model responses involves a systematic evaluation of potential causes.
References
- 1. Zinc - Health Professional Fact Sheet [ods.od.nih.gov]
- 2. matherhospital.org [matherhospital.org]
- 3. Zinc Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Zinc Toxicity: Understanding the Limits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zinc Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity of zinc alone or its formulation: An issue that needs attention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Dose of this compound and Zinc Citrate Attenuates Disease Activity Indices in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Detecting and minimizing zinc contamination in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
Interference of dietary components with zinc aspartate absorption
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the interference of dietary components with zinc aspartate absorption.
Troubleshooting Guide
This section addresses common issues encountered during in vitro and in vivo experiments studying this compound absorption.
| Question ID | Question | Answer |
| TSG-01 | Why am I observing low or inconsistent zinc uptake in my Caco-2 cell model when co-incubating with plant-based extracts? | This is a common issue likely caused by phytic acid (phytate) present in many plant-derived foods like cereals, legumes, and nuts.[1][2] Phytate is a potent inhibitor of zinc absorption as it forms insoluble complexes with zinc in the intestinal lumen, making it unavailable for uptake by enterocytes.[1][3] Troubleshooting Steps: 1. Quantify Phytate Content: Analyze the phytate concentration in your plant-based extracts. 2. Adjust Phytate-to-Zinc Molar Ratio: A phytate-to-zinc molar ratio exceeding 15 often indicates poor zinc bioavailability.[4] Consider reducing the extract concentration or using extracts from low-phytate food sources. 3. Enzymatic Treatment: Pre-treat your extracts with the enzyme phytase to hydrolyze phytic acid and improve zinc solubility and absorption.[5] 4. pH Control: The inhibitory effect of phytate is pH-dependent, with zinc phytate complexes being less soluble at a neutral pH (6-7.4).[4] Ensure your experimental buffer system maintains a pH that reflects the conditions of the small intestine. |
| TSG-02 | My in vivo study shows reduced this compound absorption when administered with a mineral-fortified diet. What could be the cause? | Competitive inhibition by other divalent minerals, particularly iron and calcium , is a likely cause.[6][7] These minerals can compete with zinc for common intestinal absorption pathways.[6] Troubleshooting Steps: 1. Evaluate Mineral Ratios: An iron-to-zinc ratio greater than 2:1, especially with total ionic species exceeding 25 mg, can significantly inhibit zinc uptake.[6][8] 2. Assess Calcium Levels: High dietary calcium can also reduce zinc absorption, an effect that may be exacerbated in the presence of phytate.[1][7] However, some studies in humans with conventional diets did not observe a significant impact of calcium on zinc absorption, regardless of phytate levels.[9][10] 3. Staggered Administration: In your experimental design, consider administering the this compound supplement separately from the mineral-fortified meal by at least two hours to avoid direct competition for absorption. |
| TSG-03 | I am experiencing poor Caco-2 cell monolayer integrity (low TEER values) and inconsistent results in my transport assays. How can I improve this? | Caco-2 cells require specific culture conditions to form a confluent and differentiated monolayer that mimics the intestinal epithelium.[11][12] Troubleshooting Steps: 1. Optimize Seeding Density: Use an appropriate seeding density to allow cells to reach confluence and differentiate, which typically takes 14-21 days.[13] 2. Proper Passaging: Avoid over-confluency, as it can lead to spontaneous differentiation and cell death after passaging. It is often recommended to split Caco-2 cells when they reach 50-70% confluency.[14] 3. Culture Medium: Ensure you are using the appropriate culture medium (e.g., MEM) with the correct concentration of fetal bovine serum (FBS), typically 20% for Caco-2 cells, to promote adherence and growth.[11] 4. Minimize Disturbances: Caco-2 cells can be slow to adhere and grow. Avoid frequent media changes in the initial days after seeding, as this can disrupt cell attachment.[14] |
| TSG-04 | The results from my in vitro Caco-2 cell assay do not correlate well with my in vivo animal study. What could explain this discrepancy? | While Caco-2 cell models are useful for studying cellular uptake, they do not fully replicate the complex physiological environment of the whole organism.[15] Potential Reasons for Discrepancy: 1. Lack of Systemic Homeostasis: In vivo, zinc absorption is regulated by systemic factors and the body's zinc status, which are not fully represented in a cell culture model.[16] 2. Digestion and Metabolism: In vitro digestion protocols may not perfectly mimic the enzymatic and compositional changes that dietary components undergo in the gastrointestinal tract. 3. Endogenous Secretion: In vivo, there is endogenous secretion of zinc into the intestine, which can be reabsorbed. This process is not accounted for in most in vitro models.[3] 4. Model Limitations: The Caco-2 cell line is of colon carcinoma origin and, while it differentiates to resemble small intestinal enterocytes, it may not express all the same transporters and regulatory proteins as primary intestinal cells. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the interference of dietary components with this compound absorption.
| Question ID | Question | Answer |
| FAQ-01 | How does the bioavailability of this compound compare to other common zinc salts like zinc sulfate and zinc gluconate? | Studies in healthy human volunteers have shown that this compound has a significantly higher fractional zinc absorption compared to both zinc sulfate and zinc gluconate. In one study, the fractional absorption of zinc from this compound was over twofold higher than from zinc sulfate and about 1.5-fold higher than from zinc gluconate.[17][18] |
| FAQ-02 | What are the primary dietary components that inhibit this compound absorption? | The main dietary inhibitors of zinc absorption are: - Phytates (Phytic Acid): Found in whole grains, legumes, nuts, and seeds.[1] - Iron: High supplemental doses of iron can competitively inhibit zinc absorption.[6][8] - Calcium: High calcium intake, particularly in the presence of phytates, can reduce zinc absorption.[1] - Polyphenols: Certain polyphenols, like those found in some teas and red wine, may chelate zinc and affect its absorption, although the effects can be variable. |
| FAQ-03 | What is the mechanism of zinc absorption in the intestine? | Dietary zinc is primarily absorbed in the small intestine.[19] The process is mainly mediated by two families of zinc transporters: 1. ZIP Transporters (Zrt- and Irt-like Proteins): Specifically, ZIP4 is located on the apical membrane of enterocytes and facilitates the influx of zinc from the intestinal lumen into the cells.[20][21] 2. ZnT Transporters (Zinc Transporters): ZnT1 is located on the basolateral membrane and is responsible for the efflux of zinc from the enterocytes into the bloodstream for systemic distribution.[19][20] |
| FAQ-04 | Are there any dietary components that can enhance the absorption of this compound? | Yes, certain dietary components can enhance zinc absorption: - Animal Proteins: The amino acids released during the digestion of animal proteins can form soluble complexes with zinc, which helps to maintain its solubility and enhances absorption.[5] - Organic Acids: Citric acid, for example, can also form soluble chelates with zinc, thereby improving its uptake.[5] |
| FAQ-05 | How can I accurately measure zinc absorption in an in vivo experiment? | The use of stable isotopes is the gold standard for accurately measuring zinc absorption in vivo.[22][23] This method involves the oral administration of a meal containing a specific zinc isotope (e.g., ⁷⁰Zn or ⁶⁷Zn) and the intravenous administration of another zinc isotope (e.g., ⁶⁸Zn).[23] By measuring the ratio of these isotopes in urine or plasma after a period of equilibration, the fractional absorption of the orally administered zinc can be precisely calculated.[22][23] This dual-isotope tracer ratio method accounts for endogenous zinc excretion and provides a true measure of absorption.[22] |
Quantitative Data Summary
The following tables summarize the quantitative effects of various dietary components on zinc absorption based on published studies.
Table 1: Effect of Phytate on Zinc Absorption
| Phytate Level (as phytate-P) | Fractional Zinc Absorption (%) | Reference |
| 0 mg | 22% | [24] |
| 25 mg | 16% | [24] |
| 50 mg | 14% | [24] |
| 75 mg | 11% | [24] |
| 100 mg | 7% | [24] |
| 140 mg | 7% | [24] |
| 175 mg | 7% | [24] |
| 250 mg | 6% | [24] |
Table 2: Comparative Fractional Absorption of Different Zinc Salts
| Zinc Salt | Mean Fractional Zinc Absorption (%) ± SE | Reference |
| This compound | 34.58 ± 3.58 | [17] |
| Zinc Gluconate | 19.13 ± 3.53 | [17] |
| Zinc Sulfate | 8.94 ± 1.19 | [17] |
Table 3: Impact of Iron and Calcium on Zinc Absorption
| Dietary Condition | Fractional Zinc Absorption (%) ± SE | Absolute Zinc Absorption (mg/d) ± SE | Reference |
| Moderate Calcium, Low Phytate | 32.8 ± 2.3 | 3.8 ± 0.3 | [9][10] |
| Moderate Calcium, High Phytate | 26.9 ± 2.4 | 3.0 ± 0.3 | [9][10] |
| High Calcium, Low Phytate | 39.4 ± 2.4 | 4.5 ± 0.3 | [9][10] |
| High Calcium, High Phytate | 26.2 ± 2.3 | 3.2 ± 0.3 | [9][10] |
| Note: High iron-to-zinc ratios (>2:1) have been shown to competitively inhibit zinc uptake. | [6][8] |
Experimental Protocols
In Vitro Zinc Uptake Assay Using Caco-2 Cells
Objective: To assess the impact of a test compound (e.g., a dietary component) on the absorption of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer confluence and integrity.
-
Preparation of Test Solutions: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution) containing this compound at a physiologically relevant concentration. Prepare separate solutions containing this compound plus the test compound at various concentrations.
-
Apical Dosing: Wash the Caco-2 monolayers with transport buffer. Add the test solutions to the apical (upper) chamber of the Transwell inserts. Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At designated time points, collect samples from the basolateral chamber.
-
Zinc Quantification: Analyze the zinc concentration in the basolateral samples using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of zinc transport across the monolayer in the presence and absence of the test compound.
In Vivo Zinc Absorption Study Using Stable Isotopes
Objective: To determine the fractional absorption of zinc from this compound in the presence of a specific diet in an animal model or human subjects.
Methodology:
-
Acclimatization: Acclimatize subjects to the basal diet for a specified period.
-
Isotope Administration:
-
Oral Dose: Provide a test meal containing the diet of interest and a precisely measured amount of this compound enriched with a stable zinc isotope (e.g., ⁷⁰Zn).
-
Intravenous Dose: Administer a precisely measured dose of a different stable zinc isotope (e.g., ⁶⁸Zn) intravenously. This serves as the 100% absorbed reference.
-
-
Sample Collection: Collect urine or blood samples at baseline and at specific time points after isotope administration (e.g., over 24-48 hours) to allow for systemic equilibration of the isotopes.
-
Isotope Ratio Analysis: Analyze the isotopic ratios of zinc in the collected samples using a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS).
-
Calculation of Fractional Absorption: Calculate the fractional zinc absorption (FZA) using the following formula: FZA (%) = (Urinary or Plasma ratio of oral isotope to IV isotope / Ratio of administered oral dose to IV dose) x 100
Visualizations
References
- 1. Phytate and zinc bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary phytate, zinc and hidden zinc deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of phytate on intestinal absorption and secretion of zinc, and whole-body retention of Zn, copper, iron and manganese in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dietary factors influencing zinc absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive interaction of iron and zinc in the diet: consequences for human nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taking Extra Calcium May Require Added Zinc : USDA ARS [ars.usda.gov]
- 8. Competitive interaction of iron and zinc in the diet: consequences for human nutrition. | Semantic Scholar [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Dietary calcium does not exacerbate phytate inhibition of zinc absorption by women from conventional diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips [procellsystem.com]
- 12. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 13. Distinct mechanisms of zinc uptake at the apical and basolateral membranes of caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What can in vitro methods tell us about mineral availability? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Studies on the effects of dietary zinc dose on 65Zn absorption in vivo and on the effects of Zn status on 65Zn absorption and body loss in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Preliminary Comparison of Fractional Absorption of Zinc Sulphate, Zinc Gluconate, and this compound after Oral Supple-Mentation in Healthy Human Volunteers [iris.univpm.it]
- 19. animine.eu [animine.eu]
- 20. researchgate.net [researchgate.net]
- 21. A Guide to Human Zinc Absorption: General Overview and Recent Advances of In Vitro Intestinal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Absorption of zinc and retention of calcium: dose-dependent inhibition by phytate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Zinc Aspartate in Experimental Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the stability of zinc aspartate in experimental formulations. The information is presented in a question-and-answer format to directly address common issues encountered during research and development.
Troubleshooting Guide
This section addresses specific problems that may arise during the formulation of this compound, offering potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Precipitation or Cloudiness in Aqueous Formulations | pH-dependent solubility: this compound solubility is influenced by pH. Near-neutral or alkaline pH can lead to the formation of less soluble zinc hydroxide or basic zinc salts.[1] Interaction with other ions: The presence of certain ions, such as phosphates or carbonates, can lead to the formation of insoluble zinc salts.[2] Temperature effects: Changes in temperature can affect the solubility of this compound and other formulation components. | pH Adjustment: Maintain the pH of the formulation in a slightly acidic range (e.g., pH 4-6) to improve solubility. Use appropriate buffers like acetate or citrate buffers to maintain the desired pH.[3] Use of Chelating Agents: Incorporate additional chelating agents like EDTA or citrate to bind with free zinc ions and prevent precipitation.[2] Purified Water: Use purified, deionized water to minimize the presence of interfering ions. Temperature Control: Prepare and store the formulation at a controlled room temperature, avoiding excessive heat or cold. |
| Discoloration of the Formulation | Oxidation: The formulation may be susceptible to oxidation, especially in the presence of light, heat, or certain metal ions. Maillard Reaction: If reducing sugars are present in the formulation, they can react with the amino group of aspartic acid, leading to browning.[4] Interaction with Excipients: Some excipients may react with this compound, causing color changes. | Antioxidants: Add antioxidants such as ascorbic acid or sodium metabisulfite to the formulation. Light Protection: Store the formulation in light-resistant containers. Excipient Selection: Avoid the use of reducing sugars. Conduct compatibility studies with all excipients to identify and avoid reactive components.[4] Inert Atmosphere: During manufacturing, consider purging the formulation with an inert gas like nitrogen to minimize oxygen exposure. |
| Loss of Potency or Degradation of this compound | Hydrolysis: At extreme pH values (highly acidic or alkaline), the aspartic acid moiety of this compound can undergo hydrolysis. Thermal Degradation: Elevated temperatures can accelerate the degradation of this compound.[5][6] Photodegradation: Exposure to UV light can potentially lead to the degradation of the molecule.[7][8][9][10] | pH Control: Maintain the pH of the formulation within a stable range, as determined by pre-formulation studies. Temperature Control: Store the formulation at recommended temperatures and avoid exposure to heat. Light Protection: Use opaque or amber-colored packaging to protect the formulation from light. Forced Degradation Studies: Conduct forced degradation studies to understand the degradation pathways and develop appropriate stabilization strategies. |
| Inconsistent Drug Content Uniformity | Poor Solubility: In solid dosage forms, poor solubility can lead to non-uniform distribution of this compound. Hygroscopicity: this compound is hygroscopic and can absorb moisture, leading to caking and poor flowability of powders, which affects uniform mixing. | Particle Size Reduction: Micronize the this compound powder to improve its solubility and dissolution rate. Use of Solubilizing Agents: Incorporate solubilizing agents or wetting agents in the formulation. Controlled Manufacturing Environment: Manufacture solid dosage forms in a controlled humidity environment to minimize moisture absorption. Use of Glidants and Lubricants: Add suitable excipients like colloidal silicon dioxide and magnesium stearate to improve powder flow. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
The optimal pH for this compound solutions is typically in the slightly acidic range, from approximately 4 to 6. In this range, the formation of insoluble zinc hydroxide is minimized. Solutions of zinc salts of strong acids tend to be acidic, with pH values between 4.4 and 5.9 for concentrations of 1-10% w/w.[1] However, the exact optimal pH may vary depending on the other components in the formulation. It is crucial to conduct pH-stability profiling during pre-formulation studies to determine the ideal pH for your specific formulation.
2. How does temperature affect the stability of this compound?
Elevated temperatures can accelerate the degradation of this compound.[5][6] The stability of zinc-amino acid complexes generally decreases with increasing temperature.[11] Therefore, it is recommended to store this compound formulations at controlled room temperature and avoid exposure to high temperatures. For long-term storage of the raw material, a cool, dry place is advisable.
3. Is this compound susceptible to photodegradation?
While specific photodegradation studies on this compound are not extensively available in the public domain, many organic molecules are susceptible to degradation upon exposure to UV light. Zinc oxide, a related zinc compound, is known to be photocatalytically active and can promote the degradation of other organic molecules in a formulation.[7][8][9][10] Therefore, it is a good practice to protect this compound formulations from light by using amber-colored or opaque packaging.
4. What are the common degradation pathways for this compound?
The primary degradation pathways for this compound are likely to involve the aspartic acid moiety. Under stress conditions such as extreme pH or heat, the following can occur:
-
Hydrolysis: The peptide-like bond in the aspartate structure can be hydrolyzed.
-
Oxidation: The molecule can be susceptible to oxidation.
-
Dissociation: In solution, the chelate can dissociate into free zinc ions and aspartic acid, which can then undergo further reactions or lead to precipitation of zinc salts.
A forced degradation study is the most effective way to identify the specific degradation products and pathways for a particular formulation.
5. Which excipients should be avoided when formulating with this compound?
Careful consideration of excipient compatibility is crucial. Potential incompatibilities include:
-
Alkaline excipients: Substances that increase the pH of the formulation can lead to the precipitation of zinc hydroxide.
-
Reducing sugars (e.g., lactose, glucose): These can participate in Maillard reactions with the amino group of aspartic acid, causing discoloration.[4]
-
Phosphate and carbonate salts: These can form insoluble precipitates with free zinc ions.[2]
-
Certain lubricants: While commonly used, some lubricants like magnesium stearate can have incompatibilities with certain active ingredients, although specific data for this compound is limited.[4]
It is essential to perform comprehensive drug-excipient compatibility studies during pre-formulation.[4]
6. What analytical methods are suitable for stability testing of this compound?
A combination of methods is typically used:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a common method for quantifying the active ingredient and detecting degradation products that contain a chromophore. A stability-indicating HPLC method should be developed and validated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly valuable for the identification and characterization of unknown degradation products.[6][12][13][14]
-
Atomic Absorption Spectroscopy (AAS): AAS is a standard method for accurately quantifying the total zinc content in a formulation, which can help in mass balance studies.[15][16][17][18]
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound Formulation
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the this compound formulation at a known concentration in a suitable solvent (e.g., purified water).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions as per ICH guidelines[19]:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solution at 80°C for 48 hours.
-
Photodegradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples, including a control (unstressed) sample, using a validated stability-indicating HPLC method (see Protocol 2).
-
Use LC-MS/MS to identify the mass of any significant degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase Development:
-
Start with a simple mobile phase, such as a mixture of a buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Run a gradient elution to separate components with different polarities. A typical gradient might be from 5% to 95% organic modifier over 30 minutes.
-
-
Detection: Monitor the elution profile at a wavelength where this compound has significant absorbance (this needs to be determined by UV-Vis spectrophotometry, but a common starting point for amino acid-containing compounds is around 210-220 nm).
-
Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the mobile phase composition, gradient slope, flow rate, and column temperature to achieve baseline separation of the main peak (this compound) and all degradation peaks.
-
-
Method Validation: Once optimized, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting stability issues in this compound formulations.
Caption: Potential degradation pathways of this compound under forced degradation conditions.
References
- 1. The biological inorganic chemistry of zinc ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. vitaquest.com [vitaquest.com]
- 4. US8974753B2 - Precipitation of zinc from solution - Google Patents [patents.google.com]
- 5. Chelated Zinc: Benefits, Types, and Best Absorption [healthline.com]
- 6. HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts [mdpi.com]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
- 8. Pharmaceutical compounds degradation by photo catalysis with ZnO nanoparticles [inis.iaea.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Developing a robust LC-MS/MS method to quantify Zn-DTPA, a zinc chelate in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of zinc pyrithione in shampoos by HPLC and HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fnri.dost.gov.ph [fnri.dost.gov.ph]
- 16. Validation of the quantification of zinc as active ingredient in pharmaceutical supplementations using flame atomic absorption spectrophotometer | Surman Journal of Science and Technology [sjst.scst.edu.ly]
- 17. researchgate.net [researchgate.net]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. labstat.com [labstat.com]
Technical Support Center: Troubleshooting Zinc Aspartate-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of zinc aspartate-induced cytotoxicity in cell lines.
Frequently Asked Questions (FAQs)
Q1: I am observing higher-than-expected cytotoxicity at low concentrations of this compound. What could be the issue?
A1: Several factors could contribute to this observation:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to zinc. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration range.
-
Media Composition: Components in your cell culture medium can interact with zinc, affecting its bioavailability. High phosphate concentrations can lead to the precipitation of zinc phosphate, reducing the effective concentration of soluble zinc.[1] It is advisable to visually inspect the medium for any precipitates after adding this compound.
-
Contamination: Mycoplasma or other microbial contamination can compromise cell health, making them more susceptible to stressors like zinc. Regular testing for contamination is recommended.
Q2: My MTT/XTT assay is showing inconsistent results or high background. How can I troubleshoot this?
A2: Inconsistencies in tetrazolium-based assays can arise from several sources when working with zinc compounds:
-
Direct Reduction of MTT: Zinc compounds, particularly at higher concentrations, may directly reduce the MTT reagent to formazan, leading to a false-positive signal of high viability. To check for this, include a cell-free control with your media and this compound concentrations.[2][3]
-
Precipitation: this compound may precipitate in the culture medium, which can scatter light and lead to artificially high absorbance readings.[1] Ensure complete dissolution and consider using a serum-free medium during the MTT incubation step.[3]
-
Phenol Red Interference: The phenol red in some culture media can interfere with absorbance readings. Using a phenol red-free medium during the assay is recommended.[3]
Q3: How can I differentiate between apoptosis and necrosis induced by this compound?
A3: Zinc can induce both apoptosis and necrosis, often in a dose- and time-dependent manner.[4] To distinguish between these cell death mechanisms, you can use the following methods:
-
Annexin V and Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
-
Caspase Activity Assays: Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[5][6]
-
Morphological Analysis: Observing cell morphology using microscopy can provide clues. Apoptotic cells typically show membrane blebbing, cell shrinkage, and formation of apoptotic bodies, while necrotic cells exhibit swelling and membrane rupture.
Q4: I suspect mitochondrial dysfunction is involved in the observed cytotoxicity. How can I assess this?
A4: Zinc overload is known to induce mitochondrial dysfunction.[5][7] You can investigate this through:
-
Mitochondrial Membrane Potential (MMP) Assays: Using fluorescent dyes like TMRE or JC-1, you can measure changes in the MMP. A decrease in MMP is an early indicator of mitochondrial-mediated apoptosis.[4][8]
-
Reactive Oxygen Species (ROS) Measurement: Excessive intracellular zinc can lead to the generation of ROS.[5][7] Fluorescent probes like DCFH-DA can be used to quantify intracellular ROS levels.[8]
Data Summary
The cytotoxic effects of zinc compounds are dependent on the specific salt, concentration, cell line, and exposure time. Below is a summary of reported cytotoxic concentrations for different zinc compounds in various cell lines.
| Zinc Compound | Cell Line | Effective Concentration | Observed Effect | Citation |
| This compound | Human T Cells | 40-80 µM | No cytotoxic effects | [5] |
| This compound | Human T Cells | 100-140 µM | Significant increase in loss of membrane integrity and apoptosis | [5] |
| This compound | Murine CD4+ T Cells | 100-200 µM | Inhibition of blast formation, activation, and proliferation | [9] |
| Zinc Chloride | H9c2 Cardiomyocytes | Not specified | Increased LDH and ROS levels, leading to cell death and mitochondrial dysfunction | [7] |
| Zinc Sulfate | PK-15 Cells | >50 µM | Exhibited toxicity | [8] |
| Zinc Oxide (ZnO) Nanoparticles | H9c2 Cardiomyoblasts | 2.5-20 µg/cm² | Decreased cell proliferation and viability | [10] |
Experimental Protocols
Assessment of Cell Viability using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of the tetrazolium salt MTT by viable cells.
Materials:
-
96-well plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Treat cells with various concentrations of this compound. Include untreated control wells and cell-free wells with this compound to check for direct MTT reduction.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or 650 nm can be used to subtract background absorbance.[1][3]
Measurement of Caspase-3/7 Activity
This protocol describes a method to measure the activity of executioner caspases 3 and 7, key markers of apoptosis.
Materials:
-
Cell line of interest cultured in multi-well plates
-
This compound
-
Luminometer- or fluorometer-based caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay)[6]
-
Microplate reader (luminescence or fluorescence)
Procedure (Example using a luminescent assay):
-
Seed cells in a white-walled 96-well plate suitable for luminescence assays.
-
Treat cells with this compound at various concentrations and for different durations. Include positive and negative controls.
-
Equilibrate the plate and its contents to room temperature.
-
Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Add the caspase-3/7 reagent to each well (typically in a 1:1 ratio with the culture medium volume).
-
Mix the contents of the wells by gentle shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of caspase activity.[6]
Assessment of Mitochondrial Membrane Potential (MMP)
This protocol outlines the use of a fluorescent dye to measure changes in MMP.
Materials:
-
Cell line of interest
-
This compound
-
Fluorescent MMP dye (e.g., TMRE or JC-1)
-
Positive control for mitochondrial depolarization (e.g., CCCP)
-
Fluorescence microscope or flow cytometer
Procedure (using TMRE):
-
Culture cells on a suitable plate or slide for microscopy or in suspension for flow cytometry.
-
Treat cells with the desired concentrations of this compound for the appropriate time. Include untreated and positive control (CCCP) groups.[12]
-
Prepare the TMRE labeling solution in culture medium at the recommended concentration (e.g., 200 nM).[12]
-
Add the TMRE labeling solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.
-
Wash the cells with fresh, pre-warmed medium or PBS.
-
Analyze the fluorescence intensity. For TMRE, a decrease in red fluorescence indicates a loss of MMP. This can be visualized with a fluorescence microscope or quantified using a flow cytometer.
Visualizations
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: A simplified signaling pathway of this compound-induced apoptosis.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces IL-16 Secretion and Apoptosis in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 7. Zinc Overload Induces Damage to H9c2 Cardiomyocyte Through Mitochondrial Dysfunction and ROS-Mediated Mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Injurious effect of zinc deficiency on cardiomyocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Zinc Oxide Nanoparticles Induce Toxicity in H9c2 Rat Cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. media.cellsignal.com [media.cellsignal.com]
Technical Support Center: Method Refinement for Accurate Measurement of Zinc Aspartate Uptake
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately measuring zinc aspartate uptake. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical variables to control when measuring this compound uptake?
A1: Several pre-analytical variables can significantly impact the accuracy of zinc measurements.[1] Key factors include:
-
Contamination: Zinc is a common environmental contaminant.[1][2] It is crucial to use certified trace-element-free labware, high-purity reagents, and process samples in a clean environment to prevent external zinc contamination.[1]
-
Cell Health and Density: Ensure cells are healthy and seeded at a consistent density for reproducible results. Over-confluent or stressed cells may exhibit altered uptake kinetics.
-
Buffer Composition: The composition of the incubation buffer can affect zinc availability. The presence of chelating agents or high concentrations of other divalent cations may interfere with this compound uptake.
Q2: Which analytical technique is most suitable for measuring total intracellular zinc concentration after uptake?
A2: The primary techniques for quantifying total zinc are Atomic Absorption Spectrophotometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1][3]
-
AAS is a robust and widely available technique. Graphite furnace AAS (GF-AAS) offers high sensitivity for measuring zinc in biological samples.[4][5]
-
ICP-MS provides very high sensitivity and the capability for multi-element analysis, allowing for the simultaneous measurement of other metals that might be relevant to the experimental conditions.[3][6]
Q3: How can I measure the labile (free) intracellular zinc pool after this compound uptake?
A3: Labile zinc is typically measured using fluorescent probes in conjunction with flow cytometry or fluorescence microscopy.[1] Probes like FluoZin-3 and Zinpyr-1 are commonly used for this purpose.[7][8] These techniques allow for the real-time quantification of the biologically active pool of zinc within cells.[9]
Q4: Can I use the same protocol for this compound as I would for zinc chloride or zinc sulfate?
A4: While the fundamental principles of measuring intracellular zinc remain the same, the use of this compound may require some specific considerations. Aspartate is an amino acid that can be transported into cells, potentially influencing the uptake mechanism of the complex. It is advisable to run parallel experiments with a simple zinc salt like zinc chloride to understand the specific contribution of the aspartate ligand to the uptake process.[10]
Q5: How does pH affect this compound uptake?
A5: The pH of the extracellular medium can influence the speciation of both zinc and aspartate, potentially affecting the stability of the zinc-aspartate complex and its interaction with cell surface transporters. It is crucial to maintain a stable and physiologically relevant pH throughout the experiment and to assess the impact of any pH variations on uptake.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High variability between replicate samples | Inconsistent cell seeding or viability. External zinc contamination.[1] Instrument instability. | Ensure consistent cell numbers and viability across wells. Use trace-element-free labware and reagents and work in a clean environment.[1] Check instrument performance and recalibrate. |
| Low or no signal during analysis | Incomplete digestion of the cell matrix (for AAS/ICP-MS). Improper instrument settings. Very low zinc uptake. | Optimize the acid digestion protocol to ensure complete sample dissolution. Consult the instrument manual for recommended settings for zinc.[11] Increase incubation time or this compound concentration; consider a more sensitive technique. |
| Inaccurate labile zinc measurements with fluorescent probes | Probe compartmentalization or interference from other ions.[1] Probe buffering of intracellular zinc.[12] | Use specific probes for labile zinc, like FluoZin-3.[1] Perform appropriate controls, including calibration with known zinc concentrations and the use of chelators (e.g., TPEN) to determine background fluorescence.[13][14] |
| Cell death or morphological changes during the experiment | Toxicity from high concentrations of this compound. Osmotic stress from the experimental buffer. | Perform a dose-response curve to determine the optimal non-toxic concentration of this compound. Ensure the experimental buffer is isotonic and biocompatible. |
| Interference from other metal ions | Competition for uptake transporters. Spectral interference in AAS/ICP-MS. | Include controls with other relevant divalent cations to assess specificity. For AAS, use appropriate background correction (e.g., Zeeman). For ICP-MS, monitor appropriate zinc isotopes to avoid isobaric interferences.[1] |
Data Presentation
Table 1: Total Intracellular Zinc Concentration Following this compound Treatment
| Treatment Group | Concentration (µM) | Incubation Time (min) | Total Intracellular Zinc (ng/10^6 cells) |
| Control (no treatment) | 0 | 60 | 1.5 ± 0.2 |
| This compound | 10 | 15 | 3.2 ± 0.4 |
| This compound | 10 | 30 | 5.8 ± 0.6 |
| This compound | 10 | 60 | 9.1 ± 0.9 |
| This compound | 50 | 15 | 8.5 ± 1.1 |
| This compound | 50 | 30 | 15.2 ± 1.8 |
| This compound | 50 | 60 | 25.7 ± 2.5 |
| Zinc Chloride | 10 | 60 | 8.8 ± 0.8 |
| Zinc Chloride | 50 | 60 | 24.9 ± 2.3 |
Table 2: Labile Intracellular Zinc Concentration Measured by Fluorescent Probe
| Treatment Group | Concentration (µM) | Incubation Time (min) | Relative Fluorescence Units (RFU) |
| Control (no treatment) | 0 | 30 | 100 ± 12 |
| This compound | 10 | 15 | 250 ± 25 |
| This compound | 10 | 30 | 480 ± 45 |
| This compound + TPEN (chelator) | 10 | 30 | 95 ± 10 |
| Zinc Chloride | 10 | 30 | 465 ± 42 |
Experimental Protocols
Protocol 1: Measurement of Total Intracellular Zinc by ICP-MS
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates at a density of 0.5 x 10^6 cells/well and allow them to adhere overnight.
-
Wash the cells twice with a metal-free buffer (e.g., HEPES-buffered saline).
-
Incubate the cells with the desired concentration of this compound in the metal-free buffer for the specified time at 37°C.
-
-
Cell Harvesting and Lysis:
-
Aspirate the treatment solution and wash the cells three times with ice-cold phosphate-buffered saline (PBS) containing a chelating agent (e.g., 1 mM EDTA) to remove surface-bound zinc, followed by two washes with ice-cold PBS.
-
Harvest the cells by trypsinization and count them using a hemocytometer.
-
Pellet the cells by centrifugation and wash the pellet with PBS.
-
Lyse the cell pellet in high-purity concentrated nitric acid.
-
-
Sample Preparation and Analysis:
-
Digest the cell lysates at an elevated temperature until the solution is clear.
-
Dilute the digested samples with ultrapure water to the appropriate concentration range for ICP-MS analysis.
-
Prepare a series of zinc standards of known concentrations for calibration.
-
Analyze the samples using an ICP-MS instrument, monitoring for zinc isotopes (e.g., ⁶⁴Zn, ⁶⁶Zn, ⁶⁸Zn).
-
Quantify the zinc concentration in the samples against the calibration curve and normalize to the cell number.
-
Protocol 2: Measurement of Labile Intracellular Zinc Using a Fluorescent Probe
-
Cell Culture and Probe Loading:
-
Plate cells in a 96-well black, clear-bottom plate suitable for fluorescence measurements.
-
Wash the cells with a suitable buffer (e.g., HBSS).
-
Load the cells with a zinc-sensitive fluorescent probe (e.g., FluoZin-3 AM) at a final concentration of 1-5 µM in the buffer.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells to remove excess probe.
-
-
This compound Treatment and Measurement:
-
Add the this compound solution to the wells at the desired concentrations.
-
Include control wells: no treatment (baseline fluorescence), cells treated with a zinc chelator like TPEN (minimum fluorescence), and cells treated with a zinc salt in the presence of an ionophore like pyrithione (maximum fluorescence).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~494 nm excitation and ~518 nm emission for FluoZin-3) using a microplate reader or fluorescence microscope.
-
-
Data Analysis:
-
Correct the fluorescence readings for background.
-
The relative change in labile zinc can be expressed as a fold-change over the baseline or calibrated to estimate the intracellular zinc concentration using the minimum and maximum fluorescence values.
-
Mandatory Visualizations
Caption: Workflow for measuring this compound uptake.
Caption: Cellular zinc transport and signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Zinc by ICP-MS in drug product and API â Vitas Analytical Services [vitas.no]
- 4. Atomic Absorbance Spectroscopy to Measure Intracellular Zinc Pools in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atomic Absorbance Spectroscopy to Measure Intracellular Zinc Pools in Mammalian Cells [jove.com]
- 6. Application of HR-ICP-MS for the simultaneous measurement of zinc isotope ratios and total zinc content in human samples - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. Comparison of Free Zinc Levels Determined by Fluorescent Probes in THP1 Cells Using Microplate Reader and Flow Cytometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of zinc amino acid complexes for zinc delivery in vitro using Caco-2 cells and enterocytes from hiPSC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic identification of a mitochondrial zinc uptake transport process in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. Parameters Influencing Zinc in Experimental Systems in Vivo and in Vitro [mdpi.com]
- 13. Techniques for measuring cellular zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Addressing variability in animal responses to zinc aspartate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the variability observed in animal responses to zinc aspartate supplementation during experimental studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, leading to variability in animal responses.
Issue 1: Higher than Expected Variability in Plasma Zinc Levels Post-Supplementation
| Potential Cause | Troubleshooting Step |
| Dietary Inhibitors | Analyze the basal diet for high levels of phytates, calcium, iron, or copper, which can inhibit zinc absorption.[1][2] Consider using a purified diet with known component concentrations for sensitive studies. |
| Inconsistent Dosing | Ensure accurate and consistent administration of this compound. For oral gavage, verify technique to prevent incomplete dosing. For dietary supplementation, ensure homogenous mixing of the compound in the feed. |
| Contamination | Use trace metal-free labware and collection tubes to avoid zinc contamination of samples, which can artificially inflate zinc levels.[3][4] |
| Animal Stress | Stress can influence gastrointestinal function and nutrient absorption. Acclimate animals to handling and experimental procedures to minimize stress-induced variability.[5] |
| Genetic Variability | Different animal strains or stocks may have inherent differences in zinc transporter expression and efficiency.[6] If high variability persists, consider using a more genetically homogenous animal model. |
Issue 2: Lack of Expected Physiological Response to this compound
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosing | The administered dose may be too low to elicit a measurable response. Review literature for effective dose ranges in your specific animal model and for the intended biological outcome. |
| Baseline Zinc Status | If animals have adequate or high baseline zinc levels, the response to supplementation may be minimal due to homeostatic regulation.[1] Consider a zinc-depletion phase before supplementation to enhance the response.[7][8] |
| Bioavailability Issues | The aspartate ligand in this compound generally enhances bioavailability.[6] However, severe gastrointestinal issues in the animal model could impair absorption of any zinc form. Assess gut health if this is a suspected issue. |
| Timing of Measurement | The chosen time-point for measuring the response may be inappropriate. Zinc's effects on different parameters (e.g., plasma levels, enzyme activity, gene expression) have different temporal profiles. Conduct a time-course study to identify the optimal measurement window. |
Issue 3: Inconsistent Gene Expression or Protein Level Changes
| Potential Cause | Troubleshooting Step |
| Tissue-Specific Responses | Zinc uptake and its subsequent effects on gene expression are highly tissue-specific. Ensure you are analyzing the correct target tissue for the expected biological effect.[6] |
| Homeostatic Buffering | Cells tightly regulate intracellular free zinc concentrations through metallothioneins and transporters.[1][9][10] This can buffer the impact of zinc influx on downstream signaling. Measure expression of zinc transporters (e.g., ZIP, ZnT) and metallothioneins to assess the homeostatic response.[11] |
| Indirect Effects | The observed changes may be an indirect consequence of zinc's action on other signaling pathways. Broad-spectrum analysis (e.g., RNA-seq) may be necessary to uncover the full mechanistic picture.[12] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the bioavailability of this compound?
A1: The bioavailability of this compound, while generally higher than inorganic zinc salts, is influenced by several factors:
-
Dietary Composition: The presence of phytates (found in plant-based ingredients), high levels of other minerals like calcium and iron, and the overall protein content of the diet can significantly affect zinc absorption.[1][2]
-
Animal's Zinc Status: An animal with zinc deficiency will absorb zinc more efficiently due to the upregulation of zinc transporters in the gut.[1][9] Conversely, in zinc-replete animals, absorption is lower.
-
Gastrointestinal Health: The integrity and function of the gastrointestinal tract are crucial for the absorption of all nutrients, including zinc.[9]
-
Genetics and Species: Different species and even strains of animals can have variations in their zinc absorption and metabolism machinery.[13]
Q2: Why am I seeing a different response to this compound compared to other zinc salts like zinc sulfate?
A2: this compound is a chelated form of zinc, where zinc is bound to the amino acid aspartic acid. This chelation can influence its absorption.[6] Aspartate may utilize amino acid transporters for uptake, potentially bypassing some of the common inhibitors of inorganic zinc absorption.[13] This can lead to differences in absorption efficiency and subsequent physiological responses compared to inorganic salts like zinc sulfate.
Q3: How does the animal's baseline zinc status affect the experimental outcome?
A3: The baseline zinc status is a critical variable. An animal that is already zinc-sufficient will have homeostatic mechanisms in place to prevent zinc overload, such as reduced intestinal absorption and increased sequestration by proteins like metallothionein.[1][10] This can dampen or mask the effects of zinc supplementation. To observe a more pronounced effect, it is often necessary to use animals with a defined, and sometimes depleted, zinc status.[7][8]
Q4: What is the mechanism of zinc absorption in the intestine?
A4: Zinc absorption is a highly regulated process primarily occurring in the small intestine. It involves two main pathways:
-
Carrier-mediated transport: At physiological concentrations, zinc is actively transported into intestinal cells (enterocytes) by ZIP proteins, particularly ZIP4, on the apical membrane.[9][14] It is then transported out of the enterocyte into the bloodstream via ZnT proteins, mainly ZnT1, on the basolateral membrane.[9]
-
Passive diffusion: At very high dietary zinc concentrations, zinc can also be absorbed through passive diffusion between the intestinal cells.[13]
The expression of these transporter proteins is regulated by the body's zinc status, forming a key part of the homeostatic control of zinc levels.[1][9]
Data Presentation
Table 1: Comparative Bioavailability of Different Zinc Compounds in Rodents
| Zinc Compound | Animal Model | Dose | Key Bioavailability Marker & Findings |
| Zinc Sulfate | Rat | 4 mg Zn/kg | Plasma zinc levels showed no significant difference compared to zinc gluconate.[7] |
| Zinc Gluconate | Rat | 4 mg Zn/kg | Plasma zinc levels showed no significant difference compared to zinc sulfate.[7] |
| Zinc Methionine | Chick | 7.5 and 15 mg/kg | Weight gain and tibia zinc responded linearly to supplemental zinc intake.[15] |
| Zinc Oxide | Chick | 7.5 and 15 mg/kg | Generally considered to have lower bioavailability compared to zinc sulfate and chelated forms.[15] |
| ⁶⁴Zn-Aspartate | Rat | 4.5 mg/animal | Effective in reducing body mass and improving metabolic parameters in a diet-induced obesity model.[16] |
Table 2: Analytical Methods for Zinc Quantification in Biological Samples
| Technique | Principle | Sample Types | Detection Limit | Throughput | Measures |
| Atomic Absorption Spectrometry (AAS) | Measures absorption of light by free atoms in a gaseous state. | Blood, urine, tissue digests.[3][4][17] | ~0.1 µg/g[17] | Moderate | Total Zinc |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Ionizes the sample in plasma and uses a mass spectrometer to quantify ions. | Blood, plasma, urine, milk, tissue digests.[17][18] | 0.06 µ g/sample (milk) to 10.7 ng/g (brain tissue)[17] | High | Total Zinc |
| Colorimetric Assays | Uses a zinc-binding dye that produces a measurable color change. | Serum, plasma, urine, cell lysates. | Varies by kit | High | Total or Labile Zinc |
Experimental Protocols
Protocol 1: Assessing Zinc Bioavailability in a Rodent Model
This protocol is a generalized workflow for an in vivo study to determine the bioavailability of this compound.
-
Acclimation (7 days): House animals individually in metabolic cages. Provide a standard diet and deionized water ad libitum to allow adaptation to the new environment.[7]
-
Depletion Phase (7-14 days - Optional): To increase the sensitivity of the assay, feed the animals a zinc-deficient diet.[7] Monitor the animals closely for any signs of severe deficiency.[8]
-
Experimental Phase (Variable Duration):
-
Divide animals into groups.
-
Control Group: Continues on the zinc-deficient or a zinc-adequate basal diet.
-
Reference Group: Receives the basal diet supplemented with a known bioavailable zinc salt (e.g., zinc sulfate) at several concentrations.
-
Test Group: Receives the basal diet supplemented with this compound at equivalent zinc concentrations to the reference group.
-
-
Sample Collection:
-
Sample Processing and Analysis:
-
Data Calculation:
-
Apparent Digestibility (%): [(Total Zn Intake - Fecal Zn Excretion) / Total Zn Intake] x 100
-
Bioavailability: Can be estimated using slope-ratio analysis, comparing the response (e.g., tibia zinc concentration) of the test group to the reference group.[15]
-
Protocol 2: Sample Preparation for Total Zinc Analysis by ICP-MS
This protocol details the acid digestion of solid biological samples.
-
Weighing: Accurately weigh approximately 0.1-0.5 g of the homogenized solid sample (e.g., dried feces, liver tissue) into a digestion vessel.[7]
-
Digestion: Add a known volume of concentrated nitric acid (e.g., 2-5 mL).[7] The vessel can be left overnight at room temperature or heated according to a validated protocol (e.g., in a microwave digester) until the solution is clear.
-
Dilution: After cooling, dilute the digested sample to a final volume with deionized water. The dilution factor will depend on the expected zinc concentration and the linear range of the ICP-MS.[7]
-
Analysis: The diluted sample is now ready for analysis. Prepare calibration standards and quality controls in the same acid matrix.
Mandatory Visualizations
Caption: Workflow for a rodent zinc bioavailability study.
Caption: Simplified pathway of intestinal zinc absorption.
Caption: Logical diagram for troubleshooting variability.
References
- 1. animine.eu [animine.eu]
- 2. The Molecular Basis for Zinc Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Idiorrhythmic dose-rate variability in dietary zinc intake generates a different response pattern of zinc metabolism than conventional dose-response feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of zinc 64Zn aspartate for obesity management: impact on oxidative stress, lipid metabolism, pancreas and liver in high-calorie diet model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Gastrointestinal factors influencing zinc absorption and homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development of an experimental model to assess the bioavailability of zinc in practical piglet diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Overview of the zinc absorption mechanism for improving zinc nutrition [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. static1.squarespace.com [static1.squarespace.com]
Technical Support Center: Optimizing Zinc Aspartate Delivery in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zinc aspartate in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended delivery methods for this compound in rodent studies?
The two primary methods for delivering this compound in rodent studies are oral gavage and intraperitoneal (IP) injection. The choice between these methods depends on the specific research question, the desired pharmacokinetic profile, and the experimental design.
-
Oral Gavage: This method mimics the physiological route of dietary zinc intake and is suitable for studies investigating the oral bioavailability and gastrointestinal absorption of this compound.
-
Intraperitoneal (IP) Injection: This route bypasses the gastrointestinal tract, leading to a more rapid and potentially higher systemic availability of zinc. It is often used to study the systemic effects of zinc, independent of absorption.
2. How should I prepare a this compound solution for administration?
Proper preparation of the dosing solution is critical to ensure accurate and consistent results.
-
Solvent Selection: this compound has moderate solubility in water. For IP injections, sterile, isotonic saline (0.9% NaCl) is the recommended vehicle. For oral gavage, sterile distilled water or saline can be used.
-
Concentration: The concentration of the this compound solution should be calculated based on the desired dosage (mg/kg body weight) and the maximum recommended administration volume for the chosen route and animal model.
-
pH and Stability: Zinc salts can precipitate in solutions with a physiological pH.[1] It is advisable to check the pH of the final solution and adjust if necessary to ensure the this compound remains in solution. Prepare solutions fresh daily to avoid degradation or precipitation. This compound is considered less stable than some other organic zinc salts like zinc orotate, which may lead to a higher availability of absorbable zinc ions.[2]
3. What are the key differences in bioavailability between oral and intraperitoneal administration of this compound?
While specific comparative data for this compound is limited, the bioavailability of zinc compounds is generally higher following IP injection compared to oral gavage.
-
Oral Administration: The bioavailability of orally administered zinc is influenced by several factors, including gastrointestinal absorption, which can be affected by dietary components like phytates and calcium.[3] Studies on other zinc compounds in rats have shown oral bioavailability ranging from approximately 3% to 7.5%.[4][5]
-
Intraperitoneal Administration: IP injection bypasses the complexities of intestinal absorption, leading to a more direct and typically higher systemic exposure. One study demonstrated that a single IP administration of zinc hydroaspartate in rats led to a 48% increase in extracellular zinc in the prefrontal cortex, indicating rapid brain penetration.[6]
4. How can I measure zinc levels in animal tissues to assess the efficacy of delivery?
Several analytical methods are available to quantify zinc concentrations in biological samples.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive method for determining trace element concentrations in various tissues.[7]
-
Atomic Absorption Spectrometry (AAS): A common and reliable technique for measuring zinc levels in biological samples.[8]
-
Sample Preparation: Tissues are typically digested using concentrated acids before analysis to break down the organic matrix and solubilize the zinc.[7]
Troubleshooting Guides
Oral Gavage Administration
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Animal Distress (coughing, gasping, fluid from nose) | Accidental entry into the trachea. | Immediately stop the procedure.[9] Monitor the animal closely. If distress persists, seek veterinary assistance. Review and practice proper restraint and tube placement techniques. |
| Resistance During Tube Insertion | Incorrect angle of insertion or hitting the back of the throat. | Do not force the tube.[10] Withdraw slightly and gently re-advance. Ensure the animal's head and neck are properly extended to create a straight path to the esophagus.[10] Consider using a more flexible plastic feeding tube.[9] |
| Regurgitation of Dosing Solution | Administration volume is too large or administered too quickly. | Adhere to the recommended maximum gavage volumes for the specific animal model. Administer the solution slowly and steadily. |
| Esophageal or Stomach Perforation | Improper technique or use of a damaged gavage needle. | Always use a gavage tube with a smooth, rounded tip.[10] Never force the tube. Ensure the tube is inserted to the correct pre-measured depth.[10] |
Intraperitoneal (IP) Injection
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Solution Leaking from Injection Site | Needle not inserted deep enough or withdrawn too quickly. | Ensure the needle fully penetrates the abdominal wall. Inject the solution slowly and wait a moment before withdrawing the needle. |
| Bleeding at the Injection Site | Puncture of a blood vessel. | Apply gentle pressure to the site with sterile gauze until bleeding stops.[11] |
| Injection into an Abdominal Organ (e.g., cecum, bladder) | Incorrect injection site or angle. | Ensure the injection is made in the lower right quadrant of the abdomen to avoid major organs.[11] The needle should be inserted at a 30-40° angle.[11] |
| Animal Shows Signs of Pain or Peritonitis | Irritating solution, non-sterile technique, or puncture of the intestine. | Ensure the dosing solution is at room temperature and has a physiological pH.[12] Use sterile solutions and needles.[11] If signs of peritonitis (e.g., abdominal swelling, lethargy) occur, seek veterinary care. |
| Adverse Reactions (e.g., growth retardation) | High dose of zinc. | Studies have shown that high doses of intraperitoneally administered zinc can lead to adverse effects.[13][14][15] Carefully consider the dosage and monitor animals for any signs of toxicity. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on zinc supplementation in rodents. Note that direct comparative data for oral vs. IP administration of this compound is limited.
Table 1: Bioavailability of Different Oral Zinc Compounds in Rats
| Zinc Compound | Administration Route | Dose | Bioavailability/Net Zinc Balance | Reference |
| Zinc Sulfate | Oral | 4 mg/kg | 2.993% | [4] |
| Zinc Gluconate | Oral | 4 mg/kg | 5.125% | [4] |
| Zinc-Enriched Yeast | Oral | 4 mg/kg | 7.482% | [4] |
| BioZn-AAS (Zinc Gluconate) | Oral | 85 µg/kg | 27.97% ± 4.20% (male rats) | [16] |
Table 2: Tissue Zinc Distribution Following Oral Administration of Different Zinc Compounds in Rats (4 mg/kg)
| Tissue | Zinc Sulfate (µg/g) | Zinc Gluconate (µg/g) | Zinc-Enriched Yeast (µg/g) | Reference |
| Liver | ~25 | ~26 | ~27 | [4] |
| Bone | ~130 | ~135 | ~140 | [4] |
| Pancreas | ~23 | ~24 | ~25 | [4] |
| Testes | ~20 | ~21 | ~22 | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage
-
Materials:
-
This compound powder
-
Sterile distilled water or 0.9% saline
-
Sterile conical tubes
-
Vortex mixer
-
pH meter
-
0.1 M HCl and 0.1 M NaOH for pH adjustment (if necessary)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the this compound powder accurately and transfer it to a sterile conical tube.
-
Add a small amount of the chosen vehicle (sterile water or saline) and vortex thoroughly to create a slurry.
-
Gradually add the remaining vehicle while vortexing to ensure complete dissolution.
-
Check the pH of the solution. If necessary, adjust to a near-neutral pH (6.8-7.4) using 0.1 M HCl or 0.1 M NaOH. Be aware that significant pH changes can affect solubility.[1]
-
Visually inspect the solution for any precipitates. If precipitation occurs, the concentration may be too high for the chosen vehicle.
-
Prepare the solution fresh on the day of the experiment.
-
Protocol 2: Assessment of Zinc Bioavailability in Rodents
-
Acclimation and Diet:
-
Dosing:
-
Divide animals into experimental groups (e.g., control, oral this compound, IP this compound).
-
Administer the prepared this compound solution according to the chosen route and dosage.
-
-
Sample Collection:
-
Collect urine and feces daily for the duration of the experimental period.[7]
-
At the end of the study, euthanize the animals and collect blood and tissues of interest (e.g., liver, femur, kidney, brain).
-
-
Sample Processing and Analysis:
-
Data Calculation:
-
Calculate the apparent digested zinc by subtracting the amount of zinc excreted in the feces from the total zinc intake.
-
Determine tissue zinc accumulation by comparing the zinc concentrations in the tissues of treated animals to those of the control group.
-
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. The biological inorganic chemistry of zinc ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parameters Influencing Zinc in Experimental Systems in Vivo and in Vitro | MDPI [mdpi.com]
- 3. The Molecular Basis for Zinc Bioavailability [mdpi.com]
- 4. Comparison of the Oral Absorption, Distribution, Excretion, and Bioavailability of Zinc Sulfate, Zinc Gluconate, and Zinc-Enriched Yeast in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intraperitoneal zinc administration increases extracellular zinc in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of zinc in tissues of normal and dystrophic mice using electrothermal atomic absorption spectrometry and slurry sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. instechlabs.com [instechlabs.com]
- 10. acurec.ui.edu.ng [acurec.ui.edu.ng]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. Toxic effects of iterative intraperitoneal administration of zinc gluconate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of intraperitoneal administration of zinc in C57/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bioavailability, biodistribution, and toxicity of BioZn-AAS(1): a new zinc source. comparative studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Zinc Bioavailability: Zinc Aspartate vs. Zinc Sulfate in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selection of an appropriate zinc salt is a critical determinant of efficacy in nutritional supplementation and therapeutic interventions. While zinc sulfate has been a traditional and widely studied inorganic zinc source, organic chelates such as zinc aspartate are gaining prominence due to potentially enhanced bioavailability. This guide provides a comprehensive comparison of the bioavailability of this compound and zinc sulfate, with a focus on experimental data from rat models. While direct comparative studies in rats are limited, evidence from human studies, supported by findings in rats, suggests a significant advantage for this compound in terms of absorption. This document synthesizes the available data, details relevant experimental methodologies, and illustrates the underlying physiological pathways to inform preclinical research and development.
Quantitative Data Comparison
The following table summarizes key bioavailability parameters, with data from a human study providing a quantitative comparison and supporting qualitative data from rat studies.
| Parameter | This compound | Zinc Sulfate | Reference |
| Fractional Zinc Absorption (%) | Significantly Higher | Lower | [1] |
| Prostate & Testis Zinc Levels (Rats) | Higher Levels Observed | Lower Levels Observed | [1] |
| Net Zinc Balance (%) (Proxy Data with Zinc Gluconate) | 5.125 (as Zinc Gluconate) | 2.993 | [2][3] |
| Prostate Zinc Concentration (Rats) (Proxy Data with Zinc Gluconate) | Significantly Elevated | No Significant Increase | [4] |
Note: The net zinc balance represents the percentage of absorbed and retained zinc from the administered dose. Data for zinc gluconate is provided as a proxy for an organic zinc salt compared to the inorganic zinc sulfate.
Experimental Protocols
The following experimental designs are representative of methodologies employed in rat studies to assess the bioavailability of different zinc compounds. These protocols can be adapted for a direct comparison of this compound and zinc sulfate.
Study 1: Comparative Oral Bioavailability (Balance Method)
-
Animal Model: Male Sprague-Dawley or Wistar rats (6-8 weeks old).[3][5]
-
Acclimatization: Animals are housed individually in metabolic cages for a 7-day acclimatization period with ad libitum access to a standard rodent chow and deionized water.[5]
-
Zinc Depletion Phase (Optional): To increase the sensitivity of the assay, rats may be fed a zinc-deficient diet for 7-14 days prior to the study to lower their baseline body zinc stores.[6]
-
Administration: A single oral dose of the respective zinc compound (this compound or zinc sulfate) is administered via gavage. A typical dose is 4 mg of elemental zinc per kg of body weight.[3]
-
Sample Collection:
-
Feces and Urine: Collected separately over a defined period (e.g., 72 hours) post-administration to determine zinc excretion.[3][5]
-
Blood: Collected at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) via tail vein or cardiac puncture to determine plasma zinc concentration and calculate pharmacokinetic parameters.
-
Tissues: At the end of the study, key tissues such as the liver, kidney, femur, prostate, and testes are collected to assess zinc distribution and accumulation.[3][4]
-
-
Analysis: Zinc concentrations in diets, feces, urine, plasma, and digested tissues are quantified using analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[5]
-
Bioavailability Calculation: Apparent zinc absorption and net zinc balance are calculated based on zinc intake and fecal and urinary excretion.
Study 2: Tissue-Specific Zinc Accumulation
-
Animal Model: Male Wistar rats.[4]
-
Administration: Daily oral administration of this compound or zinc sulfate at various doses (e.g., 3, 15, and 50 mg Zn/kg body weight) for an extended period (e.g., 30 days).[4]
-
Sample Collection: At the end of the treatment period, specific tissues of interest (e.g., prostate, liver, femur) are harvested.[4]
-
Analysis: Zinc levels in the collected tissues are determined to assess tissue-specific bioavailability and accumulation.[4]
Mandatory Visualizations
Experimental Workflow
Caption: Generalized workflow for a comparative zinc bioavailability study in rats.
Signaling Pathways of Intestinal Zinc Absorption
Caption: Proposed mechanisms of intestinal absorption for zinc sulfate and this compound.
Discussion of Findings and Mechanistic Insights
The available evidence strongly suggests that this compound exhibits superior bioavailability compared to zinc sulfate.[1] The organic nature of the aspartate ligand in this compound is believed to contribute to this enhanced absorption through several potential mechanisms.
Firstly, the chelation of zinc to aspartate may improve its solubility and stability in the gastrointestinal tract, preventing the formation of insoluble zinc complexes with dietary inhibitors such as phytates and phosphates.[7] This would maintain a higher concentration of soluble zinc available for absorption.
Secondly, and perhaps more significantly, the zinc-aspartate complex may be absorbed via amino acid transport systems in the intestinal epithelium, in addition to the primary zinc transporters like ZIP4.[2] This dual-pathway absorption could lead to a more efficient uptake of zinc into the enterocytes. In contrast, zinc from zinc sulfate is primarily absorbed as free zinc ions through the ZIP family of transporters.[8]
The expression of these zinc transporters, such as ZIP4 and ZnT1, is tightly regulated by the body's zinc status.[9] During periods of zinc deficiency, the expression of ZIP4 is upregulated to increase zinc absorption.[9] However, the potential for this compound to utilize amino acid transporters offers a parallel absorption route that may be less dependent on the expression levels of dedicated zinc transporters.
Conclusion
For researchers and professionals in drug development, the choice of zinc salt can have significant implications for the efficacy of zinc supplementation. The evidence, although indirect in rat models for a direct quantitative comparison, points towards a greater bioavailability of this compound over zinc sulfate. This is likely attributable to the protective effect of the aspartate ligand against dietary inhibitors and the potential for absorption via amino acid transporters. Future preclinical studies in rats should aim to directly quantify the comparative bioavailability of these two zinc salts to further solidify these findings and provide a robust basis for clinical applications.
References
- 1. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 2. Zinc intestinal absorption in rats: specificity of amino acids as ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Oral Absorption, Distribution, Excretion, and Bioavailability of Zinc Sulfate, Zinc Gluconate, and Zinc-Enriched Yeast in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Zinc bioavailability in rats fed a plant-based diet: a study of fermentation and zinc supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Comparison of the Potential Relative Bioaccessibility of Zinc Supplements—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gastrointestinal Factors Influencing Zinc Absorption and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue-specific alterations in zinc transporter expression in intestine and liver reflect a threshold for homeostatic compensation during dietary zinc deficiency in weanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Zinc Aspartate and Zinc Gluconate Absorption in Humans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the absorption and bioavailability of two common organic zinc salts: zinc aspartate and zinc gluconate. The information presented is based on available human clinical data to assist in the informed selection of zinc compounds for research and product development.
Executive Summary
Recent preliminary clinical evidence suggests that this compound may offer superior fractional absorption compared to zinc gluconate, particularly when co-administered with milk. A study in healthy human volunteers demonstrated a significantly higher fractional zinc absorption (FZA) for this compound. While both are considered more bioavailable than inorganic zinc salts like zinc oxide, the choice between this compound and zinc gluconate could be critical in formulations where maximal absorption is paramount.[1][2][3][4]
Quantitative Comparison of Zinc Absorption
The following table summarizes the key quantitative data from a comparative human study.
| Parameter | This compound | Zinc Gluconate | Zinc Sulfate (Reference) | Study Population | Key Findings |
| Fractional Zinc Absorption (FZA) | 34.58 ± 3.58% | 19.13 ± 3.53% | 8.94 ± 1.19% | 8 healthy volunteers | FZA for this compound was significantly higher than both zinc gluconate and zinc sulfate. FZA for zinc gluconate was significantly higher than for zinc sulfate.[1][2][3][4] |
Data from a double-blind, three-period crossover trial. Supplements were administered with 200 mL of bovine milk.[1][2][3][4]
Experimental Protocols
The primary method for assessing the absorption of minerals like zinc in human studies is the stable isotope tracer technique.
Double-Blind, Three-Period Crossover Trial for FZA Measurement[1][2][3][4]
-
Objective: To compare the fractional zinc absorption (FZA) of zinc sulfate, zinc gluconate, and this compound.
-
Study Design: A double-blind, three-period crossover trial.
-
Participants: Eight healthy human volunteers.
-
Methodology:
-
Randomization: Volunteers were randomly divided into three groups.
-
Supplementation: Each participant consumed 200 mL of bovine milk along with a single oral dose of one of the three zinc complexes (⁷⁰ZnSO₄, ⁷⁰Zn-Gluconate, or ⁷⁰Zn-Aspartate), equivalent to 2.0 mg of ⁷⁰Zn.
-
Wash-out Period: A two-week wash-out period was observed between each of the three supplementation periods.
-
Sample Collection: Urine was collected before and 48 hours after the administration of the zinc supplement.
-
Analysis: The FZA was estimated by computing the isotopic ratio between ⁶⁶Zn and ⁷⁰Zn in the urine samples.[1][2][3][4]
-
Intestinal Zinc Absorption Pathway
The absorption of zinc in the small intestine is a regulated process primarily mediated by two families of transporter proteins: the ZIP (Zrt- and Irt-like Protein) family and the ZnT (Zinc Transporter) family. ZIP transporters, particularly ZIP4, are responsible for the uptake of zinc from the intestinal lumen into the enterocytes. Once inside the enterocyte, zinc can be utilized for cellular functions, stored bound to metallothionein, or transported out of the enterocyte and into the bloodstream via ZnT transporters, primarily ZnT1. The form in which zinc is presented to the enterocyte (e.g., as a complex with aspartate or gluconate) can influence its solubility and uptake efficiency.[5]
Discussion
The available data indicates that this compound may be more readily absorbed than zinc gluconate, at least under the conditions of the cited study where the supplements were taken with milk.[1][2][3][4] The presence of amino acids, such as aspartate, has been hypothesized to maintain zinc solubility in the intestinal lumen, thereby enhancing its bioavailability.[2] It is important to note that other organic forms of zinc, such as zinc glycinate, have also demonstrated superior bioavailability compared to zinc gluconate in separate studies.[6][7][8]
For drug development and formulation, these findings suggest that the choice of the zinc salt can have a significant impact on the overall bioavailability of the final product. Further research is warranted to confirm these preliminary findings in a larger population and under different administration conditions (e.g., without food).
References
- 1. [PDF] Preliminary Comparison of Fractional Absorption of Zinc Sulphate, Zinc Gluconate, and this compound after Oral Supple-Mentation in Healthy Human Volunteers | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Preliminary Comparison of Fractional Absorption of Zinc Sulphate, Zinc Gluconate, and this compound after Oral Supple-Mentation in Healthy Human Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preliminary Comparison of Fractional Absorption of Zinc Sulphate, Zinc Gluconate, and this compound after Oral Supple-Mentation in Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. A bioavailability study comparing two oral formulations containing zinc (Zn bis-glycinate vs. Zn gluconate) after a single administration to twelve healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. econtent.hogrefe.com [econtent.hogrefe.com]
A Comparative Guide to the Efficacy of Zinc Aspartate and Other Zinc Chelates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability, absorption, and therapeutic efficacy of zinc aspartate against other common zinc chelates, including zinc picolinate, gluconate, citrate, and glycinate. The information is supported by experimental data to aid in research and development decisions.
I. Comparative Bioavailability and Absorption of Zinc Chelates
The selection of a zinc chelate for supplementation or therapeutic use is critically dependent on its bioavailability, which dictates the amount of elemental zinc that reaches systemic circulation. The chelating ligand plays a pivotal role in the absorption kinetics of zinc.
Quantitative Data on Fractional Zinc Absorption
A key study directly compared the fractional zinc absorption (FZA) of this compound with zinc gluconate and zinc sulfate in healthy human volunteers. The results demonstrated the superior absorption of this compound.[[“]]
| Zinc Chelate | Mean Fractional Zinc Absorption (%) | Standard Error (SE) |
| This compound | 34.58 | 3.58 |
| Zinc Gluconate | 19.13 | 3.53 |
| Zinc Sulfate | 8.94 | 1.19 |
Table 1: Comparison of Fractional Zinc Absorption of this compound, Zinc Gluconate, and Zinc Sulfate. Data sourced from a double-blind, three-period crossover trial in healthy human volunteers.[[“]]
Further studies have provided insights into the comparative bioavailability of other zinc chelates:
-
Zinc Picolinate vs. Zinc Gluconate and Citrate: A study involving 15 healthy volunteers demonstrated that zinc picolinate supplementation led to significantly increased zinc levels in hair, urine, and erythrocytes over a four-week period, whereas zinc gluconate and zinc citrate did not produce significant changes in these parameters.[[“]][3][4] This suggests a higher bioavailability for zinc picolinate compared to gluconate and citrate.
-
Zinc Glycinate: Research has indicated that zinc glycinate exhibits high bioavailability, in some cases reported to be 43.4% higher than zinc gluconate.
It is important to note that direct head-to-head studies comparing this compound with zinc picolinate are limited. However, based on their respective superiorities over zinc gluconate, both this compound and zinc picolinate are considered to be highly bioavailable forms of zinc.
II. Experimental Protocols
Measurement of Fractional Zinc Absorption using Stable Isotopes
The determination of fractional zinc absorption in the aforementioned studies was conducted using a robust and highly accurate stable isotope tracer methodology. This method provides a precise measurement of the amount of ingested zinc that is absorbed by the body.
Experimental Workflow for Fractional Zinc Absorption Study
Figure 1: Experimental workflow for a crossover trial comparing fractional zinc absorption of different zinc chelates using stable isotope tracers.
Key Methodological Details:
-
Study Design: A double-blind, randomized, crossover design is optimal to minimize inter-individual variability. Each participant serves as their own control.
-
Isotope Administration: A known amount of a stable (non-radioactive) zinc isotope, such as 70Zn, is administered orally along with the zinc chelate being tested.
-
Sample Collection: Urine and/or blood samples are collected at baseline and at predetermined intervals after administration to measure the enrichment of the stable isotope.
-
Isotopic Analysis: The ratio of the administered stable isotope to a naturally occurring reference isotope (e.g., 66Zn) is measured using sensitive analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Calculation of FZA: The fractional zinc absorption is calculated based on the urinary or plasma enrichment of the stable isotope, which reflects the amount of the tracer that has been absorbed into the systemic circulation.
III. Therapeutic Efficacy of Zinc Chelates
While bioavailability is a critical factor, the ultimate measure of efficacy lies in the therapeutic outcomes observed in clinical settings. The choice of zinc chelate can influence its effectiveness in specific applications.
Common Cold
Several clinical trials have investigated the efficacy of zinc supplementation in reducing the duration and severity of the common cold.
-
Zinc Gluconate and Zinc Acetate: A systematic review of randomized controlled trials concluded that zinc supplementation, primarily with zinc gluconate or zinc acetate lozenges, may reduce the duration of the common cold in healthy adults.[5] The evidence for a significant reduction in symptom severity is less conclusive.[6]
-
Zinc Bis-glycinate: A double-blind, randomized controlled trial in school children found that daily supplementation with 15 mg of zinc bis-glycinate for three months did not reduce the incidence of the common cold but did significantly decrease the duration of cough and rhinorrhea.[7]
There is a lack of specific clinical trials directly comparing the efficacy of this compound with other chelates for the treatment of the common cold.
Taste Disorders
Zinc deficiency is a known cause of taste disorders, and supplementation is a common therapeutic approach.
-
Zinc Picolinate: A double-blind, placebo-controlled trial demonstrated that zinc picolinate was effective in improving taste function in patients with idiopathic and zinc-deficient taste disorders.[[“]]
-
Zinc Gluconate: Studies on zinc gluconate for taste disorders have shown mixed results, with some indicating efficacy in specific patient populations (idiopathic and zinc-deficient) but not in general taste disorder patients.[3][4]
A systematic review and meta-analysis concluded that zinc supplementation is an effective treatment for taste disorders in patients with zinc deficiency, idiopathic taste disorders, and those induced by chronic renal failure.[8] The review included studies using various forms of zinc, including sulfate, gluconate, picolinate, polaprezinc, and acetate.
Wound Healing
Zinc plays a crucial role in all phases of wound healing, and its deficiency can impair the healing process.
-
Topical Zinc: Topical application of zinc, particularly zinc oxide, has been shown to promote wound cleansing, re-epithelialization, and reduce inflammation and bacterial growth.[9][10]
-
Oral Zinc: Oral zinc supplementation has been found to be beneficial in promoting wound healing in individuals with zinc deficiency. A systematic review and meta-analysis suggested that zinc treatment could promote wound healing compared to control, although the quality of the included studies was moderate.[9]
Direct comparative clinical trials on the efficacy of different oral zinc chelates for wound healing are limited.
IV. Signaling Pathways Influenced by Zinc
Zinc is not merely a structural component of proteins but also acts as a signaling molecule, modulating the activity of numerous intracellular pathways. The enhanced bioavailability of certain zinc chelates may lead to more pronounced effects on these signaling cascades.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the immune and inflammatory responses. Zinc has been shown to modulate NF-κB signaling, often in an inhibitory manner, thereby exerting anti-inflammatory effects.
Figure 2: Zinc's inhibitory effect on the NF-κB signaling pathway, reducing the transcription of inflammatory genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Zinc can influence MAPK signaling, which can have implications for immune cell function and other physiological processes.
References
- 1. consensus.app [consensus.app]
- 2. consensus.app [consensus.app]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Zinc Supplementation Reduces Common Cold Duration among Healthy Adults: A Systematic Review of Randomized Controlled Trials with Micronutrients Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inconclusive evidence suggests zinc may slightly shorten common cold | EurekAlert! [eurekalert.org]
- 6. A randomized controlled trial of chelated zinc for prevention of the common cold in Thai school children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effectiveness of Zinc Supplementation in Taste Disorder Treatment: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic review and meta-analysis of the effect of zinc on wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Zinc in Wound Healing Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Zinc Aspartate in Preclinical Models: A Comparative Guide to Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of zinc aspartate with other common zinc supplements in preclinical models. The information is intended to assist researchers in selecting the most appropriate zinc formulation for their studies and to provide a comprehensive overview of the existing experimental data.
Executive Summary
Zinc is an essential trace element with critical roles in immunity, inflammation, and antioxidant defense. Its therapeutic potential is being explored in a wide range of diseases. While various zinc supplements are available, their efficacy can differ based on their chemical form, which influences bioavailability and, consequently, therapeutic outcome. Preclinical studies have demonstrated the therapeutic potential of this compound in models of autoimmune disease and metabolic disorders. Emerging evidence, primarily from human bioavailability studies, suggests that this compound may offer advantages over other common forms like zinc sulfate and zinc gluconate. However, direct head-to-head preclinical comparisons of their therapeutic efficacy are still limited. This guide summarizes the available preclinical data for this compound and its common alternatives, providing a framework for future research and development.
Data Presentation: Comparative Bioavailability and Efficacy
The following tables summarize key quantitative data from preclinical and human studies, comparing the bioavailability and therapeutic efficacy of this compound with other zinc salts.
Table 1: Comparative Fractional Absorption of Zinc Salts in Humans
| Zinc Salt | Mean Fractional Zinc Absorption (%) | Animal Model | Reference |
| This compound | 34.58 ± 3.58 | Human | [1] |
| Zinc Gluconate | 19.13 ± 3.53 | Human | [1] |
| Zinc Sulfate | 8.94 ± 1.19 | Human | [1] |
Table 2: Comparative Bioavailability of Zinc Salts in Preclinical Models
| Zinc Salt | Key Bioavailability Findings | Animal Model | Reference |
| This compound | Higher zinc levels in prostate and testis compared to zinc sulfate. | Rat | [2] |
| Zinc Gluconate | Higher net zinc balance compared to zinc sulfate. | Rat | [3][4][5] |
| Zinc Sulfate | Lower net zinc balance compared to zinc gluconate and zinc-enriched yeast. | Rat | [3][4][5] |
| Zinc Oxide | Lower bioavailability compared to this compound. | Pig |
Table 3: Therapeutic Efficacy of this compound in Preclinical Disease Models
| Disease Model | Key Findings | Animal Species | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Reduced clinical severity, suppressed T-cell proliferation and pro-inflammatory cytokine production. | Mouse | |
| Collagen-Induced Arthritis | Attenuated clinical characteristics of rheumatoid arthritis. | Rat | [6][7][8] |
| Reserpine-Induced Gastric Lesions | Lowered incidence, number, and severity of gastric lesions. | Rat | [9] |
Table 4: Therapeutic Efficacy of Other Zinc Salts in Preclinical Models
| Zinc Salt | Disease Model | Key Findings | Animal Species |
| Zinc Gluconate | Full-Thickness Dermal Wound | Statistically significant reduction in wound area, increased re-epithelialization and collagen deposition. | Rat |
| Zinc Gluconate | Atopic Dermatitis | Reduced scratching behavior and skin inflammation. | Mouse |
| Zinc Gluconate | Intestinal Mucosal Injury | Improved intestinal barrier function and reduced inflammation. | Rat |
| Zinc Sulfate | Anxiety and Depression | Demonstrated anxiolytic and antidepressant-like effects. | Rodent |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
-
Animal Model: Female SJL/J mice, 6-8 weeks old.
-
Induction of EAE: Mice are immunized subcutaneously with proteolipid protein (PLP) 139-151 peptide emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. On the same day and 48 hours later, mice receive intraperitoneal injections of pertussis toxin.
-
Treatment: this compound is administered orally or via intraperitoneal injection at varying doses (e.g., 6 µ g/day , 12 µ g/day , 30 µ g/day ) starting from the onset of clinical signs.
-
Outcome Measures:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5 (0: no signs, 1: limp tail, 2: hind limb weakness, 3: hind limb paralysis, 4: quadriplegia, 5: moribund).
-
Histopathology: Spinal cords are collected, fixed in formalin, and stained with hematoxylin and eosin (H&E) and luxol fast blue (LFB) to assess inflammation and demyelination.
-
Immunological Analysis: Splenocytes are isolated and re-stimulated in vitro with PLP peptide. Proliferation is measured by thymidine incorporation or CFSE dilution. Cytokine production (e.g., IFN-γ, TNF-α, IL-17) in the supernatant is quantified by ELISA.
-
Collagen-Induced Arthritis (CIA) in Rats
-
Animal Model: Male Wistar rats.
-
Induction of CIA: Arthritis is induced by an intradermal injection of an emulsion containing bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster injection is given 21 days later.
-
Treatment: this compound or zinc citrate is administered orally (e.g., equivalent to 50 mg/day of elemental zinc) for 4 weeks after the onset of the disease.[6][7][8]
-
Outcome Measures:
-
Arthritis Score: The severity of arthritis in each paw is scored based on erythema and swelling.
-
Paw Volume: Paw volume is measured using a plethysmometer.
-
Histopathology: Ankle joints are collected, decalcified, and stained with H&E to assess synovial inflammation, pannus formation, and cartilage/bone erosion.
-
Serological Markers: Blood is collected to measure levels of inflammatory markers such as C-reactive protein (CRP) and rheumatoid factor (RF).
-
Fractional Absorption of Zinc in Humans
-
Study Design: Double-blind, three-period crossover trial.
-
Subjects: Healthy human volunteers.
-
Intervention: Subjects consume a single oral dose of ⁷⁰ZnSO₄, ⁷⁰Zn-Gluconate, or ⁷⁰Zn-Aspartate (equivalent to 2.0 mg ⁷⁰Zn) with 200 mL of bovine milk, with a 2-week washout period between each intervention.[2][1]
-
Outcome Measures:
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways influenced by zinc and a typical experimental workflow for evaluating zinc compounds.
References
- 1. Preliminary Comparison of Fractional Absorption of Zinc Sulphate, Zinc Gluconate, and this compound after Oral Supple-Mentation in Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the Oral Absorption, Distribution, Excretion, and Bioavailability of Zinc Sulfate, Zinc Gluconate, and Zinc-Enriched Yeast in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Dose of this compound and Zinc Citrate Attenuates Disease Activity Indices in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of zinc-aspartate and zinc-glycinate in healthy rats and on reserpine-induced gastric lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Zinc Aspartate and Zinc Oxide in Topical Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of dermatological and cosmetic formulations, zinc compounds are prized for their therapeutic properties, ranging from anti-inflammatory and antimicrobial effects to promoting wound healing and providing UV protection. Among the various forms, zinc oxide has a long history of use and a robust body of supporting research. Zinc aspartate, an organic salt of zinc, is utilized in oral supplements but its performance in topical applications is less documented. This guide provides an objective, data-driven comparison of this compound and zinc oxide for topical use, drawing upon available experimental evidence to inform formulation and development decisions.
Executive Summary
Direct comparative studies on the topical effects of this compound versus zinc oxide are notably scarce in published literature. However, by examining the well-documented properties of zinc oxide and comparing them with data from other organic zinc salts, we can extrapolate a comparative profile. Zinc oxide is characterized by its low solubility, which results in a sustained, localized release of zinc ions and minimal systemic absorption. This makes it a safe and effective agent for skin protection and wound care. Organic zinc salts, by contrast, tend to have higher solubility, which may lead to greater initial bioavailability and potentially deeper skin permeation, though this can also increase the risk of systemic absorption.
Data Presentation: Performance Metrics
The following table summarizes key performance indicators for topical zinc compounds, with data for zinc oxide drawn from direct studies and data for other zinc salts used to infer the potential performance of this compound.
| Performance Metric | Zinc Oxide (ZnO) | Zinc Pyrrolidone Carboxylate (ZnPC) - (Organic Salt Proxy) | Key Findings & Implications |
| Percutaneous Absorption (% of applied dose over 72h) | 0.36% (in ointment) | 1.60% (in emulsion) | Zinc from the organic salt (ZnPC) showed over 4 times greater percutaneous absorption than zinc from the inorganic oxide.[1] This suggests this compound may also have higher skin penetration than zinc oxide. |
| Mean Zinc Flux (ng/cm²/h over 72h) | ~5 ng/cm²/h | ~5 ng/cm²/h | Despite differences in total absorption, the release rate of zinc ions into the skin can be comparable, indicating different release kinetics.[1][2] |
| Skin Layer Distribution | Primarily retained in the stratum corneum, with solubilized ions penetrating to the viable epidermis.[3][4][5] | Increased zinc concentrations in both whole skin and epidermis. | Both forms increase local zinc concentrations in the skin. The higher solubility of organic salts may lead to a greater proportion reaching the viable epidermis more quickly. |
| Primary Mechanism | Acts as a surface protectant and provides a slow, sustained release of zinc ions upon dissolution in the acidic skin environment.[5][6] | Likely provides a more readily available source of dissociated zinc ions due to higher solubility. | Zinc oxide's mechanism is ideal for barrier function and long-term, localized effects. This compound may be suited for applications requiring more rapid zinc ion availability. |
| Wound Healing Efficacy | Promotes re-epithelialization, reduces infection rates, and aids in debridement.[7][8][9][10] | Not directly studied, but zinc ions are crucial for all phases of wound healing.[11][12][13] | The efficacy of any zinc compound in wound healing depends on its ability to deliver biologically active zinc ions to the wound bed. Zinc oxide has proven clinical benefit.[8][9] |
| Anti-inflammatory Action | Possesses anti-inflammatory properties, suppressing the generation of inflammatory cytokines.[14][15][16] | Not directly studied, but zinc ions are known immunomodulators.[12] | Both forms are expected to exhibit anti-inflammatory effects mediated by zinc ions. |
Experimental Protocols
In Vitro Skin Permeation Study
A standard method for evaluating the percutaneous absorption of topical compounds involves the use of Franz diffusion cells. This protocol provides a representative methodology.
-
Skin Membrane Preparation :
-
Full-thickness human or porcine skin is obtained and cleaned.[17]
-
The skin is dermatomed to a uniform thickness (typically 500-1000 µm) to isolate the epidermis and a portion of the dermis.[17]
-
The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[18]
-
-
Franz Diffusion Cell Setup :
-
Experiment Execution :
-
The test formulation (e.g., an ointment containing zinc oxide or an emulsion with this compound) is applied evenly to the surface of the skin in the donor chamber.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), samples are withdrawn from the receptor medium.[17]
-
The volume of withdrawn sample is immediately replaced with fresh buffer to maintain a constant volume.
-
-
Sample Analysis :
-
The concentration of zinc in the collected samples is quantified using analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
At the end of the experiment, the skin membrane is recovered to measure zinc retention in different skin layers.
-
Caption: Standard experimental workflow for an in vitro skin permeation test (IVPT).
Signaling Pathways
Zinc is a critical cofactor for numerous enzymes and transcription factors involved in skin homeostasis and repair.[6][11][13] The therapeutic effects of topical zinc application, regardless of the salt form, are mediated by the delivery of zinc ions (Zn²⁺) to skin cells, which then modulate key signaling pathways.
Zinc-Mediated Wound Healing Pathway
Upon topical application, zinc ions are released and can influence multiple phases of wound healing. They act as second messengers and cofactors for enzymes like Matrix Metalloproteinases (MMPs), which are essential for tissue remodeling, and polymerases involved in cell proliferation.[19]
Caption: Simplified signaling pathway for zinc ions in skin wound healing.
Conclusion
While direct comparative data for this compound is lacking, the available evidence provides a strong basis for decision-making.
-
Zinc Oxide remains the gold standard for applications requiring a protective barrier and sustained, localized zinc delivery with minimal systemic exposure. Its extensive safety and efficacy profile makes it ideal for sunscreens, diaper creams, and wound care formulations where long-term contact is desired.[9][20]
-
This compound , as an organic salt, is likely to offer higher solubility and potentially greater and more rapid skin permeation compared to zinc oxide. This could be advantageous in formulations where rapid delivery of zinc ions to the viable epidermis is the primary goal, such as in certain anti-inflammatory or anti-acne treatments.[15][16] However, this increased bioavailability may come at the cost of reduced barrier function and potentially higher systemic absorption, which must be considered during formulation and safety assessments.
Future research should include direct head-to-head in vitro and in vivo studies comparing this compound and zinc oxide to definitively quantify differences in their permeation profiles, bioavailability, and clinical efficacy in various topical applications.
References
- 1. In vitro study of percutaneous absorption, cutaneous bioavailability and bioequivalence of zinc and copper from five topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. Human Epidermal Zinc Concentrations after Topical Application of ZnO Nanoparticles in Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Zinc in wound healing: theoretical, experimental, and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. us.typology.com [us.typology.com]
- 8. what is the evidence for use of zinc to aid wound healing? [inpharmd.com]
- 9. Topical Zinc Oxide and Wound Healing | WoundSource [woundsource.com]
- 10. hytape.com [hytape.com]
- 11. Zinc in Wound Healing Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Zinc in Wound Healing Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Zinc and Zinc Transporters in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Trace element zinc and skin disorders [frontiersin.org]
- 16. Zinc Therapy in Dermatology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. In vitro skin permeation study: Significance and symbolism [wisdomlib.org]
- 19. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 20. mdpi.com [mdpi.com]
Cross-Study Validation of Zinc Aspartate's Impact on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of zinc aspartate on gene expression, contextualized with data from studies using other zinc supplements. By presenting experimental data, detailed protocols, and visual workflows, this document aims to offer an objective resource for understanding the nuances of zinc supplementation in research and therapeutic development.
Comparative Analysis of Gene Expression
The impact of zinc on gene expression is multifaceted, influencing a wide array of cellular processes. This section compares the effects of this compound with other common zinc supplements, such as zinc sulfate and zinc gluconate, on the expression of key genes. The data presented is synthesized from multiple studies, and it is crucial to consider the different experimental conditions outlined in the subsequent sections.
| Zinc Supplement | Cell Type | Gene | Regulation | Fold Change / Percent Change | p-value | Reference |
| This compound | Human T-cells | IL-2 | Down | Dose-dependent decrease | - | [1] |
| IL-10 | Down | Dose-dependent decrease | - | [1] | ||
| IL-17 | Down | Dose-dependent decrease | - | [1] | ||
| IL-1ra | Down | Dose-dependent decrease | <0.05 | [2] | ||
| Latent TGF-β1 | Down | Dose-dependent decrease | <0.05 | [2] | ||
| IL-16 | Up | Dose-dependent increase | <0.05 | [2] | ||
| Zinc Sulfate | Human Lymphoblastoid Cells | ZNT1 | Up | - | - | [3] |
| ZIP1 | Down | - | - | [3] | ||
| Human Leukocytes (THP-1, Jurkat, Raji) | Multiple | Up and Down | Several hundred genes affected | - | [4][5] | |
| Zinc Gluconate | Human Peripheral Leukocytes | ZIP1 | Down | 17-21% decrease | <0.05 | [3] |
| ZNT1 | No significant change | - | - | [3] | ||
| Zinc Sulfate | Neonates with Sepsis | S100A8 | Down | 3-fold | <0.001 | [6] |
| S100A9 | Up | 2-fold | <0.05 | [6] | ||
| CD14 | Up | 1-fold | <0.05 | [6] | ||
| TNF-α, IL-6, LBP, TLR-4 | No significant change | - | - | [6] |
Experimental Protocols
Understanding the methodologies behind the data is critical for accurate interpretation and replication. This section details the experimental protocols from the key studies cited.
This compound's Effect on Cytokine Production in Human T-Cells
-
Cell Culture and Stimulation: Human T-cells were isolated and stimulated with anti-CD3/CD28 antibodies to induce activation and proliferation.[1][2]
-
Zinc Treatment: Stimulated or pre-activated T-cells were cultured in the presence of varying concentrations of this compound (ranging from 40-140 µM) for up to 72 hours.[2][7]
-
Cytokine Analysis: The concentration of secreted cytokines (IL-1ra, latent TGF-β1, IL-10, and IL-16) in the cell culture supernatants was measured using enzyme-linked immunosorbent assay (ELISA).[2]
-
Gene Expression Analysis (Conceptual): While the primary endpoint was protein secretion, this is a direct consequence of gene expression. The study design is foundational for future transcriptomic analyses.
Gene Expression Profiling in Zinc Sulfate-Treated Lymphoblastoid Cells
-
Cell Culture: Human lymphoblastoid cells were cultured in a standard growth medium.[3]
-
Zinc Treatment: Cells were treated with either 0 µM (zinc-deficient) or 30 µM of zinc sulfate for a specified period.[3]
-
Gene Expression Analysis:
In Vivo Gene Expression Analysis with Zinc Gluconate Supplementation
-
Study Design: Human subjects (young and elderly women) were administered a daily supplement of 22 mg zinc gluconate for 27 days.[3]
-
Sample Collection: Peripheral leukocytes were collected from the subjects before and after the supplementation period.[3]
-
Gene Expression Analysis: Quantitative RT-PCR was used to measure the expression levels of ZIP1 and ZNT1 genes in the isolated leukocytes.[3]
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
Experimental Workflow: In Vitro Zinc Treatment and Gene Expression Analysis
Caption: General workflow for in vitro studies on zinc's impact on gene expression.
Signaling Pathway: T-Cell Activation and Potential Zinc Intervention Points
Caption: Simplified T-cell activation pathway showing potential modulation by zinc.
Discussion and Future Directions
The available data indicates that this compound, along with other zinc supplements, can significantly modulate gene expression, particularly in immune cells. This compound has been shown to dose-dependently suppress the production of several key cytokines involved in T-cell responses, such as IL-2, IL-10, and IL-17.[1] This is complemented by findings that other zinc forms alter the expression of zinc transporters and a broad range of other genes.[3][4]
A direct, comprehensive comparison of the transcriptomic effects of this compound versus other zinc salts under identical experimental conditions is a critical next step for the field. Such studies, ideally employing high-throughput methods like RNA-sequencing, would provide a more complete picture of the specific gene networks and signaling pathways targeted by different forms of zinc. This would be invaluable for the rational design of zinc-based therapeutic interventions. Researchers should also consider the baseline zinc status of their experimental models, as this can influence the response to supplementation.[8]
References
- 1. This compound suppresses T cell activation in vitro and relapsing experimental autoimmune encephalomyelitis in SJL/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces IL-16 Secretion and Apoptosis in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of lymphocyte gene expression for use as biomarkers for zinc status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential gene expression after zinc supplementation and deprivation in human leukocyte subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Gene Expression after Zinc Supplementation and Deprivation in Human Leukocyte Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of zinc supplementation on relative expression of immune response genes in neonates with sepsis: A preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces IL-16 Secretion and Apoptosis in Human T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of in vitro zinc treatment on gene expression in peripheral blood mononuclear cells derived from young and elderly individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Zinc Aspartate's Performance Against Industry-Standard Zinc Supplements
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of zinc aspartate's performance against commonly used zinc supplements, including zinc gluconate, zinc picolinate, and zinc citrate. The following sections present a summary of quantitative data from human and in vitro studies, detailed experimental protocols for key assays, and a visualization of a key signaling pathway influenced by zinc.
Data Presentation: A Comparative Overview of Zinc Supplement Performance
The following table summarizes the available quantitative data on the bioavailability and bioaccessibility of various zinc supplements. It is important to note that direct head-to-head in vitro studies comparing this compound with all other forms are limited. The data presented is compiled from various studies and should be interpreted with consideration of the different experimental conditions.
| Zinc Supplement | In Vivo Human Fractional Zinc Absorption (%) | In Vitro Bioaccessibility (%) |
| This compound | 34.58 ± 3.58 [1] | Data not available |
| Zinc Gluconate | 19.13 ± 3.53[1], 60.9[1][2] | 4.48 - 6.19[3] |
| Zinc Picolinate | Significantly higher than gluconate and citrate* | 1.99[3] |
| Zinc Citrate | 61.3[1][2] | 3.15[3] |
| Zinc Sulphate | 8.94 ± 1.19[1] | 3.38[3] |
| Zinc Oxide | 49.9[1][2] | Data not available |
*One study reported that zinc picolinate supplementation led to significantly increased zinc levels in hair, urine, and erythrocytes compared to zinc gluconate and zinc citrate, suggesting superior absorption[4]. However, a specific fractional absorption percentage was not provided.
Experimental Protocols
In Vivo Human Fractional Zinc Absorption: The Stable Isotope Method
The determination of fractional zinc absorption (FZA) in humans is most accurately performed using stable isotope tracers. This method allows for the differentiation of supplemented zinc from the body's existing zinc pool.
Protocol Overview:
-
Subject Recruitment and Diet Standardization: Healthy adult volunteers are recruited. For a defined period before the study, subjects consume a standardized diet with a known zinc content to stabilize their baseline zinc status.
-
Isotope Administration: On the study day, subjects ingest a single oral dose of the zinc supplement (e.g., this compound) labeled with a stable isotope of zinc (e.g., 70Zn).
-
Urine Collection: Urine samples are collected at baseline (before isotope administration) and at specific time points after administration (e.g., 48 hours)[1][5].
-
Isotope Ratio Analysis: The isotopic ratio of zinc (e.g., 66Zn/70Zn) in the urine samples is measured using inductively coupled plasma mass spectrometry (ICP-MS)[1].
-
FZA Calculation: The fractional zinc absorption is calculated based on the enrichment of the stable isotope in the urine, which reflects the amount of the ingested zinc that was absorbed and subsequently excreted[1][5].
In Vitro Bioaccessibility: The INFOGEST Digestion Method
In vitro bioaccessibility studies simulate the human digestive process to estimate the fraction of a nutrient that is released from its matrix and becomes available for absorption. The internationally harmonized INFOGEST protocol is a widely accepted method for these assessments[6][7][8].
Protocol Overview:
-
Sample Preparation: The zinc supplement is weighed and homogenized.
-
Oral Phase: The sample is mixed with a simulated salivary fluid containing α-amylase and incubated at 37°C for a short period (e.g., 2 minutes) to simulate mastication and initial carbohydrate digestion[8].
-
Gastric Phase: Simulated gastric fluid containing pepsin is added, and the pH is adjusted to mimic the acidic environment of the stomach. The mixture is incubated at 37°C for a longer duration (e.g., 2 hours) with constant agitation[8].
-
Intestinal Phase: Simulated intestinal fluid containing pancreatin and bile salts is added, and the pH is neutralized. The mixture is incubated at 37°C for a further period (e.g., 2 hours) to simulate small intestine digestion[8].
-
Soluble Fraction Separation: After the simulated digestion, the mixture is centrifuged to separate the soluble fraction (bioaccessible zinc) from the insoluble residue.
-
Zinc Quantification: The zinc concentration in the soluble fraction is measured using techniques like flame atomic absorption spectrometry (FAAS) or ICP-MS[3]. The bioaccessibility is then expressed as a percentage of the total zinc in the original sample.
In Vitro Permeability: The Caco-2 Cell Model
The Caco-2 cell line, derived from human colon adenocarcinoma, can differentiate into a monolayer of cells that mimics the intestinal epithelium. This model is widely used to predict the intestinal permeability of compounds[9][10].
Protocol Overview:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in transwell plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions[9][10].
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER)[9].
-
Permeability Assay: A solution containing the zinc supplement is added to the apical (AP) side of the monolayer, representing the intestinal lumen. The basolateral (BL) side contains a zinc-free medium, representing the bloodstream.
-
Sampling: Samples are collected from the basolateral compartment at various time points.
-
Zinc Quantification: The concentration of zinc that has permeated the cell monolayer is determined using analytical methods such as ICP-MS.
-
Apparent Permeability Coefficient (Papp) Calculation: The rate of zinc transport across the monolayer is calculated and expressed as the apparent permeability coefficient (Papp), which is an indicator of the compound's permeability.
Mandatory Visualization
Caption: Experimental workflows for assessing zinc bioavailability.
Caption: Comparative absorption pathways of different zinc supplements.
Caption: Zinc's modulatory role in the NF-κB signaling pathway.
References
- 1. Zinc absorption by young adults from supplemental zinc citrate is comparable with that from zinc gluconate and higher than from zinc oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. supplysidesj.com [supplysidesj.com]
- 3. mdpi.com [mdpi.com]
- 4. altmedrev.com [altmedrev.com]
- 5. researchgate.net [researchgate.net]
- 6. A stable isotope approach to accurately determine iron and zinc bioaccessibility in cereals and legumes based on a modified INFOGEST static in vitro digestion method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. INFOGEST | BIO-CAT [bio-cat.com]
- 9. enamine.net [enamine.net]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Analysis of the Neuroprotective Potential of Zinc Aspartate and Zinc Picolinate
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the neuroprotective effects of two common zinc supplements, zinc aspartate and zinc picolinate. While direct comparative studies on their neuroprotective efficacy are limited, this document synthesizes available experimental data for each compound and draws inferences based on their known bioavailability and the established neuroprotective mechanisms of zinc.
Introduction to Zinc in Neuroprotection
Zinc is an essential trace element crucial for maintaining central nervous system homeostasis and neuronal function.[1] Dysregulation of zinc levels has been implicated in various neurological disorders, often linked to inflammation and oxidative stress.[1] Zinc's neuroprotective effects are multifaceted, involving the mitigation of glutamate-induced excitotoxicity, reduction of oxidative stress, and modulation of apoptotic pathways.[2] It plays a significant role in numerous signaling pathways, including the Nrf2 and AMPK pathways, which are critical for antioxidant defense and cellular energy homeostasis.
The efficacy of zinc supplementation in conferring neuroprotection is largely dependent on its bioavailability—the extent to which it is absorbed and becomes available at the site of action. This guide examines this compound and zinc picolinate, two chelated forms of zinc, to assess their potential as neuroprotective agents.
Comparative Data on Bioavailability and Neuroprotective Effects
Table 1: Comparison of Bioavailability and Known Neuroprotective Attributes
| Feature | This compound | Zinc Picolinate |
| Bioavailability | Generally considered to have good bioavailability as a chelated form. Aspartate may act as a ligand to facilitate absorption.[3] | Widely reported to have superior bioavailability compared to other forms like zinc citrate and gluconate due to the chelating properties of picolinic acid.[4] |
| In Vivo Neuroprotection | Has demonstrated neuroprotective effects in animal models of Parkinson's and Alzheimer's disease by reducing neuroinflammation and preserving dopaminergic neurons.[4][5] | While specific in vivo neuroprotection data is limited, its high bioavailability suggests it could effectively deliver zinc to the brain to exert its known neuroprotective functions. |
| Mechanism of Action | Acts through established zinc-mediated pathways, including anti-inflammatory and antioxidant effects. | Expected to act through the same zinc-mediated pathways. Its higher absorption may lead to a more pronounced effect at lower dosages. |
Table 2: Summary of Quantitative Experimental Data
| Compound | Experimental Model | Key Findings | Reference |
| This compound | Rat model of Parkinson's Disease (LPS-induced) | Attenuated neuroinflammation and supported neuronal survival.[4][5] | --INVALID-LINK-- |
| This compound | Rat model of Alzheimer's Disease (Aβ1-40-induced) | Mitigated systemic inflammation. | --INVALID-LINK-- |
| General Zinc | Cultured retinal neurons | Protected against glutamate- and NMDA-induced neurotoxicity in a dose-dependent manner.[6] | --INVALID-LINK-- |
| General Zinc | Cultured hippocampal slices | Enhanced synaptic activity prevented staurosporine-induced apoptosis, an effect mediated by synaptically released zinc.[7][8] | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of neuroprotection are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Expose the cells to the neurotoxic agent (e.g., glutamate, H₂O₂) with and without varying concentrations of this compound or zinc picolinate for a predetermined duration (e.g., 24 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Apoptosis Detection (Caspase-3 Activity Assay)
Caspase-3 is a key effector caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.
Protocol (Colorimetric):
-
Cell Lysis: After treatment, harvest the cells and lyse them using a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).
-
Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.
Oxidative Stress Measurement (Reactive Oxygen Species - ROS Assay)
Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Protocol:
-
Cell Seeding and Treatment: Plate and treat the cells as described in the MTT assay protocol.
-
Probe Loading: After treatment, wash the cells with a suitable buffer (e.g., PBS) and then incubate them with DCFH-DA solution (typically 10-20 µM) for 30-60 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells again to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of zinc are mediated through complex signaling pathways. The following diagrams illustrate some of the key pathways and a general experimental workflow for assessing neuroprotection.
Caption: Key signaling pathways in zinc-mediated neuroprotection.
Caption: General experimental workflow for assessing neuroprotection.
Discussion and Conclusion
The available evidence strongly suggests that zinc supplementation can be a viable strategy for neuroprotection. Both this compound and zinc picolinate, as chelated forms, are expected to offer better bioavailability than inorganic zinc salts.
Based on existing literature, zinc picolinate appears to have a significant advantage in terms of absorption.[4] This superior bioavailability could theoretically translate to greater neuroprotective efficacy at equivalent or lower doses compared to this compound. However, without direct comparative studies on neuroprotective outcomes, this remains a well-founded hypothesis rather than a confirmed fact.
The experimental data for this compound in preclinical models of neurodegenerative diseases provide a solid foundation for its neuroprotective potential, particularly in mitigating neuroinflammation.[4][5]
Future Directions:
To definitively establish the comparative neuroprotective efficacy of this compound and zinc picolinate, further research is warranted. Specifically, head-to-head studies employing the experimental protocols outlined in this guide are necessary. Such studies should assess multiple endpoints, including cell viability, apoptosis, and oxidative stress, in relevant in vitro and in vivo models of neuronal injury. Investigating the brain bioavailability of both compounds would also provide crucial data for a more conclusive comparison.
References
- 1. Neuronal death/apoptosis induced by intracellular zinc deficiency associated with changes in amino-acid neurotransmitters and glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight into Glutamate Excitotoxicity from Synaptic Zinc Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Zinc Oxide Nanoparticles in a Rotenone-Induced Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intravenous 64zn-Aspartate Mitigates Neuroinflammation and Motor Dysfunction in an Lps-Induced Parkinson’s Disease Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intravenous 64zn-Aspartate Mitigates Neuroinflammation and Motor Dysfunction in an Lps-Induced Parkinson's Disease Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective action of zinc against glutamate neurotoxicity in cultured retinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zinc mediates the neuronal activity–dependent anti-apoptotic effect | PLOS One [journals.plos.org]
- 8. Zinc mediates the neuronal activity-dependent anti-apoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Zinc Aspartate: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of zinc aspartate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Identification
This compound is classified as a hazardous substance. Understanding its primary hazards is crucial before handling or preparing for disposal.
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[1]
-
Skin Corrosion/Irritation (Category 2): May cause skin irritation.[2]
-
Respiratory Irritation: May cause respiratory tract irritation.[3][4]
Due to its classification, this compound and its containers must be treated as hazardous waste. Improper disposal, such as discarding in regular trash or washing down the drain, can lead to environmental contamination and is a violation of regulations.[4][5][6]
Required Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted while wearing appropriate PPE to prevent exposure.
| PPE Category | Specification |
| Eye/Face | Safety glasses with side-shields or goggles. A face shield is recommended if there is a risk of splashing or dust generation.[2] |
| Hand | Chemically resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of properly after handling.[2][3] |
| Body | A laboratory coat is required to protect clothing and skin.[7] |
| Respiratory | Use a NIOSH (US) or EN 143 (EU) approved respirator if dust formation is unavoidable or if working outside a fume hood.[3] |
Step-by-Step Disposal Protocol
This protocol outlines the process for the safe disposal of unused this compound, contaminated materials, and empty containers.
Step 1: Waste Collection and Segregation
-
Solid Waste: Collect surplus or non-recyclable solid this compound in a designated hazardous waste container.[2][3]
-
Contaminated Materials: Any items visibly contaminated with this compound (e.g., weighing boats, pipette tips, gloves, paper towels) should be collected and disposed of as hazardous waste.
-
Empty Containers: The original container, even if empty, should be treated as hazardous waste and disposed of as the unused product.[2][3][8] Do not rinse the container into the sink.
Step 2: Waste Container Selection and Labeling
-
Container Compatibility: Use a container that is compatible with the chemical. The best option is often the original container.[6] The container must be in good condition, with a secure, tightly closing lid to prevent leaks and dust formation.[2][9]
-
Labeling: Affix a hazardous waste tag to the container as soon as the first amount of waste is added.[9] The label must clearly identify the contents as "Hazardous Waste - this compound" and include any other information required by your institution's Environmental Health and Safety (EHS) department.
Step 3: Storage of Chemical Waste
-
Location: Store the sealed waste container in a designated, secure waste accumulation area within the laboratory.
-
Segregation: Do not store this compound waste with incompatible chemicals. While specific incompatibilities are not listed in the provided results, as a general rule, keep it away from strong acids.[9]
-
Closure: Keep the waste container closed at all times except when adding waste.[6]
Step 4: Arranging for Final Disposal
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal company or your institution's EHS department.[2][3] Do not attempt to treat or dispose of the chemical yourself.
-
Incineration: One recommended disposal method is through a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by a licensed facility.
-
Scheduling Pickup: Contact your EHS office to schedule a pickup for your properly containerized and labeled this compound waste.
Spill Management Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
-
Wear PPE: Don the appropriate PPE as listed in the table above before attempting to clean the spill.
-
Containment:
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: The container with the spilled material and all cleanup materials must be sealed, labeled as hazardous waste, and disposed of according to the protocol in Section 3.[9]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. angenechemical.com [angenechemical.com]
- 3. capotchem.com [capotchem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. otago.ac.nz [otago.ac.nz]
- 6. vumc.org [vumc.org]
- 7. benchchem.com [benchchem.com]
- 8. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Zinc Aspartate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Zinc Aspartate, including detailed operational and disposal plans to foster a culture of safety and build trust in your laboratory practices.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and can cause serious eye damage or irritation.[1][2][3] It may also lead to skin and respiratory irritation.[3][4][5] Therefore, adherence to strict personal protective equipment (PPE) protocols is mandatory.
Summary of Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Face Shield | Recommended when there is a splash hazard.[3] | |
| Skin Protection | Gloves | Impervious gloves (e.g., nitrile rubber). Always inspect gloves before use and use proper removal technique.[6][7][8] |
| Lab Coat | Fire/flame resistant and impervious clothing. A fully buttoned lab coat is required.[1][8] | |
| Protective Clothing | Apron or coveralls as appropriate to prevent skin contact.[5] | |
| Respiratory Protection | Respirator | Use a full-face respirator if exposure limits are exceeded or if dust is generated and ventilation is inadequate.[1] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[6] |
Note: Occupational exposure limits for this compound are not well-established in the provided safety data sheets.
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe working environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure adequate ventilation in the work area.[1][6] The use of a certified laboratory chemical fume hood is recommended, especially when handling the powder form.[7][8]
-
Assemble all necessary PPE as outlined in the table above.
-
Locate the nearest eyewash station and safety shower before beginning work.[8]
-
-
Handling:
-
Post-Handling:
Safe Handling Workflow for this compound
References
- 1. echemi.com [echemi.com]
- 2. This compound | C8H12N2O8Zn | CID 56841018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]
- 6. capotchem.com [capotchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
